Triclabendazole sulfoxide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQPFWIQFRJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905640 | |
| Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100648-13-3 | |
| Record name | Triclabendazole sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100648-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICLABENDAZOLE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Triclabendazole Sulfoxide Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of triclabendazole sulfoxide powder. This compound is the primary and active metabolite of the anthelmintic drug triclabendazole, crucial for its efficacy against parasitic flatworms, particularly Fasciola hepatica (liver fluke). A thorough understanding of its physicochemical characteristics is fundamental for research, formulation development, and quality control.
Core Physicochemical Properties
This compound is characterized as a white to off-white crystalline powder.[1][2] Its stability and handling in a laboratory setting are contingent on these properties.
General and Physical Properties
The fundamental physical and chemical identification parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Cl₃N₂O₂S | [2][3] |
| Molecular Weight | 375.66 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 189-194 °C (with decomposition) | [1][4][5] |
| Relative Density | 1.69 | [3] |
Solubility Profile
The solubility of this compound is a critical factor for its formulation and in-vitro testing. It is practically insoluble in water but shows solubility in various organic solvents.
| Solvent | Solubility | Notes | Source |
| Water | Insoluble | - | [1] |
| Ethanol | Soluble | - | [1] |
| Acetone | Soluble | - | [1] |
| DMSO | 70 mg/mL (186.34 mM) | Sonication is recommended | [3] |
| DMSO | 100 mg/mL (266.20 mM) | Ultrasonic assistance may be needed | [2] |
| Acetonitrile | Slightly Soluble | - | [4] |
| Methanol | Slightly Soluble | - | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.65 mM) | Clear solution | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.65 mM) | Clear solution | [2] |
Chemical and Pharmacokinetic Parameters
These parameters are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| XlogP | 4.4 | [6] |
| Polar Surface Area | 74.2 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 3 | [7] |
| pKa (Strongest Acidic) | 10.46 (Predicted) | [7] |
| pKa (Strongest Basic) | 4.54 (Predicted) | [7] |
Metabolic Pathway and Mechanism of Action
Triclabendazole is a prodrug that is rapidly metabolized in the body to its active sulfoxide form. This is followed by further oxidation to the sulfone metabolite. The sulfoxide is considered the primary fasciolicidal agent.[8]
References
- 1. Buy this compound | 100648-13-3 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BCRP | Parasite | TargetMol [targetmol.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 100648-13-3・this compound Standard・205-17401[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. This compound | C14H9Cl3N2O2S | CID 127657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Synthesis and purification of triclabendazole sulfoxide from triclabendazole
An In-depth Technical Guide to the Synthesis and Purification of Triclabendazole Sulfoxide from Triclabendazole
Introduction
Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic agent, highly effective against the liver flukes Fasciola hepatica and Fasciola gigantica.[1] In vivo, triclabendazole is a prodrug that is rapidly metabolized in the liver to its active metabolites, primarily this compound (TCBZ-SO) and, to a lesser extent, triclabendazole sulfone (TCBZ-SO₂).[1][2] The sulfoxide metabolite is the principal active moiety responsible for the flukicidal activity.[3] TCBZ-SO exerts its effect by binding to β-tubulin, which inhibits the polymerization of microtubules essential for the parasite's cellular structure and function, ultimately leading to its death.[1][4]
The synthesis and purification of this compound are critical for various applications, including the development of analytical standards, in vitro biological assays, and the formulation of veterinary and human pharmaceuticals. This guide provides a comprehensive overview of the chemical synthesis of TCBZ-SO from TCBZ, detailing established oxidation methods, purification protocols, and relevant biological pathways.
Chemical Synthesis: Oxidation of Triclabendazole
The conversion of triclabendazole to this compound is achieved through the selective oxidation of the methylthio group. Several oxidizing agents can be employed for this transformation, with the choice of reagent influencing reaction conditions, yield, and selectivity.
Key Oxidation Methods
-
Hydrogen Peroxide with Vanadium Pentoxide (H₂O₂/V₂O₅): This catalytic method is widely used due to its scalability and environmental safety.[5] Vanadium pentoxide activates the hydrogen peroxide, facilitating a nucleophilic attack on the sulfur atom of triclabendazole.[5] The reaction is typically performed in alcoholic solvents like methanol or ethanol.[5]
-
m-Chloroperbenzoic Acid (MCPBA): MCPBA is a stronger oxidizing agent that can effectively convert triclabendazole to its sulfoxide.[3][6] This method is often used when other milder reagents fail or are less efficient.[3] However, careful control of stoichiometry and temperature is necessary to prevent over-oxidation to the corresponding sulfone.
-
Sodium Periodate (NaIO₄): While effective for oxidizing other benzimidazole sulfides like albendazole and fenbendazole, sodium periodate in an acidic medium is not as effective for the S-oxidation of 2-methylthiobenzimidazole derivatives such as triclabendazole.[3][6]
Summary of Synthesis Data
The following table summarizes quantitative data for common synthesis methods, with estimated yields based on patent procedures.
| Oxidizing Agent | Catalyst | Solvent | Temperature | Estimated Yield | Reference |
| Hydrogen Peroxide (H₂O₂) | Vanadium Pentoxide (V₂O₅) | Methanol | 20–30°C | ~90% | [5] |
| Hydrogen Peroxide (H₂O₂) | Vanadium Pentoxide (V₂O₅) | Ethanol | 25–30°C | ~85% | [5] |
| m-Chloroperbenzoic Acid (MCPBA) | None | Dichloromethane | Room Temperature | ~80% | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis via H₂O₂/V₂O₅ Catalytic Oxidation
This protocol is adapted from established methods utilizing a vanadium catalyst.[5]
Materials:
-
Triclabendazole (TCBZ)
-
Methanol or Ethanol
-
Vanadium Pentoxide (V₂O₅, 0.2–0.5% w/w)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Sodium Sulfite (Na₂SO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve triclabendazole in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask at a controlled temperature between 20–30°C.[5]
-
Catalyst Addition: Add a catalytic amount of vanadium pentoxide (0.2–0.5% w/w) to the solution.
-
Oxidation: While stirring vigorously, add a 30% hydrogen peroxide solution dropwise using a dropping funnel. Maintain the reaction temperature between 20-35°C.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, add sodium sulfite to the mixture to neutralize any excess hydrogen peroxide.[5] This prevents further oxidation to the sulfone.
-
Crystallization: Allow the mixture to cool, promoting the crystallization of the crude this compound.
-
Filtration: Isolate the wet product by filtering the crystalline solid.
Protocol 2: Purification of this compound
This protocol outlines the steps to purify the crude product obtained from the synthesis.
Procedure:
-
Catalyst Removal: Transfer the crude product to a flask, add acetone, and heat the mixture to reflux.[5] The V₂O₅ catalyst will precipitate and can be removed by hot filtration.[5]
-
Recrystallization: The filtered acetone solution contains the dissolved product. Concentrate the solution and allow it to cool.
-
Final Recrystallization: Perform a final recrystallization using methanol to obtain pure, white crystals of this compound.[5] Isopropanol can also be used for this final purification step.[5]
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
Summary of Purification Steps
| Step | Purpose | Solvent/Reagent | Reference |
| Sodium Sulfite Addition | Neutralize excess H₂O₂ to prevent sulfone formation | Aqueous Solution | [5] |
| Acetone Reflux | Remove V₂O₅ catalyst | Acetone | [5] |
| Methanol Recrystallization | Isolate and purify the final TCBZ-SO product | Methanol | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of TCBZ-SO.
Metabolic Pathway of Triclabendazole
This diagram shows the in vivo metabolic conversion of triclabendazole.
References
- 1. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 2. fao.org [fao.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. medkoo.com [medkoo.com]
- 5. Buy this compound | 100648-13-3 [smolecule.com]
- 6. Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides [scielo.org.mx]
Pharmacokinetics of Triclabendazole Sulfoxide in Sheep Plasma: A Technical Guide
Executive Summary
Triclabendazole (TCBZ) is a cornerstone of anthelmintic therapy against Fasciola hepatica (liver fluke) in sheep and other ruminants. Its efficacy is not derived from the parent drug but from its active metabolites, primarily triclabendazole sulfoxide (TCBZ-SO). A thorough understanding of the pharmacokinetic profile of TCBZ-SO in sheep is critical for optimizing dosage regimens, ensuring sustained therapeutic concentrations, and managing the growing concern of anthelmintic resistance. This technical guide provides an in-depth analysis of the metabolic pathways, pharmacokinetic parameters, and experimental methodologies related to TCBZ-SO in ovine plasma. Following oral administration, TCBZ undergoes extensive first-pass metabolism in the liver, converting to TCBZ-SO and subsequently to triclabendazole sulfone (TCBZ-SO2). The rumen acts as a reservoir, leading to a prolonged absorption phase and sustained plasma concentrations of the metabolites. TCBZ-SO exhibits a high affinity for plasma albumin, which significantly extends its elimination half-life, a key factor in its flukicidal activity. This document synthesizes quantitative data from multiple studies into comparative tables, details common experimental protocols for pharmacokinetic analysis, and utilizes graphical visualizations to illustrate complex processes, serving as a comprehensive resource for researchers, veterinarians, and pharmaceutical scientists.
Metabolic Pathway of Triclabendazole in Sheep
Upon oral administration, triclabendazole (TCBZ) is absorbed from the gastrointestinal tract and rapidly undergoes extensive first-pass metabolism in the liver.[1][2] The parent TCBZ drug is typically not detected in plasma, indicating its complete removal from portal blood during this initial pass.[1][2][3] The primary metabolic process is oxidation, which occurs in two main steps:
-
Sulphoxidation: TCBZ is first oxidized to its active sulfoxide metabolite, this compound (TCBZ-SO). This conversion is the crucial step for generating the compound's potent flukicidal activity.[4] The flavin-monooxygenase (FMO) system is the principal enzymatic pathway responsible for this reaction, with the cytochrome P450 system playing a lesser role.[5]
-
Sulphonation: The active TCBZ-SO is further oxidized to the inactive sulfone metabolite, triclabendazole sulphone (TCBZ-SO2).[5][6] Both FMO and cytochrome P450 enzyme systems participate in this second oxidation step.[5]
In addition to these primary steps, hydroxylation of the parent drug and its sulfoxide and sulfone metabolites can occur in the liver. These hydroxylated derivatives are then predominantly secreted into the bile as sulfate and glucuronide conjugates.[6][7][8]
Pharmacokinetic Profile of this compound
The pharmacokinetic behavior of TCBZ-SO in sheep is characterized by slow absorption and a long elimination half-life, which are crucial for its efficacy against both mature and immature liver flukes.
2.1 Absorption Following oral or intraruminal administration, the absorption of TCBZ is significantly influenced by the rumen, which acts as a physiological reservoir.[2][9] This creates a slow-release effect, resulting in a prolonged appearance of TCBZ-SO in the systemic circulation that resembles a zero-order absorption process.[2][9]
2.2 Distribution TCBZ-SO and TCBZ-SO2 are the only metabolites consistently recovered in the bloodstream.[6][8] A key feature of their distribution is extensive binding to plasma proteins, particularly albumin, with binding percentages reported to be over 90%.[1][6][8] This strong protein binding limits the metabolites' diffusion into tissues, reduces their clearance rate, and contributes significantly to their long persistence and residence time in the plasma.[1]
2.3 Elimination The elimination of TCBZ and its metabolites occurs predominantly via the feces, with only a small fraction of the administered dose recovered in urine.[7][10] The primary route of excretion is through the bile, where hydroxylated and conjugated forms of the metabolites are secreted.[6][7]
2.4 Key Pharmacokinetic Parameters The tables below summarize the key pharmacokinetic parameters for TCBZ-SO in sheep plasma following a standard oral dose of 10 mg/kg.
Table 1: this compound (TCBZ-SO) Pharmacokinetic Parameters in Sheep
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (µg/mL) | 12.7 ± 2.16 | [1] |
| > 13 | [6] | |
| 10.8 | [8] | |
| Tmax (hours) | 22.0 ± 3.10 | [1] |
| 18 | [6] | |
| 24 | [7] | |
| 18 - 22 | [8] | |
| AUC₀-∞ (µg·h/mL) | 512.7 ± 101.5 | [1] |
| t½ (hours) | 15.5 ± 2.93 | [1] |
| 22.4 | [9] | |
| ~26 (48-168h phase) | [7] | |
| MRT (hours) | 33.8 ± 4.68 | [1] |
Experimental Protocols for Pharmacokinetic Analysis
The determination of TCBZ-SO pharmacokinetics in sheep involves a standardized workflow encompassing animal handling, sample collection, and bioanalytical quantification.
3.1 Animal Studies
-
Subjects: Healthy adult sheep (e.g., Corriedale breed) are typically used.[2][9] Animals are acclimatized to experimental conditions for a period of at least two weeks before the study.[2]
-
Housing: Animals are housed in pens with controlled access to feed and water.
-
Dosing: A commercial suspension of TCBZ is administered as a single oral or intraruminal dose, typically at 10 mg/kg body weight.[2][6][8][9]
3.2 Sample Collection and Processing
-
Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes.[2]
-
Sampling Schedule: A typical schedule includes a pre-treatment sample (0 hours) followed by collections at multiple time points post-administration, such as 2, 4, 8, 12, 18, 24, 36, 48, 72, 96, and 120 hours.[2]
-
Plasma Separation: Plasma is separated by centrifugation of the whole blood shortly after collection.
-
Storage: The resulting plasma samples are stored frozen at -20°C or lower until bioanalysis.[2]
3.3 Bioanalytical Methodology
-
Techniques: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a well-established method for quantifying TCBZ metabolites.[6][8][9] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed for its high selectivity and sensitivity.[4][11]
-
Sample Preparation: To remove interfering substances, plasma samples undergo an extraction process before analysis. Common methods include:
-
Method Validation: The analytical method must be validated for selectivity, linearity, precision, accuracy, and stability to ensure reliable and reproducible results, often following guidelines from organizations like the VICH.[11][12][13] The limit of quantification (LOQ) for TCBZ-SO is typically in the range of 0.03 µg/mL.[2]
Conclusion and Implications
The pharmacokinetic profile of this compound in sheep is defined by its slow, sustained absorption, extensive plasma protein binding, and consequently, a long elimination half-life. These characteristics are fundamental to its high efficacy, as they ensure the liver fluke is exposed to therapeutic concentrations of the active metabolite for an extended period. The detailed experimental protocols and consolidated data presented in this guide provide a robust framework for future research, the development of novel formulations, and the establishment of effective strategies to mitigate the development of anthelmintic resistance. A comprehensive understanding of these pharmacokinetic principles is indispensable for the scientific and veterinary communities dedicated to maintaining the health and productivity of sheep.
References
- 1. researchgate.net [researchgate.net]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. [Comparative pharmacokinetics of triclabendazole in camels and sheep] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetics of triclabendazole disposition in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of triclabendazole in cattle plasma as its sulphoxide and sulphone metabolites by rotating disk sorptive extraction combined with high-performance liquid chromatography and its application to pharmacokinetic studies [repositorio.uchile.cl]
- 13. DETERMINATION OF TRICLABENDAZOLE IN CATTLE PLASMA AS ITS SULPHOXIDE AND SULPHONE METABOLITES BY ROTATING DISK SORPTIVE EXTRACTION COMBINED WITH HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AND ITS APPLICATION TO PHARMACOKINETIC STUDIES | Journal of the Chilean Chemical Society [jcchems.com]
In Vitro Metabolism of Triclabendazole to its Sulfoxide Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of the anthelmintic drug triclabendazole (TCBZ) to its primary active metabolite, triclabendazole sulfoxide (TCBZSO). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involved.
Introduction
Triclabendazole is a halogenated benzimidazole compound widely used against the liver fluke Fasciola hepatica. Its efficacy is largely attributed to its rapid conversion to the pharmacologically active sulfoxide metabolite. Understanding the in vitro metabolic pathways of this conversion is crucial for drug development, efficacy optimization, and predicting potential drug-drug interactions. The primary enzymatic systems responsible for this sulfoxidation are the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450 (CYP) superfamily.
Enzymatic Pathways of Triclabendazole Sulfoxidation
The biotransformation of triclabendazole to this compound is a critical activation step. In vitro studies using various experimental systems, primarily liver microsomes, have elucidated the roles of two major enzyme families in this process.
Flavin-Containing Monooxygenase (FMO) System
In veterinary species such as sheep, the FMO system is the predominant enzymatic pathway for the sulfoxidation of triclabendazole.[1] Studies using sheep liver microsomes have demonstrated that inactivation of FMO or the presence of the FMO substrate methimazole leads to a significant reduction in the formation of this compound.[1] Specifically, inactivation of the FMO system resulted in a 77% inhibition of TCBZ sulfoxidation, while the presence of methimazole caused a 71% inhibition.[1]
Cytochrome P450 (CYP) System
While the FMO system is primary in some species, the CYP system also contributes to triclabendazole sulfoxidation.[1] In humans, in vitro studies indicate that CYP1A2 is the main enzyme responsible for this metabolic step, with smaller contributions from CYP2C9, CYP2C19, CYP2D6, and CYP3A.[2] The involvement of the CYP system is further supported by inhibition studies using piperonyl butoxide, a general CYP inhibitor, which reduced TCBZ sulfoxidative metabolism by 24% in sheep liver microsomes.[1]
The metabolic conversion of triclabendazole to its sulfoxide and subsequently to its sulfone metabolite can be visualized as follows:
Quantitative Data on In Vitro Metabolism
The following tables summarize the key quantitative data from in vitro studies on triclabendazole metabolism.
Table 1: Metabolic Rates of Triclabendazole and its Metabolites in Sheep Liver Microsomes
| Substrate | Metabolite | Metabolic Rate (nmol/min/mg protein) | Reference |
| Triclabendazole | This compound | Significantly greater than TCBZSO sulfonation | [3][4][5] |
| This compound | Triclabendazole Sulphone | 0.12 ± 0.01 | [4] |
| Triclabendazole | Triclabendazole Sulphone | 0.028 ± 0.005 | [4] |
Table 2: Inhibition of Triclabendazole Sulfoxidation in Sheep Liver Microsomes
| Inhibitor/Condition | Target Enzyme System | % Inhibition of TCBZSO Formation | Reference |
| FMO Inactivation | FMO | 77% | [1] |
| Methimazole (MTZ) | FMO | 71% | [1] |
| Piperonyl Butoxide (PB) | Cytochrome P450 | 24% | [1] |
Table 3: IC50 Values for Inhibition of Human CYP Isoforms by Triclabendazole and its Metabolites
| Compound | CYP Isoform | IC50 (µM) | Reference |
| Triclabendazole | CYP1A2 | 1.07 | [6][7] |
| CYP2C8 | 3.31 | [6][7] | |
| CYP2C9 | 1.17 | [6][7] | |
| CYP2C19 | 0.25 | [6][7] | |
| CYP3A4 | 15.11 | [6][7] | |
| This compound | CYP1A2 | 4.19 | [6][7] |
| CYP2C8 | 8.95 | [6][7] | |
| CYP2C9 | 1.95 | [6][7] | |
| CYP2C19 | 0.22 | [6][7] | |
| Triclabendazole Sulphone | CYP2C8 | 1.05 | [6][7] |
| CYP2C9 | 0.69 | [6][7] |
Experimental Protocols
The following sections provide a generalized methodology for studying the in vitro metabolism of triclabendazole based on published literature.
Preparation of Liver Microsomes
-
Source: Obtain liver tissue from the species of interest (e.g., sheep, human).
-
Homogenization: Mince the liver tissue and homogenize in a cold buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Centrifugation: Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed ultracentrifugation to pellet the microsomes.
-
Washing and Storage: Wash the microsomal pellet with buffer and resuspend to a desired protein concentration. Store at -80°C until use.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford assay.
In Vitro Incubation Assay
The following diagram illustrates a typical workflow for an in vitro metabolism experiment.
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Liver microsomes (e.g., 1 mg/mL protein) or recombinant human CYP enzymes (e.g., 100 pmol/mL).
-
100 mM potassium phosphate buffer (pH 7.4).
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.[6]
-
Initiation of Reaction: Add the test compound (triclabendazole, final concentration typically 1-30 µM) to the mixture.[4][6] Start the reaction by adding a cofactor, such as 1 mM NADPH.[6]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 0, 10, 20, 30 minutes).[6]
-
Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile, often containing an internal standard for analysis.[6]
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the presence of triclabendazole and its metabolites using a validated analytical method.
Analytical Method - High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is often used for separation.
-
Detection: Detection of triclabendazole and its metabolites is typically performed at a wavelength of 300 nm.[8]
-
Quantification: The concentrations of the parent drug and its metabolites are determined by comparing their peak areas to those of a standard curve.
Conclusion
The in vitro metabolism of triclabendazole to its active sulfoxide metabolite is a complex process involving both FMO and CYP enzyme systems, with the predominant pathway varying by species. The quantitative data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development. A thorough understanding of these metabolic pathways is essential for optimizing the therapeutic efficacy of triclabendazole and for assessing its potential for drug-drug interactions.
References
- 1. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Triclabendazole biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole , Aldicarb, Methiocarb, Montelukast and Ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Triclabendazole sulfoxide role in inhibiting parasite ABCG2/BCRP transporters
An In-Depth Technical Guide on the Role of Triclabendazole Sulfoxide in Inhibiting Parasite ABCG2/BCRP Transporters
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), is a critical mediator of multidrug resistance in both cancer cells and parasites.[1][2][3] By actively extruding a wide range of xenobiotics, ABCG2 reduces the intracellular concentration and efficacy of therapeutic agents.[4][5] The anthelmintic drug triclabendazole (TCBZ) and its primary active metabolite, this compound (TCBZSO), have been identified as potent inhibitors of this transporter.[1][6] This technical guide provides a comprehensive overview of the inhibitory action of this compound on ABCG2/BCRP transporters, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. This information is crucial for understanding drug resistance in parasites and for the development of strategies to overcome it.
Introduction to ABCG2/BCRP and Triclabendazole
ABCG2/BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport a diverse array of substrates out of cells.[7][8] This efflux mechanism plays a significant role in the pharmacokinetics of many drugs, affecting their absorption, distribution, and excretion.[2][4] In parasites, the overexpression of ABC transporters is a recognized mechanism of resistance to anthelmintic drugs.[3][9]
Triclabendazole is a halogenated benzimidazole derivative and the drug of choice for treating fascioliasis (liver fluke infections) in both livestock and humans.[1] Following administration, triclabendazole is rapidly metabolized in the host to its active sulfoxide (TCBZSO) and sulfone (TCBZSO₂) metabolites.[1] While its primary anthelmintic action involves binding to parasite β-tubulin and disrupting microtubule formation, recent evidence has highlighted a secondary role for its metabolites as inhibitors of ABCG2 transporters.[1][10]
Quantitative Data on ABCG2 Inhibition
The inhibitory effects of this compound and its related metabolites on ABCG2 have been quantified through various in vitro and in vivo studies. The data presented below is primarily derived from the key research conducted by Barrera et al. (2012).[1]
Table 1: In Vitro Inhibition of Mitoxantrone Accumulation by TCBZSO and TCBZSO₂
Mitoxantrone is a known fluorescent substrate of ABCG2. Inhibition of the transporter leads to increased intracellular accumulation of mitoxantrone, which can be quantified. The following table summarizes the inhibitory potency of TCBZSO and TCBZSO₂ in Madin-Darby canine kidney (MDCK-II) cells engineered to express either murine (Abcg2) or human (ABCG2) transporters.[1]
| Compound | Transporter | Concentration Range (µM) | Inhibitory Potency (%) | Strongest Inhibition Concentration (µM) |
| TCBZSO | Murine Abcg2 | 5 - 25 | 40 - 55 | 25 µM (40%) |
| TCBZSO | Human ABCG2 | 5 - 25 | 40 - 55 | 10 µM (55%) |
| TCBZSO₂ | Murine Abcg2 | 5 - 25 | 40 - 55 | 25 µM (55%) |
| TCBZSO₂ | Human ABCG2 | 5 - 25 | 40 - 55 | 5 µM (55%) |
| Data sourced from Barrera et al. (2012).[1] |
Table 2: Inhibition of Transepithelial Transport of ABCG2 Substrates
This table shows the effect of TCBZSO and TCBZSO₂ on the transport of the antibacterial agents nitrofurantoin and danofloxacin across cell monolayers. A reduction in transport indicates inhibition of ABCG2.
| Compound (at 15 µM) | Substrate | Transporter | Inhibition Level |
| TCBZSO / TCBZSO₂ | Nitrofurantoin | Murine Abcg2 | Moderate |
| TCBZSO / TCBZSO₂ | Nitrofurantoin | Human ABCG2 | Complete |
| TCBZSO / TCBZSO₂ | Danofloxacin | Murine Abcg2 | Moderate |
| TCBZSO / TCBZSO₂ | Danofloxacin | Human ABCG2 | Complete |
| Data sourced from Barrera et al. (2012).[1] |
Table 3: In Vivo Effects of TCBZSO Administration in Mice
These experiments demonstrate the physiological impact of ABCG2 inhibition by TCBZSO.
| Effect Measured | ABCG2 Substrate | Outcome of TCBZSO Co-administration |
| Secretion into Milk | Nitrofurantoin | Inhibited by more than 2-fold |
| Plasma Levels | Sulfasalazine | Increased by more than 1.5-fold |
| Data sourced from Barrera et al. (2012).[6] |
Mechanism of ABCG2/BCRP Inhibition
This compound acts as a direct inhibitor of the ABCG2 transporter.[1] By binding to the transporter protein, it competitively or non-competitively prevents the binding and subsequent efflux of substrate molecules.[5] This inhibition leads to an increased intracellular concentration of co-administered drugs that are ABCG2 substrates, potentially overcoming parasite resistance or altering the drug's pharmacokinetic profile.[1][2]
Key Experimental Protocols
The following protocols are based on the methodologies described by Barrera et al. (2012).[1]
Mitoxantrone Accumulation Assay
This assay is used to measure the inhibitory effect of a compound on ABCG2 function by quantifying the intracellular accumulation of a fluorescent substrate.
-
Cell Lines:
-
Parental MDCK-II cells (control, low ABCG2 expression).
-
MDCK-II cells transduced with and overexpressing murine Abcg2.
-
MDCK-II cells transduced with and overexpressing human ABCG2.
-
-
Reagents:
-
Mitoxantrone (10 µM working solution).
-
This compound (TCBZSO) and Sulfone (TCBZSO₂) at various concentrations (e.g., 0.01 to 25 µM).
-
Ko143 (1 µM), a known potent ABCG2 inhibitor (positive control).
-
Opti-MEM medium.
-
-
Protocol:
-
Seed cells in appropriate culture plates and grow to confluence.
-
Pre-incubate cells with different concentrations of TCBZSO, TCBZSO₂, or Ko143 for a specified time (e.g., 10 minutes).
-
Add mitoxantrone (10 µM) to the medium and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular mitoxantrone.
-
Lyse the cells to release intracellular contents.
-
Measure the intracellular mitoxantrone fluorescence using a fluorometer or flow cytometer.
-
Calculate the inhibitory potency relative to the control (no inhibitor) and the positive control (Ko143).[4]
-
ATPase Assay
This biochemical assay measures the rate of ATP hydrolysis by ABCG2, which is coupled to substrate transport. Inhibitors can modulate this activity.
-
Materials:
-
Membrane vesicles enriched with human ABCG2.
-
TCBZ, TCBZSO, and TCBZSO₂ at various concentrations (e.g., >1 µM).
-
ATP.
-
Reagents for colorimetric detection of inorganic phosphate (Pi).
-
-
Protocol:
-
Incubate the ABCG2-enriched membranes with the test compounds (TCBZ, TCBZSO, TCBZSO₂) at 37°C.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction.
-
Quantify the amount of inorganic phosphate (Pi) released using a colorimetric assay.
-
An increase or decrease in Pi release compared to the basal level indicates an interaction between the compound and the ABCG2 ATPase activity.[1]
-
Transepithelial Transport Assay
This assay assesses the ability of a compound to inhibit the directional transport of a substrate across a polarized cell monolayer.
-
Cell Lines:
-
MDCK-II cells (parental, murine Abcg2, human ABCG2) grown on permeable supports (e.g., Transwell inserts) to form a tight monolayer.
-
-
Reagents:
-
ABCG2 substrates (e.g., nitrofurantoin, danofloxacin).
-
TCBZSO and TCBZSO₂ (e.g., 15 µM).
-
-
Protocol:
-
Grow cells on permeable supports until a confluent, polarized monolayer is formed.
-
Add the ABCG2 substrate to either the apical (top) or basolateral (bottom) chamber.
-
Add the inhibitor (TCBZSO or TCBZSO₂) to both chambers.
-
Incubate for a set period (e.g., 4 hours).
-
Take samples from the opposite chamber at various time points.
-
Quantify the concentration of the substrate in the samples using a suitable method (e.g., HPLC).
-
Calculate the net transepithelial flux and the transport ratio (apical-to-basolateral vs. basolateral-to-apical) to determine the extent of inhibition.[1]
-
Significance and Future Directions
The inhibition of ABCG2/BCRP by this compound has several important implications:
-
Overcoming Drug Resistance: TCBZSO could potentially be used as a chemosensitizer to reverse ABCG2-mediated resistance to other anthelmintics in parasites. This could restore the efficacy of drugs that are currently ineffective due to transporter-mediated efflux.[3]
-
Drug-Drug Interactions: The inhibitory action of TCBZSO on ABCG2 highlights the potential for significant drug-drug interactions.[1] Co-administration of triclabendazole with other drugs that are ABCG2 substrates could lead to altered pharmacokinetics, potentially causing increased toxicity or modified efficacy.[4][6] This is a critical consideration in both veterinary and human medicine.
-
Pharmacokinetic Modulation: The findings support the development of ABCG2 modulators to intentionally alter the pharmacokinetic properties of therapeutic agents, for example, to increase their oral bioavailability or penetration into sanctuary sites like the central nervous system.[4]
Future research should focus on characterizing the specific ABCG2 transporters in key parasites, such as Fasciola hepatica, and confirming that TCBZSO has a similar inhibitory effect on them. Furthermore, exploring the precise molecular interactions between TCBZSO and the transporter's binding pocket could facilitate the design of more potent and specific inhibitors to combat parasite drug resistance.
References
- 1. The Anthelmintic Triclabendazole and Its Metabolites Inhibit the Membrane Transporter ABCG2/BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ABC transporters in veterinary drug research and parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The anthelmintic triclabendazole and its metabolites inhibit the membrane transporter ABCG2/BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of ABCG2/BCRP in biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Anthelmintic Spectrum of Triclabendazole Sulfoxide: A Technical Guide
Introduction
Triclabendazole (TCBZ), a member of the benzimidazole class of anthelmintics, stands as the primary therapeutic agent for the treatment of fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus.[1][2] Following oral administration, TCBZ is rapidly metabolized in the host's liver into its active metabolites, primarily triclabendazole sulfoxide (TCBZ-SO) and, to a lesser extent, triclabendazole sulfone (TCBZ-SO2).[3][4][5] TCBZ-SO is considered the principal active moiety responsible for the drug's potent flukicidal activity.[6][7][8] This technical guide provides an in-depth examination of the anthelmintic spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy.
Anthelmintic Spectrum
Triclabendazole is characterized by a narrow spectrum of anthelmintic activity, demonstrating high efficacy against specific trematodes while having minimal effect on nematodes and cestodes.[3][9]
-
Fasciola species: The primary targets of TCBZ and its sulfoxide metabolite are the liver flukes Fasciola hepatica and Fasciola gigantica.[3][10] A key therapeutic advantage is its high efficacy against both mature (adult) and immature stages of these parasites, which is crucial for controlling the pathology associated with fluke migration through the liver.[1][2][11]
-
Paragonimus species: TCBZ also exhibits activity against lung flukes of the Paragonimus genus.[3][10]
-
Echinococcus multilocularis: In vitro studies have shown that TCBZ and TCBZ-SO can induce damage to the larval stage of Echinococcus multilocularis, the causative agent of alveolar echinococcosis, suggesting potential for further investigation.[12]
-
Limited Activity: The drug has demonstrated minimal to no significant activity against nematodes, cestodes (tapeworms), and other trematodes not listed above.[3][13]
Mechanism of Action
While the complete mechanism of action is not fully elucidated, the primary mode of action for triclabendazole and its active metabolites involves the disruption of microtubule-dependent processes within the parasite.[3][4][5]
This compound is absorbed through the tegument (the outer body covering) of the fluke.[4][11] Inside the parasite, it binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules.[1][11][14] Microtubules are essential components of the parasite's cytoskeleton, vital for maintaining cell structure, intracellular transport, and cell division. The disruption of microtubule formation leads to:
-
Disruption of the tegumental surface, leading to swelling and blebbing.[4][7]
-
Inhibition of spermatogenesis and embryonic cell development.[4]
Other proposed mechanisms include a decrease in the parasite's resting membrane potential and the inhibition of adenylyl cyclase activity, which would affect cellular signaling and metabolism.[3][11]
Pharmacokinetics and Metabolism
Triclabendazole is a prodrug that requires metabolic activation to exert its anthelmintic effect. After oral administration, particularly with food to enhance absorption, TCBZ is extensively metabolized by hepatic enzymes.[3][4][15]
-
Metabolic Pathway: The primary metabolic step is the oxidation of TCBZ to the active this compound (TCBZ-SO), a reaction mainly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYPs.[3][4] TCBZ-SO is further metabolized, principally by CYP2C9, to the less active triclabendazole sulfone (TCBZ-SO2).[3][4]
Pharmacokinetic Parameters of TCBZ Metabolites
The following table summarizes key pharmacokinetic parameters in humans after a single 10 mg/kg oral dose of TCBZ administered with a meal.[4][15][16]
| Parameter | Triclabendazole (Parent Drug) | This compound (TCBZ-SO) | Triclabendazole Sulfone (TCBZ-SO2) |
| Median Tmax (hours) | 3 - 4 | 3 - 4 | ~24 (in pigs) |
| Mean Cmax (μmol/L) | 1.16 | 38.6 | 2.29 |
| Mean AUC (μmol·h/L) | 5.72 | 386 | 30.5 |
| Plasma Protein Binding | ~97% | ~98% | ~99% |
| Elimination Half-life (hours) | ~8 | ~14 | ~11 |
Data compiled from multiple sources.[3][4][16][17][18][19]
Quantitative Efficacy Data
The efficacy of triclabendazole and its metabolites has been quantified in numerous in vivo and in vitro studies.
In Vivo Efficacy against Fasciola hepatica (Rat Model)
| Compound | Dose (mg/kg) | Efficacy (Worm Burden Reduction) | Target Stage | Reference |
| Triclabendazole | 2.7 | 50% (ED₅₀) | Adult | [20] |
| Triclabendazole | 11.7 | 95% (ED₉₅) | Adult | [20] |
| Triclabendazole | 5.0 | 56.8% | Adult | [20] |
| Triclabendazole | 5.0 | 12.8% | Juvenile | [20] |
| Triclabendazole | 40.0 | 99% | Adult | [13] |
In Vitro Efficacy against Various Helminths
| Compound | Concentration (μg/mL) | Effect | Target Organism | Reference |
| Triclabendazole | 2.5 | Activity noted | Fasciola hepatica | [13] |
| Triclabendazole | 0.5 | Activity noted | Hymenolepis diminuta | [13] |
| Triclabendazole | 50.0 | Activity noted | Schistosoma mansoni | [13] |
| TCBZ-SO & TCBZ-SO2 | Not specified | Killed 50-67% of flukes | Adult F. hepatica | [20] |
| Triclabendazole | 15.0 | Tegumental swelling & blebbing | Adult F. hepatica | [7] |
| TCBZ-SO | 15.0 | Tegumental swelling & blebbing | Adult F. hepatica | [7] |
| Triclabendazole | 20.0 | Maximum vesicle damage (12 days) | E. multilocularis larvae | [12] |
| TCBZ-SO | 20.0 | Maximum vesicle damage (20 days) | E. multilocularis larvae | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in the Rat Model
This protocol outlines a typical procedure for evaluating the in vivo efficacy of TCBZ-SO against F. hepatica.
-
Animal Model: Laboratory rats are used as the definitive host model.
-
Infection: Rats are orally infected with a standardized number of F. hepatica metacercariae. Infections are allowed to establish for several weeks to target either juvenile (e.g., 3-4 weeks post-infection) or adult flukes (>8 weeks post-infection).[20]
-
Drug Administration: Animals are divided into treatment and control groups. The treatment group receives the test compound (e.g., triclabendazole) via oral gavage at predetermined doses. The control group receives the vehicle only.
-
Necropsy and Worm Recovery: At a specified time post-treatment (e.g., 96 hours), rats are euthanized.[21] The livers and bile ducts are removed and dissected to recover all flukes.
-
Data Analysis: The number of worms recovered from treated animals is compared to the control group. Efficacy is calculated as the percentage reduction in worm burden. Statistical models like negative binomial regression can be used to analyze dose-response relationships.[20]
Protocol 2: In Vitro Susceptibility and Motility Assay
This protocol describes a method for assessing the direct effect of TCBZ-SO on adult flukes.[6][22]
-
Parasite Collection: Adult F. hepatica are collected from the bile ducts of naturally infected livestock (e.g., cattle) at an abattoir.[6][23]
-
Incubation: Flukes are washed and placed individually or in small groups into culture plates containing a suitable medium (e.g., RPMI-1640).
-
Drug Exposure: TCBZ-SO, dissolved in a solvent like DMSO, is added to the culture medium at various concentrations. Control wells contain the medium and solvent only.
-
Viability Assessment: Fluke viability is assessed at set time points (e.g., 24, 48, 72 hours). A common method is a visual motility score, where movement is ranked on a scale (e.g., from 4 for normal activity to 0 for death/no movement).[6][22] Tegumental damage can also be assessed via microscopy.[7]
-
Data Analysis: The motility scores or percentage of dead flukes at each concentration and time point are recorded. This allows for the determination of effective concentrations and the characterization of susceptibility or resistance profiles.[6]
Resistance to Triclabendazole
The widespread use of triclabendazole has led to the emergence of resistant F. hepatica populations in livestock, and occasionally in humans.[1][3][14] The mechanisms of resistance are multifactorial and not fully understood, but research suggests several possibilities:
-
Altered Drug Metabolism: Resistant flukes may exhibit an increased rate of metabolism of the active TCBZ-SO to the less active TCBZ-SO2 metabolite, effectively deactivating the drug more quickly.[6][24]
-
Changes in Drug Transport: Alterations in drug uptake or an increase in the activity of efflux pumps (like P-glycoproteins) could reduce the intracellular concentration of TCBZ-SO in the parasite.[6][21]
-
Target Site Modification: While not definitively proven, mutations in the β-tubulin gene could potentially alter the binding site for TCBZ-SO, reducing its inhibitory effect.
Studies have shown that TCBZ resistance is a heritable, dominant genetic trait, which suggests that once it emerges, it can spread rapidly within a parasite population.[25]
Conclusion
This compound is the principal active metabolite responsible for the narrow-spectrum, potent flukicidal activity of its parent drug, triclabendazole. Its primary efficacy is directed against immature and adult stages of Fasciola hepatica and Fasciola gigantica. The mechanism of action is centered on the disruption of microtubule integrity within the parasite, leading to catastrophic failure of essential cellular functions. While highly effective, the emergence of resistance, potentially driven by enhanced drug metabolism and transport within the parasite, poses a significant threat to its continued use. Understanding the specific spectrum, mechanism, and quantitative efficacy of TCBZ-SO is critical for optimizing its clinical use and developing strategies to mitigate the spread of resistance.
References
- 1. avensonline.org [avensonline.org]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scops.org.uk [scops.org.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro efficacy of triclabendazole and clorsulon against the larval stage of Echinococcus multilocularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthelmintic activity of triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of food on the bioavailability of triclabendazole in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fao.org [fao.org]
- 18. Pharmacokinetics and efficacy of triclabendazole in goats with induced fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of triclabendazole in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Differences in the Susceptibility Patterns to this compound in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A major locus confers triclabendazole resistance in Fasciola hepatica and shows dominant inheritance - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the Metabolite: Unraveling the Superior Biological Activity of Triclabendazole Sulfoxide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Triclabendazole (TCBZ), a potent benzimidazole anthelmintic, is the cornerstone of treatment for fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica. However, the parent compound is, in fact, a prodrug. Its remarkable efficacy is primarily attributed to its sulfoxide metabolite, triclabendazole sulfoxide (TCBZSO). This technical guide provides a comprehensive analysis of the comparative biological activity of TCBZ and TCBZSO, delving into their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a detailed resource for researchers and professionals involved in anthelmintic drug discovery and development.
Introduction
Fascioliasis poses a significant threat to both livestock productivity and human health globally. The introduction of triclabendazole revolutionized the control of this disease due to its high efficacy against both mature and immature stages of the parasite. A critical aspect of TCBZ's pharmacology is its rapid and extensive metabolism in the host's liver. This biotransformation process is not a detoxification step but rather an activation, converting the parent compound into its pharmacologically active metabolites, principally this compound (TCBZSO) and to a lesser extent, triclabendazole sulfone (TCBZSO2). Understanding the distinct biological activities of the parent compound and its primary metabolite is paramount for optimizing treatment strategies and combating the growing threat of drug resistance.
Metabolic Activation of Triclabendazole
Following oral administration, triclabendazole is absorbed and undergoes extensive first-pass metabolism in the liver.[[“]] The initial and most critical step is the oxidation of the sulfur atom in the TCBZ molecule to form TCBZSO. This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP1A2 playing a major role.[2] TCBZSO is the most abundant metabolite found in the plasma and is considered the principal active moiety responsible for the flukicidal effects of the drug.[3] A further oxidation step can convert TCBZSO to triclabendazole sulfone (TCBZSO2).
Mechanism of Action: A Tale of Two Molecules
The primary mechanism of action for benzimidazole anthelmintics, including TCBZ and its metabolites, is the disruption of microtubule polymerization in the parasite's cells.[4] Microtubules are essential cytoskeletal components involved in vital cellular processes such as cell division, motility, and intracellular transport.
Triclabendazole and its active metabolites, particularly TCBZSO, bind to the parasite's β-tubulin subunit, preventing its polymerization into microtubules.[5] This disruption leads to a cascade of downstream effects, including impaired cellular integrity, inhibited motility, and ultimately, the death of the fluke. While both the parent compound and its sulfoxide metabolite target β-tubulin, in vitro studies suggest that TCBZSO is more potent in inducing these disruptive effects.
Quantitative Comparison of Biological Activity
The superior biological activity of this compound over the parent compound is evident in both in vivo and in vitro studies. While direct comparative IC50 values are not consistently reported across the literature, the collective evidence points towards the enhanced potency of the metabolite.
Table 1: In Vivo Efficacy of Triclabendazole against Adult Fasciola hepatica in Rats
| Compound | ED50 (mg/kg) | ED95 (mg/kg) | Host | Reference |
| Triclabendazole | 2.7 | 11.7 | Rat | [6] |
ED50: Effective dose to reduce worm burden by 50%. ED95: Effective dose to reduce worm burden by 95%.
Table 2: Comparative In Vitro Effects of Triclabendazole and its Metabolites on Fasciola hepatica
| Compound | Concentration | Duration | Observed Effect | Reference |
| Triclabendazole | 15 µg/mL | 72 hours | Moderate activity on adult flukes. More effective against juvenile flukes. | [6] |
| This compound | 15 µg/mL | 72 hours | Decreased movement and death of 50-67% of adult flukes. | [6] |
| Triclabendazole | 15 µg/mL | 24 hours | Tegumental swelling and blebbing. | [3] |
| This compound | 15 µg/mL | 24 hours | More disruptive to the posterior tegument than TCBZ. | [3] |
| Triclabendazole Sulfone | 15 µg/mL | 24 hours | More disruptive to the anterior tegument than TCBZ. | [3] |
| Triclabendazole | 5, 10, 20 nmol/mL | 12 hours | No significant effect on egg hatchability. | [7] |
| This compound | 5, 10, 20 nmol/mL | 12 hours | No significant effect on egg hatchability. | [7] |
Detailed Experimental Protocols
The evaluation of the biological activity of anthelmintic compounds relies on a suite of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.
In Vitro Fluke Motility Assay
This assay assesses the effect of a compound on the motor activity of adult flukes.
-
Materials:
-
Adult Fasciola hepatica flukes (obtained from infected bovine or ovine livers).
-
RPMI-1640 culture medium supplemented with antibiotics.
-
Multi-well plates (e.g., 24-well).
-
Test compounds (Triclabendazole, this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Incubator (37°C, 5% CO2).
-
Stereomicroscope.
-
-
Procedure:
-
Adult flukes are collected from the bile ducts of infected livers at a local abattoir and washed in pre-warmed culture medium.
-
Individual flukes are placed in the wells of a multi-well plate containing fresh, pre-warmed culture medium.
-
Flukes are allowed to acclimatize for a period of 1-2 hours in the incubator.
-
The test compounds are added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.
-
The motility of the flukes is observed and scored at regular intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) under a stereomicroscope.
-
Motility is typically scored on a scale of 0 to 3 or 4, where the highest score represents normal, vigorous movement and 0 represents complete paralysis or death.[6]
-
Tegumental Damage Assessment using Electron Microscopy
This method evaluates the ultrastructural damage to the fluke's outer surface (tegument) following drug exposure.
-
Materials:
-
Adult Fasciola hepatica flukes.
-
Culture medium and test compounds as described for the motility assay.
-
Fixatives: Glutaraldehyde, osmium tetroxide.
-
Dehydrating agents: Ethanol series.
-
Critical point dryer.
-
Sputter coater (for Scanning Electron Microscopy - SEM).
-
Resin for embedding (for Transmission Electron Microscopy - TEM).
-
Ultramicrotome (for TEM).
-
Scanning Electron Microscope and Transmission Electron Microscope.
-
-
Procedure:
-
Flukes are incubated with the test compounds as described in the motility assay for a predetermined duration (e.g., 24 hours).
-
For SEM:
-
Flukes are fixed in glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
They are then dehydrated through a graded series of ethanol.
-
The samples are critical point dried, mounted on stubs, and sputter-coated with gold.
-
The tegumental surface is then examined using an SEM.
-
-
For TEM:
-
Flukes are fixed and dehydrated as for SEM.
-
They are then infiltrated with and embedded in resin.
-
Ultrathin sections are cut using an ultramicrotome, stained with uranyl acetate and lead citrate, and examined using a TEM.
-
-
References
- 1. consensus.app [consensus.app]
- 2. dot | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Triclabendazole biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triclabendazole-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of Triclabendazole: A Comprehensive Technical Guide for Researchers
Introduction
Fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica, poses a significant threat to both livestock and human health globally.[1][2] While historically difficult to treat, the discovery and development of triclabendazole marked a pivotal moment in the control of this neglected tropical disease. This benzimidazole derivative stands out for its high efficacy against both mature and immature stages of the parasite, a feature not commonly found in other flukicides.[3][4] This technical guide provides an in-depth overview of the journey of triclabendazole from its veterinary origins to its current status as the drug of choice for human fascioliasis, with a focus on its mechanism of action, pharmacokinetic profile, and the key experimental findings that have underpinned its development.
1. Discovery and Historical Development
Triclabendazole, chemically known as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole, was initially developed and marketed by Ciba (now Novartis) as Fasinex® for the treatment of fascioliasis in domestic livestock, and it has been in veterinary use since 1983.[1][2] Recognizing its potential for human application, a collaboration between the World Health Organization (WHO) and Ciba was initiated in the 1990s to develop triclabendazole for human use.[1][2] This was spurred by the discontinuation of older, more toxic treatments like emetine and bithionol.[1]
Following extensive clinical trials, triclabendazole was approved for human use in Egypt in 1997 and in France in 2002.[1] Subsequently, a donation program was established by the manufacturer, administered by the WHO, to provide the drug in endemic countries.[1] In February 2019, the U.S. Food and Drug Administration (FDA) approved triclabendazole (marketed as Egaten®) for the treatment of human fascioliasis in patients aged six years and older.[1]
2. Chemical Synthesis
The synthesis of triclabendazole has been approached through various routes. One common method involves the reaction of 4-chloro-5-(2,3-dichlorophenoxy)-1,2-benzenediamine with carbon disulfide to form a benzimidazole thione intermediate. This intermediate is then subjected to an alkylation reaction with dimethyl sulfate to yield triclabendazole.[5][6] An alternative synthesis strategy starts with 1,2,3-trichlorobenzene, which is hydrolyzed to prepare 2,3-dichlorophenol sodium. This then reacts with 4,5-dichloro-2-nitroaniline.[7] The resulting intermediate undergoes further reactions, including a reductive ring closure and methylation, to produce triclabendazole.[7]
3. Mechanism of Action
The precise mechanism of action of triclabendazole is not fully elucidated but is believed to be multifactorial.[1][8] The primary proposed mechanism involves the disruption of microtubule-based processes within the parasite.[9] Triclabendazole and its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, are absorbed through the tegument (the outer body covering) of both immature and mature flukes.[8][10] Once inside the parasite, these compounds are thought to bind to β-tubulin, inhibiting its polymerization into microtubules.[3][9] Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, motility, and intracellular transport.[9] Disruption of these structures leads to impaired cellular functions, including motility and spermatogenesis, ultimately resulting in the death of the parasite.[8][10]
Another proposed mechanism involves the interference with the parasite's energy metabolism.[9] Triclabendazole may inhibit key enzymes within the mitochondria, leading to a reduction in ATP production and a subsequent energy deficit that contributes to the parasite's demise.[9] Some studies also suggest that triclabendazole may inhibit adenylate cyclase activity, which would have widespread effects on the fluke's metabolism due to the role of cyclic adenosine monophosphate (cAMP) as a second messenger.[2][11]
4. Pharmacokinetics
The pharmacokinetic profile of triclabendazole is characterized by its rapid metabolism into active metabolites.
Table 1: Pharmacokinetic Parameters of Triclabendazole and its Metabolites in Humans
| Parameter | Triclabendazole | This compound | Triclabendazole Sulfone |
| Tmax (hours) | 3 - 4 | 3 - 4 | ~25.6 (in goats) |
| Cmax (μmol/L) | 1.16 | 38.6 | 2.29 |
| AUC (μmol∙h/L) | 5.72 | 386 | 30.5 |
| Plasma Protein Binding (%) | 96.7 | 98.4 | 98.8 |
| Elimination Half-life (hours) | ~8 | ~14 | ~11 |
Data compiled from human studies with a single oral dose of 10 mg/kg with a 560-kcal meal.[8] Tmax for the sulfone metabolite in humans is not explicitly stated, the value provided is from studies in goats.[12]
-
Absorption: Triclabendazole is administered orally, and its absorption is significantly enhanced when taken with food.[10][13] Administration with a meal can increase the peak plasma concentrations and the area under the curve (AUC) of both the parent drug and its active sulfoxide metabolite by two to three times.[8][13]
-
Metabolism: After absorption, triclabendazole undergoes extensive first-pass metabolism in the liver.[9] It is primarily metabolized by the cytochrome P450 enzyme CYP1A2 into its active sulfoxide metabolite.[8][10] This sulfoxide metabolite is further metabolized, mainly by CYP2C9, to the active sulfone metabolite.[8][13]
-
Distribution: Triclabendazole and its metabolites are highly bound to plasma proteins.[8] The active metabolites concentrate in the bile, which is advantageous as this is where the adult liver flukes reside.[9]
-
Excretion: In animal studies, triclabendazole and its metabolites are primarily excreted in the feces via the biliary tract (approximately 90%), with less than 10% excreted in the urine.[8][13] Data on excretion in humans is limited.[8][13]
5. Efficacy of Triclabendazole
The efficacy of triclabendazole has been demonstrated in a range of in vitro, in vivo, and clinical studies.
5.1. In Vitro Studies
In vitro studies have been crucial in elucidating the direct effects of triclabendazole and its metabolites on Fasciola flukes.
Table 2: Summary of In Vitro Efficacy of Triclabendazole and its Metabolites
| Compound | Target Stage | Concentration | Observation | Reference |
| Triclabendazole | Adult F. hepatica | N/A | Moderate activity | [14] |
| This compound | Adult F. hepatica | N/A | Decreased movement and death of 50-67% of flukes | [14] |
| Triclabendazole Sulfone | Adult F. hepatica | N/A | Decreased movement and death of 50-67% of flukes | [14] |
| Triclabendazole | Larval E. multilocularis | 20 µg/ml | Maximum vesicle damage within 12 days | [15] |
| This compound | Larval E. multilocularis | 20 µg/ml | Maximum vesicle damage within 20 days | [15] |
5.2. In Vivo Studies (Animal Models)
Animal models have been instrumental in establishing the efficacy of triclabendazole against different developmental stages of Fasciola and in determining optimal dosing regimens.
Table 3: Summary of In Vivo Efficacy of Triclabendazole in Animal Models
| Animal Model | Fasciola Species | Treatment Regimen | Efficacy | Reference |
| Sheep | F. hepatica (susceptible) | 10 mg/kg | 99.8% reduction in fluke burden | [16] |
| Sheep | F. hepatica (resistant) | 10 mg/kg | 10.8% reduction in fluke burden | [16] |
| Calves | F. hepatica | 6 mg/kg | 100% reduction in fluke burden | [17] |
| Calves | F. hepatica | 12 mg/kg | 100% reduction in fluke burden | [17] |
| Goats | F. hepatica (immature) | N/A | 100% | [12] |
| Rabbits | F. gigantica | 10 mg/kg | 93.75-100% reduction in fluke burden | [18] |
5.3. Clinical Trials (Human Studies)
Clinical trials in humans have confirmed the high efficacy and good tolerability of triclabendazole for the treatment of fascioliasis.
Table 4: Summary of Efficacy of Triclabendazole in Human Clinical Trials
| Study Population | Treatment Regimen | Cure Rate (Egg Negative) | Follow-up Period | Reference |
| 24 asymptomatic individuals | 10 mg/kg single dose | 79.2% | 2 months | [19] |
| 94 patients in Iran | 5 mg/kg for 3 days | 86.6% | 60 days | [20] |
| 77 patients | Two 10 mg/kg doses, 12h apart | 92% | 60 days | [1] |
The currently recommended dosage by the US FDA is two 10 mg/kg doses given 12 hours apart.[1]
6. Experimental Protocols
Detailed experimental protocols are fundamental to the reliable assessment of anthelmintic efficacy.
6.1. In Vitro Efficacy Assessment
-
Parasites: Adult or juvenile Fasciola hepatica are collected from the bile ducts of experimentally or naturally infected animals.
-
Culture Medium: Flukes are maintained in a suitable culture medium, such as Krebs-Ringer Tris buffer, often supplemented with glucose and antibiotics.
-
Drug Preparation: Triclabendazole and its metabolites are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired concentrations in the culture medium.
-
Incubation: Flukes are incubated in the drug-containing medium for a specified period (e.g., 24-72 hours) at a constant temperature (e.g., 37°C).
-
Assessment of Viability: Fluke viability is assessed based on motility, observed either visually or using an automated motility meter. Tegumental damage can be evaluated using scanning electron microscopy (SEM).
6.2. In Vivo Efficacy Assessment (Controlled Efficacy Test)
-
Animal Model: Commonly used models include sheep, cattle, and goats.
-
Infection: Animals are experimentally infected with a known number of Fasciola metacercariae.
-
Treatment: At a specific time post-infection (to target different fluke stages), animals are treated with triclabendazole at various dose levels. A control group remains untreated.
-
Fecal Egg Counts: Fecal samples are collected before and after treatment to monitor egg shedding.
-
Fluke Burden Determination: At the end of the study period, animals are euthanized, and their livers and bile ducts are carefully examined to recover and count the remaining flukes. Efficacy is calculated as the percentage reduction in fluke numbers in the treated groups compared to the control group.
References
- 1. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. avensonline.org [avensonline.org]
- 4. Triclabendazole: new skills to unravel an old(ish) enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2012070068A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. CN103360323A - Preparation method of triclabendazole - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and efficacy of triclabendazole in goats with induced fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro efficacy of triclabendazole and clorsulon against the larval stage of Echinococcus multilocularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An experimental study on triclabendazole resistance of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of triclabendazole against Fasciola hepatica and Fascioloides magna in naturally infected calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Treatment of human chronic fascioliasis with triclabendazole: drug efficacy and serologic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
Triclabendazole Sulfoxide: A Technical Guide to the Primary Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclabendazole is a potent anthelmintic agent, primarily used in the treatment of fascioliasis. Its efficacy is largely attributed to its rapid and extensive metabolism in the host to its sulfoxide derivative, triclabendazole sulfoxide. This technical guide provides an in-depth overview of this compound, focusing on its role as the primary active metabolite. It details the metabolic pathway, mechanism of action, pharmacokinetic profile, and relevant experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Triclabendazole, a benzimidazole anthelmintic, is the drug of choice for treating infections caused by the liver flukes Fasciola hepatica and Fasciola gigantica. Unlike other benzimidazoles, its primary therapeutic activity is not exerted by the parent drug but by its main metabolite, this compound. This metabolite is formed through oxidation in the host's liver and demonstrates potent activity against both immature and adult stages of the parasite. Understanding the pharmacology of this compound is therefore crucial for optimizing treatment strategies and for the development of new anthelmintic agents.
Metabolism of Triclabendazole
Following oral administration, triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfur atom in the methylthio group to form this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes. This compound is then further oxidized to the less active triclabendazole sulfone.
Embryotoxicity and Teratogenicity of Triclabendazole Sulfoxide in Zebrafish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the embryotoxic and teratogenic potential of triclabendazole sulfoxide (TCBZSO), the primary active metabolite of the anthelmintic drug triclabendazole, with a specific focus on the zebrafish model. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and drug development efforts in this area.
Executive Summary
Triclabendazole is a critical therapeutic for fascioliasis and paragonimiasis, diseases affecting millions globally.[1][2] Its use in pregnant women, however, remains a concern due to the limited understanding of its developmental toxicity.[1][3] In humans, orally administered triclabendazole is rapidly metabolized to this compound (TCBZSO), which is found in plasma at concentrations approximately 30 times higher than the parent compound.[1][3] Research using the zebrafish model has demonstrated that while triclabendazole itself shows some dysmorphogenic effects at higher concentrations, its metabolite, TCBZSO, is primarily embryolethal, particularly during early developmental stages.[1][2][4] This guide synthesizes the current scientific findings to provide a clear understanding of the developmental toxicity profile of TCBZSO in zebrafish.
Quantitative Data Summary
The following tables summarize the key findings from embryotoxicity and teratogenicity studies of triclabendazole (TCBZ) and its sulfoxide metabolite (TCBZSO) in zebrafish embryos.
Table 1: Embryotoxic and Teratogenic Effects of Triclabendazole (TCBZ) on Zebrafish Embryos
| Concentration (µM) | Total Morphological Score (Mean ± SEM) | Embryos with at least one Dysmorphic Feature (%) | Lethality at 50 hpf (%) |
| Control (0.05% DMSO) | 30.0 ± 0.0 | 0.0 | 3.3 |
| 1.0 | 30.0 ± 0.0 | 0.0 | 3.3 |
| 2.5 | 28.3 ± 0.5 | 33.3 | 13.3 |
| 5.0 | - | - | 100.0* |
Data derived from Boix et al. (2015).[1][2] *p < 0.05 hpf: hours post-fertilization LOAEC (Lowest Observed Adverse Effect Concentration) for dysmorphogenesis = 2.5 µM.[1][2]
Table 2: Embryotoxic Effects of this compound (TCBZSO) on Zebrafish Embryos
| Concentration (µM) | Total Morphological Score (Mean ± SEM) | Embryos with at least one Dysmorphic Feature (%) | Lethality at 26 hpf (%) | Lethality at 50 hpf (%) |
| Control (0.05% DMSO) | 30.0 ± 0.0 | 0.0 | 3.3 | 3.3 |
| 0.5 | 30.0 ± 0.0 | 0.0 | 3.3 | 3.3 |
| 1.0 | 30.0 ± 0.0 | 0.0 | 3.3 | 3.3 |
| 2.5 | 30.0 ± 0.0 | 0.0 | 6.7 | 6.7 |
| 5.0 | 30.0 ± 0.0 | 0.0 | 10.0 | 10.0 |
| 10.0 | - | - | 100.0 | 100.0 |
| 50.0 | - | - | 100.0 | 100.0 |
Data derived from Boix et al. (2015).[1][2] *p < 0.05 hpf: hours post-fertilization TCBZSO did not induce dysmorphogenesis at any tested concentration.[1] NOAEC (No Observed Adverse Effect Concentration) = 5 µM.[1][2] LOAEC (Lowest Observed Adverse Effect Concentration) for embryolethality = 10 µM.[1][2][4]
Experimental Protocols
The following section details the methodology for the zebrafish embryo test (ZFET) as described in the cited literature.
Zebrafish Husbandry and Embryo Collection
Adult zebrafish are maintained under standard conditions with a 14/10-hour light/dark cycle to encourage spawning. Fertilized eggs are collected and examined under a stereomicroscope. Only healthy, fertilized embryos are selected for the assay.
Test Solutions and Exposure
Triclabendazole and this compound are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[2] These are then diluted in 0.3x Danieau's buffer to achieve the final test concentrations, ensuring the final DMSO concentration does not exceed a non-teratogenic level (e.g., 0.05% v/v).[2]
Zebrafish Embryo Test (ZFET)
-
Embryo Selection: At 2 hours post-fertilization (hpf), fertilized eggs are selected.[2]
-
Exposure: Ten embryos are randomly placed into each well of a 6-well plate containing 5 mL of the respective test solution or control.[2]
-
Incubation: The plates are incubated at 26 ± 1°C with a 10-14 hour dark-light cycle for 48 hours.[2]
-
Endpoint Assessment:
-
Embryolethality: Assessed at 8 hpf (egg coagulation), 26 hpf (absence of tail detachment or somite formation), and 50 hpf (absence of heartbeat).[2]
-
Teratogenicity and Developmental Effects: Evaluated at 50 hpf using a total morphological score. This involves examining specific anatomical features for abnormalities.[2]
-
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the toxic effects of this compound.
Discussion and Conclusion
The data clearly indicate that this compound is a potent embryolethal agent in zebrafish, particularly during the early stages of development, with a Lowest Observed Adverse Effect Concentration (LOAEC) for lethality of 10 µM.[1][2][4] Notably, TCBZSO did not produce significant dysmorphogenic effects at the concentrations tested, suggesting its primary developmental toxicity is embryolethality rather than teratogenicity.[1] In contrast, the parent compound, triclabendazole, did induce morphological abnormalities at a LOAEC of 2.5 µM.[1][2]
The proposed mechanism for the embryotoxic effects of TCBZSO, consistent with the known action of benzimidazoles, involves the disruption of microtubule polymerization.[5][6] Microtubules are essential for critical cellular processes during embryogenesis, including mitosis, cell migration, and intracellular transport. Inhibition of these processes can lead to cell cycle arrest and apoptosis, ultimately resulting in embryonic death.
References
- 1. This compound Causes Stage-Dependent Embryolethality in Zebrafish and Mouse In Vitro | PLOS One [journals.plos.org]
- 2. This compound Causes Stage-Dependent Embryolethality in Zebrafish and Mouse In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound causes stage-dependent embryolethality in zebrafish and mouse in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
In-Depth Technical Guide: The Effect of Triclabendazole Sulfoxide on Microtubule Polymerization Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function. This makes microtubule dynamics an attractive target for therapeutic intervention, particularly in the context of anti-parasitic and anti-cancer drug development.
Triclabendazole, a benzimidazole anthelmintic, is the drug of choice for treating fascioliasis, an infection caused by the liver fluke Fasciola hepatica. Following administration, triclabendazole is rapidly metabolized in the host to its active sulfoxide and sulfone metabolites. It is the sulfoxide metabolite, triclabendazole sulfoxide, that is considered the primary active moiety responsible for the drug's efficacy. The mechanism of action of triclabendazole and its metabolites involves the disruption of microtubule-dependent processes within the parasite.[1]
This technical guide provides an in-depth overview of the effects of this compound on microtubule polymerization dynamics. It includes a summary of the current understanding of its mechanism of action, a detailed experimental protocol for an in vitro microtubule polymerization assay to evaluate its effects, and visualizations of the mechanism and experimental workflow.
Mechanism of Action
This compound exerts its anthelmintic effect by binding to β-tubulin subunits of the parasite.[1] This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation and function leads to impaired cellular processes, such as intracellular transport and cell division, ultimately resulting in the death of the parasite.[1]
Computational docking studies suggest that triclabendazole and its metabolites, including the sulfoxide and sulfone forms, bind to the β-tubulin subunit. These studies have also indicated that the sulfone metabolite may exhibit a higher binding affinity for β-tubulin compared to the sulfoxide.[2]
Figure 1: Mechanism of this compound Action on Microtubule Polymerization.
Quantitative Data on Microtubule Polymerization Inhibition
As of the latest literature review, there is a notable scarcity of publicly available quantitative data detailing the direct effects of this compound on the dynamics of in vitro microtubule polymerization. Specific metrics such as IC50 values for polymerization inhibition, or effects on the rates of microtubule growth and shortening, have not been extensively reported.
The following table summarizes the available qualitative information and provides a template for researchers to record their own experimental data.
| Compound | Organism/System | Effect on Microtubules | Concentration | Data Type | Source |
| Triclabendazole | Yeast (S. cerevisiae) | No adverse effect on mitotic spindle morphology | 5 mM | Qualitative | [3] |
| Triclabendazole | Yeast (S. cerevisiae) | Disruption of mitotic spindles | 50 mM | Qualitative | [3] |
| This compound | Zebrafish & Mouse Embryos | Embryolethal effect (in vivo) | 10 µM (LOAEC) | In Vivo | [4][5] |
| This compound | [Specify Tubulin Source, e.g., Bovine Brain] | [Record % inhibition or other metric] | [Enter Concentration] | IC50 / % Inhibition | [Internal Data] |
Note: LOAEC (Lowest Observed Adverse Effect Concentration) from in vivo studies does not directly translate to an IC50 for in vitro microtubule polymerization but can provide an indication of biologically relevant concentrations. Researchers are encouraged to determine the IC50 value for this compound in their specific assay system.
Experimental Protocol: In Vitro Microtubule Polymerization Assay
This protocol describes a turbidimetric assay to measure the effect of this compound on the polymerization of purified tubulin in vitro. The principle of this assay is that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 350 nm.
Materials and Reagents
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
This compound
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
GTP (Guanosine-5'-triphosphate) solution (100 mM)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2
-
Polymerization Buffer (PEM): G-PEM with 10% glycerol (v/v)
-
Microtiter plates (96-well, clear, flat-bottom)
-
Spectrophotometer with temperature control and kinetic reading capabilities
Experimental Workflow
Figure 2: Workflow for the In Vitro Microtubule Polymerization Assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
On ice, thaw the purified tubulin, GTP stock solution, and buffers.
-
Prepare the final tubulin solution by diluting the purified tubulin stock in ice-cold Polymerization Buffer (PEM) to the desired final concentration (e.g., 3 mg/mL). Add GTP to a final concentration of 1 mM. Keep the tubulin solution on ice at all times.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add the test compounds and controls. For each concentration of this compound, pipette the corresponding dilution into triplicate wells.
-
Include the following controls in triplicate:
-
Negative Control (No Inhibition): Add DMSO (at the same final concentration as in the test wells).
-
Positive Control (Inhibition): Add a known microtubule polymerization inhibitor (e.g., nocodazole) at a concentration known to cause complete inhibition.
-
Blank: Add Polymerization Buffer only (for background subtraction).
-
-
-
Initiation of Polymerization:
-
Set the spectrophotometer to 37°C.
-
Working quickly, add the prepared tubulin solution to each well (except the blank wells) to initiate the polymerization reaction.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 350 nm for each well every 60 seconds for a total of 60 minutes.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance at 350 nm as a function of time for each concentration of this compound and the controls.
-
Determine the maximum rate of polymerization (Vmax) for each concentration by calculating the slope of the linear portion of the polymerization curve.
-
Calculate the percentage of inhibition for each concentration relative to the negative control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a key anthelmintic agent that targets microtubule polymerization in parasites. While its general mechanism of action is understood, there is a clear need for more quantitative data to fully characterize its effects on microtubule dynamics. The experimental protocol provided in this guide offers a robust method for researchers to generate such data, which will be invaluable for understanding the precise molecular interactions, elucidating mechanisms of resistance, and guiding the development of new anti-parasitic drugs. Further research in this area will contribute significantly to the field of parasitology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with Triclabendazole, Triclabendazole Sulphoxide and Triclabendazole Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Causes Stage-Dependent Embryolethality in Zebrafish and Mouse In Vitro | PLOS One [journals.plos.org]
Initial Investigations into the Antibacterial Properties of Triclabendazole Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclabendazole, a benzimidazole anthelmintic, has been a cornerstone in the treatment of fascioliasis. Recent drug repurposing efforts have highlighted the potential antibacterial activity of its primary active metabolite, triclabendazole sulfoxide. This technical guide provides a comprehensive overview of the initial in vitro investigations into the antibacterial properties of this compound. It includes a summary of the available quantitative data on its activity against various bacterial strains, detailed experimental protocols for assessing its efficacy, and a discussion of the current understanding of its mechanism of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a novel antibacterial agent.
Introduction
The rise of antimicrobial resistance necessitates the exploration of new therapeutic agents. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for antibiotic discovery. Triclabendazole (TCBZ), a potent anthelmintic agent, is rapidly metabolized in vivo to its active sulfoxide and sulfone metabolites.[1][2] Initial screenings of approved drugs have revealed the potential antibacterial activity of TCBZ and its derivatives, particularly against Gram-positive bacteria.[1] This guide focuses on the initial findings related to the antibacterial properties of this compound (TCBZ-SO), the main plasma metabolite of TCBZ.[3]
Quantitative Data: In Vitro Antibacterial Activity
The antibacterial activity of this compound has been primarily evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The available data from initial studies are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of Triclabendazole Derivatives against Selected Gram-Positive Bacteria [1]
| Compound | VRE-1 (MIC, µg/mL) | VRE-2 (MIC, µg/mL) | MRSA-1 (MIC, µg/mL) | MRSA-2 (MIC, µg/mL) |
| Triclabendazole (TCBZ) | 4 | 4 | 2 | 2 |
| This compound (TCBZ-SO) | >128 | >128 | >128 | >128 |
| Triclabendazole Thiol (TCBZ-SH) | 4 | 8 | 4 | 4 |
Table 2: Repeated Minimum Inhibitory Concentrations (MICs) of Promising Triclabendazole Derivatives against a Broader Range of Gram-Positive Isolates [1]
| Compound | VRE-1 (MIC, µg/mL) | VRE-2 (MIC, µg/mL) | VRE-3 (MIC, µg/mL) | MRSA-1 (MIC, µg/mL) | MRSA-2 (MIC, µg/mL) | MRSA-3 (MIC, µg/mL) | S. pneumoniae-1 (MIC, µg/mL) | S. pneumoniae-2 (MIC, µg/mL) |
| Triclabendazole (TCBZ) | 4 | 4 | 4 | 2 | 2 | 2 | 16 | 16 |
| This compound (TCBZ-SO) | >128 | >128 | >128 | >128 | >128 | >128 | >128 | >128 |
| Triclabendazole Thiol (TCBZ-SH) | 4 | 8 | 8 | 4 | 4 | 4 | >128 | >128 |
VRE: Vancomycin-Resistant Enterococcus; MRSA: Methicillin-Resistant Staphylococcus aureus*
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial investigations of this compound's antibacterial properties. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 12.8 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in DMSO to achieve a range of concentrations for testing (e.g., from 256 µg/mL to 0.25 µg/mL).
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 1 µL of each diluted this compound solution to the corresponding wells. The final volume in each well will be 101 µL.
-
Include a growth control well (CAMHB and inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to approximately 106 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
References
- 1. Repurposing of the Fasciolicide Triclabendazole to Treat Infections Caused by Staphylococcus spp. and Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Triclabendazole Sulfoxide in Plasma by LC-MS/MS
Introduction
Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica. Following oral administration, triclabendazole is rapidly metabolized in the liver to its active sulfoxide and sulfone metabolites. The primary active metabolite, triclabendazole sulfoxide, is responsible for the drug's therapeutic efficacy. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of Triclabendazole
Triclabendazole undergoes extensive first-pass metabolism in the liver, primarily through oxidation, to form its active metabolite, this compound. This reaction is mainly catalyzed by cytochrome P450 enzymes, with CYP1A2 being a major contributor. The sulfoxide metabolite can be further oxidized to the inactive triclabendazole sulfone.
Caption: Metabolic pathway of Triclabendazole.
Experimental Protocols
This section details two common sample preparation methods for the extraction of this compound from plasma: protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation
This method, adapted from Farczádi et al. (2021), is rapid and straightforward, making it suitable for high-throughput analysis.[1]
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, analytical grade
-
Internal Standard (IS) solution (e.g., Fenbendazole in ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of the internal standard solution.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 900 µL of a 50:50 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE)
This protocol is based on the principles described by Cai et al. (2010) for tissue samples and adapted for plasma.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 100 µL of the internal standard solution.
-
Add 1 mL of acetonitrile as the extraction solvent.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma.
Caption: LC-MS/MS analysis workflow.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the validated protein precipitation method by Farczádi et al. (2021).[1]
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| LC System | Agilent 1200 HPLC |
| Column | Gemini NX-C18 (50 x 2.0 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (35% B), 1-2.5 min (55% B), 2.5-4 min (35% B) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6410 Triple Quadrupole |
| Ionization Mode | ESI Positive |
| MRM Transition (TCBZ-SO) | m/z 376.97 → 360.10 |
| MRM Transition (IS) | m/z 300.00 → 268.10 (Fenbendazole) |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r) | > 0.9939 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Intra-day Precision (%CV) | < 8.9% |
| Inter-day Precision (%CV) | < 8.9% |
| Accuracy (%Bias) | < 8.9% |
Discussion
The protein precipitation method offers a simple and rapid approach for the determination of this compound in plasma, with a total run time of 4 minutes per sample.[1] This high-throughput capability is advantageous for studies involving a large number of samples. The method demonstrates good linearity, precision, and accuracy over a wide concentration range, making it suitable for routine bioanalysis.
Liquid-liquid extraction, while more labor-intensive, can provide cleaner extracts by removing more matrix components, which may be beneficial for achieving lower limits of quantification or when dealing with complex matrices. The choice of sample preparation method will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available resources.
For both methods, the use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in extraction recovery and instrument response, although a structurally similar compound like fenbendazole has been shown to be effective.
Conclusion
The LC-MS/MS methods described in this application note provide robust and reliable quantification of this compound in plasma. The detailed protocols and performance data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The choice between protein precipitation and liquid-liquid extraction should be based on the specific analytical needs of the laboratory.
References
High-Throughput Screening Assays for Triclabendazole Sulfoxide Efficacy Against Fasciola hepatica
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes fasciolosis, a disease affecting livestock and humans worldwide. The benzimidazole anthelmintic, triclabendazole, is the primary drug for treatment due to its efficacy against both mature and immature stages of the parasite. Following administration, triclabendazole is rapidly metabolized in the host to its active form, triclabendazole sulfoxide. The emergence of triclabendazole-resistant fluke populations necessitates the development of robust high-throughput screening (HTS) assays to identify new effective compounds and to study the mechanisms of resistance.
These application notes provide detailed protocols for HTS assays designed to evaluate the efficacy of this compound and other potential flukicides against Fasciola hepatica. The protocols are tailored for researchers in parasitology, drug discovery, and veterinary medicine.
Mechanism of Action of this compound
This compound exerts its anthelmintic effect primarily by disrupting the parasite's microtubule-based cellular structures. It binds to β-tubulin, a subunit of microtubules, thereby inhibiting microtubule polymerization.[1] This disruption affects essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to paralysis and death of the fluke.[2][3] Studies have shown that triclabendazole-resistant flukes may have alterations in their tubulin proteins or drug efflux mechanisms.[2]
High-Throughput Screening Assays
A successful HTS campaign for anti-fasciolid drugs requires reliable and scalable in vitro culture of Fasciola hepatica and sensitive assay endpoints that reflect parasite viability. The following protocols describe motility-based and viability-based HTS assays.
Experimental Protocols
1. In Vitro Culture of Fasciola hepatica
The ability to maintain viable flukes in vitro is fundamental to any drug screening assay. Both juvenile and adult flukes can be used, depending on the desired stage-specific efficacy data.
-
Newly Excysted Juveniles (NEJs):
-
Excystment: Metacercariae are excysted in a solution containing 0.4% (w/v) sodium taurocholate, 0.5% (w/v) sodium bicarbonate, and 0.5% (w/v) L-cysteine HCl in pre-gassed Hanks' Balanced Salt Solution (HBSS) at 37°C and 5% CO2.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 20% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution (penicillin, streptomycin, amphotericin B).[4][5] For long-term culture and development, co-culture with HepG2 spheroids has been shown to promote survival and growth.[6]
-
Culture Conditions: NEJs are cultured in 96-well or 384-well plates at a density of 1-5 NEJs per well in a final volume of 200 µL (for 96-well) or 50 µL (for 384-well) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Adult Flukes:
-
Source: Adult flukes are typically collected from the bile ducts of infected sheep or cattle at abattoirs.
-
Transport and Maintenance Medium: RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics.[7]
-
Culture Conditions: Adult flukes are individually cultured in 24-well or 48-well plates in a larger volume of medium (2-3 mL) under the same atmospheric conditions as NEJs.[7]
-
2. High-Throughput Motility Assay using Automated Imaging
This assay quantifies the effect of compounds on the motility of Fasciola hepatica.
-
Materials:
-
Cultured NEJs or adult flukes in multi-well plates.
-
This compound (positive control).
-
DMSO (negative control, vehicle).
-
Automated imaging system (e.g., IncuCyte S3, ImageXpress Micro).
-
-
Protocol:
-
Prepare serial dilutions of this compound and test compounds in the appropriate culture medium. The final DMSO concentration should not exceed 0.5%.[7]
-
Add the compounds to the wells containing the flukes. Include wells with this compound as a positive control and DMSO as a negative control.
-
Place the plates in the automated imaging system maintained at 37°C and 5% CO2.
-
Acquire images of each well at regular intervals (e.g., every 30 minutes) for a total duration of 24-72 hours.
-
Analyze the images using the system's software to quantify parasite movement. This can be based on changes in pixel intensity or displacement of the fluke over time.
-
Calculate the percentage of motility inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 (half-maximal inhibitory concentration) values by fitting the dose-response data to a sigmoidal curve.
-
3. High-Throughput Viability Assay using ATP Luminescence
This assay measures the intracellular ATP levels of the flukes as an indicator of metabolic activity and viability.
-
Materials:
-
Cultured NEJs in opaque-walled 96-well or 384-well plates.
-
This compound (positive control).
-
DMSO (negative control, vehicle).
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Protocol:
-
Prepare serial dilutions of this compound and test compounds in the culture medium.
-
Add the compounds to the wells containing the NEJs.
-
Incubate the plates for 24-72 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Shake the plates for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability for each compound concentration relative to the DMSO control.
-
Determine the EC50 (half-maximal effective concentration) values from the dose-response curves.
-
Data Presentation
Table 1: In Vitro Efficacy of Triclabendazole and its Metabolites against Fasciola hepatica
| Compound | Fluke Stage | Assay Endpoint | Concentration | Incubation Time | Result | Reference |
| Triclabendazole | Adult | Motility | 15 µg/mL | 72 h | Moderate activity | [8] |
| This compound | Adult | Motility | 15 µg/mL | 72 h | 50-67% mortality | [8] |
| Triclabendazole Sulfone | Adult | Motility | 15 µg/mL | 72 h | 50-67% mortality | [8] |
| This compound | Adult (Resistant) | Tegumental Damage | 50 µg/mL | - | Minor disruption | [3] |
| This compound | Adult (Susceptible) | Tegumental Damage | 50 µg/mL | - | Extensive damage | [3] |
| Triclabendazole | Juvenile | Motility | - | - | More effective than on adults | [8] |
| This compound | Juvenile | Motility | - | - | Delayed effect | [8] |
Table 2: Assay Quality Control Parameters
| Assay Type | Parameter | Value | Interpretation | Reference |
| High-Throughput Motility | Z'-factor | ≥ 0.5 | Excellent assay quality | [9][10] |
| High-Throughput Viability | Z'-factor | ≥ 0.5 | Excellent assay quality | [10][11] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: High-throughput screening workflow.
References
- 1. Fasciola hepatica expresses multiple α- and β-tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the microtubule inhibitor tubulozole-C on the tegument of triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triclabendazole-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. doaj.org [doaj.org]
- 6. In vitro co-culture of Fasciola hepatica newly excysted juveniles (NEJs) with 3D HepG2 spheroids permits novel investigation of host–parasite interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. assay.dev [assay.dev]
Application Notes: Protocol for In Vitro Culture of Fascioa hepatica and Efficacy Assessment of Triclabendazole Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes fasciolosis, a disease of significant veterinary and public health concern. The development of effective control strategies, particularly in the face of emerging drug resistance, relies on robust in vitro models for screening potential anthelmintics. Triclabendazole (TCBZ) is the primary drug used to treat fasciolosis due to its efficacy against both juvenile and adult flukes. In the host, TCBZ is rapidly metabolized into its active sulfoxide (TCBZ.SO) and sulfone derivatives.[1] TCBZ.SO is the more abundant and active metabolite responsible for the drug's fasciolicidal effects.[1]
This document provides a detailed protocol for the short-term in vitro culture of adult F. hepatica and a methodology for assessing the efficacy of triclabendazole sulfoxide (TCBZ.SO) by evaluating parasite motility.
Protocol 1: In Vitro Culture of Adult Fasciola hepatica
This protocol details the collection, transport, and maintenance of adult F. hepatica for subsequent in vitro assays. The procedure is adapted from established methodologies to ensure high viability for up to 48-72 hours, a sufficient period for most short-term drug efficacy studies.[2][3]
2.1 Materials
-
Culture Media:
-
Supplements:
-
Penicillin (1000 IU/mL)
-
Gentamicin (0.1 mg/mL)[2]
-
-
Solutions:
-
Phosphate-Buffered Saline (PBS) or normal saline (0.9% NaCl), sterile
-
-
Equipment and Consumables:
-
Insulated container for transport
-
Sterile containers or bottles for fluke collection
-
12-well or 24-well sterile culture plates[2]
-
Incubator (37°C, 5% CO₂, 95% humidity)
-
Stereomicroscope or inverted microscope
-
Sterile forceps
-
Laminar flow hood
-
2.2 Experimental Procedure
-
Parasite Collection and Transport:
-
Obtain adult F. hepatica from the bile ducts of naturally infected cattle at a local slaughterhouse.[4]
-
Immediately place the collected flukes into a sterile container with transport medium (RPMI-1640 or DMEM) pre-warmed to 37°C.[5]
-
Transport the flukes to the laboratory in an insulated container to maintain the temperature at approximately 37°C.[3][5]
-
-
Washing and Preparation:
-
In a laminar flow hood, carefully transfer the flukes to a sterile petri dish.
-
Wash the flukes five times with a sterile saline solution pre-warmed to 37°C to remove bile, host tissue, and external contaminants.
-
Perform an initial viability check using a stereomicroscope. Select only actively motile flukes for the culture.
-
-
Incubation and Maintenance:
-
Prepare the complete culture medium by supplementing RPMI-1640 or DMEM with antibiotics (penicillin and gentamicin).
-
Dispense the complete culture medium into sterile 12-well or 24-well plates. A minimum volume of 3 mL per fluke is required to maintain optimal viability.[2][4]
-
Place one adult fluke into each well using sterile forceps.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Flukes can be maintained under these conditions with high viability for at least 48 hours.[3] For longer incubation periods, the culture medium should be replaced every 24 hours.
-
2.3 Workflow for In Vitro Culture
Caption: Workflow for the collection and in vitro culture of adult F. hepatica.
Protocol 2: In Vitro Efficacy Testing of this compound
This protocol describes how to evaluate the effect of TCBZ.SO on the viability of adult F. hepatica using a motility scoring system.
3.1 Materials
-
This compound (TCBZ.SO)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cultured adult F. hepatica (from Protocol 1)
-
Complete culture medium (as in Protocol 1)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
3.2 Experimental Procedure
-
Preparation of TCBZ.SO Stock Solution:
-
Prepare a high-concentration stock solution of TCBZ.SO in 100% DMSO. For example, dissolve 10 mg of TCBZ.SO in 1 mL of DMSO to make a 10 mg/mL stock.
-
Perform serial dilutions of the stock solution in DMSO as needed to prepare working solutions.
-
-
Experimental Setup:
-
Label wells of a culture plate for each experimental group: a negative control (medium only), a solvent control (medium with DMSO), and various TCBZ.SO treatment concentrations (e.g., 5, 10, 15, 50 µg/mL).[6][7][8]
-
Add the appropriate volume of DMSO or TCBZ.SO working solution to the wells to achieve the final desired concentrations. Crucially, the final concentration of DMSO in the culture medium must not exceed a non-toxic level, typically ≤0.5% v/v. [2][4]
-
Gently transfer one fluke from the maintenance culture to each of the prepared wells.
-
-
Incubation and Observation:
-
Incubate the plates under the same conditions as the initial culture (37°C, 5% CO₂).
-
Observe the flukes and score their motility at predefined time points (e.g., 0, 6, 12, 24, 48 hours) using an inverted microscope or stereomicroscope.
-
3.3 Workflow for TCBZ.SO Efficacy Assay
Caption: Experimental workflow for the TCBZ.SO in vitro efficacy assay.
Data Presentation and Interpretation
4.1 Motility Scoring
Viability is assessed using a visual motility score. This semi-quantitative method provides a reliable measure of the drug's effect.
Table 1: Motility Scoring System for F. hepatica Viability
| Score | Description of Motility | Viability Status |
|---|---|---|
| 3 | Active, continuous undulating and contracting movements | Fully Viable |
| 2 | Slow or decreased movement, still easily perceptible | Reduced Viability |
| 1 | Movement only perceptible with microscopic observation | Severely Affected |
| 0 | No movement, flaccid paralysis | Dead |
Source: Adapted from methodologies described in scientific literature.[1][2]
4.2 Quantitative Data Summary
The results of the assay should be recorded in a structured table to facilitate comparison between different concentrations and time points.
Table 2: Example Data Table for TCBZ.SO Effect on F. hepatica Motility | Treatment Group | Concentration (µg/mL) | Mean Motility Score (± SD) at Time (hours) | |:-------------------------------|:-----------------------------:|:--------------------------------------------------:| | | | 0 h | 12 h | 24 h | 48 h | | Negative Control | 0 | 3.0 (± 0.0) | 3.0 (± 0.0) | 2.9 (± 0.2) | 2.8 (± 0.3) | | Solvent Control (0.5% DMSO) | 0 | 3.0 (± 0.0) | 3.0 (± 0.0) | 2.8 (± 0.2) | 2.7 (± 0.4) | | TCBZ.SO | 7.5 | 3.0 (± 0.0) | 2.1 (± 0.4) | 1.3 (± 0.5) | 0.5 (± 0.5) | | TCBZ.SO | 15 | 3.0 (± 0.0) | 1.5 (± 0.5) | 0.6 (± 0.5) | 0.0 (± 0.0) | | TCBZ.SO | 50 | 3.0 (± 0.0) | 0.8 (± 0.4) | 0.0 (± 0.0) | 0.0 (± 0.0) | Note: Data are hypothetical and for illustrative purposes only. Assays should be performed in triplicate.
4.3 Interpretation of Results
A successful assay will typically show a dose- and time-dependent decrease in the motility of flukes exposed to TCBZ.SO. Flukes in the negative and solvent control groups should maintain high motility scores throughout the experiment. A significant drop in motility in the treatment groups compared to controls indicates drug efficacy. The concentration at which 50% of flukes die or become completely immotile (LC₅₀) can be calculated from this data. For instance, incubation with TCBZ.SO has been shown to result in decreased movement and the death of 50% to 67% of flukes after 72 hours.[9]
Mechanism of Action of this compound
The primary mechanism of action for benzimidazoles, including TCBZ.SO, involves the disruption of microtubule formation.[1][10] This interference with the parasite's cytoskeleton leads to a cascade of downstream effects, ultimately causing paralysis and death.
TCBZ.SO enters the fluke via transtegumentary absorption.[11] Inside the parasite's cells, it binds with high affinity to β-tubulin subunits.[1][10] This binding prevents the polymerization of tubulin into microtubules. Microtubules are essential for critical cellular functions, including maintaining cell structure, intracellular transport, and cell division. The disruption of these processes affects nutrient absorption, waste excretion, and reproductive functions, particularly in the tegument and vitelline cells.[6][7] This leads to observable damage, including swelling and blebbing of the tegument, and disruption of vitelline cell cytoplasm.[6][12]
Caption: Proposed mechanism of action of this compound (TCBZ.SO) in F. hepatica.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasciola hepatica: disruption of the vitelline cells in vitro by the sulphoxide metabolite of triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triclabendazole-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasciola hepatica: ultrastructural effects of a combination of triclabendazole and clorsulon against mature fluke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fasciola hepatica: action in vitro of triclabendazole on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immature triclabendazole-resistant Fasciola hepatica: tegumental responses to in vitro treatment with the sulphoxide metabolite of the experimental fasciolicide compound alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies Using Deuterium-Labeled Triclabendazole Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing deuterium-labeled triclabendazole sulfoxide (TCBZ-SO-d3) in metabolic studies. This document outlines the metabolic pathways of triclabendazole, presents relevant pharmacokinetic data, and offers detailed protocols for in vitro and in vivo experiments.
Introduction to Deuterium-Labeled Compounds in Metabolic Research
Deuterium-labeled compounds are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] The substitution of hydrogen with its stable isotope, deuterium, offers a subtle modification that typically does not alter the compound's biological activity but provides a distinct mass signature.[2][3] This unique property is invaluable for:
-
Metabolite Identification: Distinguishing drug-related metabolites from endogenous molecules in complex biological matrices.
-
Reaction Phenotyping: Identifying the specific enzymes responsible for metabolism.
-
Pharmacokinetic Analysis: Accurately quantifying the parent drug and its metabolites over time.[]
-
Internal Standards: Serving as ideal internal standards in mass spectrometry-based bioanalysis for precise quantification.[1]
This compound-d3 is the deuterium-labeled form of triclabendazole's primary active metabolite and is commercially available for research purposes.[1]
Metabolic Pathways of Triclabendazole
Triclabendazole (TCBZ), a potent anthelmintic agent, undergoes extensive metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfur atom.[]
-
Sulfoxidation: Triclabendazole is first metabolized to its active sulfoxide metabolite, this compound (TCBZ-SO). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2, and to a lesser extent by flavin-containing monooxygenase (FMO).[5][6]
-
Sulfonation: this compound is further oxidized to the inactive triclabendazole sulfone (TCBZ-SO2). This step is also mediated by CYP enzymes.[5][6]
dot
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deutramed.com [deutramed.com]
- 5. jchps.com [jchps.com]
- 6. Triclabendazole biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Triclabendazole Sulfoxide in Drug Resistance Studies
Introduction
Triclabendazole (TCBZ) is a benzimidazole anthelmintic highly effective against mature and immature stages of the liver fluke, Fasciola hepatica. Its active metabolite, triclabendazole sulfoxide, is central to its flukicidal activity. However, the emergence of TCBZ resistance in F. hepatica populations worldwide poses a significant threat to the control of fascioliasis in both livestock and humans. Understanding the mechanisms of resistance and developing robust methods to detect and characterize resistant phenotypes are critical for sustainable disease management. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study this compound resistance in F. hepatica.
Mechanisms of Action and Resistance
Triclabendazole is metabolized in the host to its active sulfoxide and sulfone metabolites.[1] The primary mechanism of action of this compound is believed to be the disruption of microtubule-based processes in the parasite by binding to β-tubulin.[2] This interferes with essential cellular functions, including motility and transport.
Resistance to triclabendazole is multifactorial and can involve:
-
Altered Drug Metabolism: Resistant flukes may exhibit increased conversion of the active this compound to its less active sulfone metabolite.[3]
-
Changes in Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (e.g., ABCB1), can lead to increased efflux of the drug from the parasite's cells.[4]
-
Target Site Modifications: While not definitively proven, alterations in the β-tubulin protein could potentially reduce drug binding affinity.
-
Altered Signaling Pathways: Recent studies have implicated signaling pathways such as the EGFR-PI3K-mTOR-S6K and GTP-Ras-adenylyl cyclase pathways in TCBZ resistance.[5][6]
Data Presentation: Quantitative Analysis of Triclabendazole Resistance
The following tables summarize key quantitative data from various studies on triclabendazole resistance in Fasciola hepatica.
Table 1: In Vivo Efficacy of Triclabendazole against Susceptible and Resistant Fasciola hepatica Isolates
| Isolate/Study Location | Host Species | Triclabendazole Dose (mg/kg) | Fecal Egg Count Reduction (%) | Efficacy (%) | Reference(s) |
| Susceptible Strain | Sheep | 10 | >95 | 99.8 | [7] |
| Resistant Strain | Sheep | 10 | 10.8 | 10.8 | [7] |
| Netherlands | Sheep | Not Specified | 15.3 | - | [8] |
| Netherlands | Dairy Cows | Not Specified | 4.3 | - | [8] |
| Netherlands | Heifers | Not Specified | 36.6 | - | [8] |
| Argentinian Patagonia | Sheep | 12 | 53.4 | - | [9] |
| Kurdistan-Iraq | Sheep | Not Specified | 73.9 | - | [1] |
Table 2: In Vitro Susceptibility of Fasciola hepatica to this compound
| Isolate Type | Assay | Metric | Value | Reference(s) |
| Susceptible | Adult Motility | % Viable (15 µg/mL for 12h) | <80 | [10] |
| Resistant | Adult Motility | % Viable (15 µg/mL for 24h) | >20 | [10] |
| TCBZ-Susceptible | Adult Motility | ED50 (in vivo) | 2.7 mg/kg | [11] |
Table 3: Metabolic and Gene Expression Changes in Triclabendazole-Resistant Fasciola hepatica
| Parameter | Resistant vs. Susceptible | Fold Change/Difference | Reference(s) |
| Conversion of TCBZ-SO to TCBZ-SO2 | Higher in Resistant | 20.29% greater | [3] |
| TCBZ and TCBZ-SO accumulation | Lower in Resistant | Significantly lower | [4] |
| Differentially Expressed Genes | Resistant vs. Susceptible | >2-fold change | [5][12] |
Experimental Protocols
In Vivo Assessment of Triclabendazole Efficacy: Fecal Egg Count Reduction Test (FECRT)
This protocol is adapted from methodologies described in several studies to determine the efficacy of triclabendazole in a host animal.[9][13]
Objective: To evaluate the percentage reduction in fluke egg counts in feces following treatment with triclabendazole.
Materials:
-
Naturally or experimentally infected sheep or cattle.
-
Triclabendazole formulation for veterinary use.
-
Fecal collection bags/containers.
-
Microscope, slides, and coverslips.
-
Saturated salt solution (e.g., sodium chloride or magnesium sulfate).
-
Counting chamber (e.g., McMaster slide).
-
Beakers, graduated cylinders, and strainers.
Procedure:
-
Animal Selection: Select a group of at least 10-15 animals with patent F. hepatica infections (eggs present in feces).
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals.
-
Treatment: Administer triclabendazole at the manufacturer's recommended dose (e.g., 10-12 mg/kg for sheep).[7][9] Leave a control group of at least 6-10 animals untreated.
-
Post-treatment Sampling (Day 21): Collect individual fecal samples from both the treated and control groups 21 days after treatment.[13]
-
Fecal Egg Counting:
-
Weigh 2-5 grams of feces from each sample.
-
Homogenize the feces in a known volume of water or saturated salt solution.
-
Pour the suspension through a strainer to remove large debris.
-
If using a flotation method, mix the filtrate with a saturated salt solution to a final specific gravity that allows fluke eggs to float.
-
Pipette the top layer of the suspension into a counting chamber.
-
Allow the chamber to stand for a few minutes for the eggs to rise.
-
Count the number of F. hepatica eggs under a microscope at 100x magnification.
-
Calculate the number of eggs per gram (EPG) of feces.
-
-
Calculation of Fecal Egg Count Reduction (FECR):
FECR (%) = [1 - (Mean EPG in treated group post-treatment / Mean EPG in treated group pre-treatment)] x 100
Correction using the control group can be done if there are significant changes in egg counts in the untreated animals.
-
Interpretation: A FECR of less than 95% is generally indicative of triclabendazole resistance.[14]
In Vitro Assessment of this compound Resistance
a) Egg Hatch Assay (EHA)
This protocol is designed to assess the ovicidal effect of this compound.
Objective: To determine the concentration of this compound that inhibits the hatching of F. hepatica eggs.
Materials:
-
F. hepatica eggs collected from the bile or feces of infected animals.
-
This compound (TCBZ-SO).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
24-well culture plates.
-
Incubator set at 25-27°C.
-
Stereomicroscope.
-
Distilled water.
Procedure:
-
Egg Collection and Preparation:
-
Collect adult flukes from the bile ducts of infected livers at necropsy.
-
Wash the flukes in saline and incubate them in a suitable medium (e.g., PBS) at 37°C for 2-4 hours to allow for egg laying.
-
Alternatively, recover eggs from the feces of infected animals by sieving and sedimentation.
-
Clean the collected eggs by repeated washing and sedimentation.
-
-
Drug Preparation:
-
Prepare a stock solution of TCBZ-SO in DMSO.
-
Prepare serial dilutions of TCBZ-SO in distilled water to achieve the desired final concentrations (e.g., 0.05, 0.2, 1, 5, and 25 µg/ml). Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Assay Setup:
-
Add approximately 100-200 eggs to each well of a 24-well plate.
-
Add 1 ml of the respective TCBZ-SO dilutions to the wells.
-
Include a control group with distilled water and a vehicle control group with the highest concentration of DMSO used.
-
Seal the plates to prevent evaporation.
-
-
Incubation: Incubate the plates in the dark at 25-27°C for 14-28 days.
-
Hatching Stimulation: After the incubation period, expose the eggs to a bright light source for 2-4 hours to stimulate hatching.
-
Evaluation:
-
Under a stereomicroscope, count the number of hatched miracidia and unhatched, embryonated eggs in each well.
-
Calculate the percentage of hatched eggs for each concentration.
-
-
Interpretation: Compare the hatch rates of eggs from suspected resistant populations to those of a known susceptible population. A significantly higher hatch rate at a given concentration for the test population suggests resistance.
b) Adult Fluke Motility Assay
This protocol assesses the viability of adult flukes when exposed to this compound.[10]
Objective: To determine the effect of this compound on the motility and survival of adult F. hepatica.
Materials:
-
Adult F. hepatica collected from the bile ducts of infected animals.
-
This compound (TCBZ-SO).
-
Culture medium (e.g., RPMI-1640) supplemented with antibiotics.
-
12-well culture plates.
-
Incubator at 37°C with 5% CO2.
-
Stereomicroscope.
Procedure:
-
Fluke Collection and Acclimatization:
-
Collect adult flukes aseptically from infected livers.
-
Wash the flukes extensively with sterile saline or culture medium.
-
Acclimatize the flukes in fresh culture medium for 2-3 hours at 37°C.
-
-
Drug Exposure:
-
Place one fluke per well in a 12-well plate containing 3 ml of culture medium.
-
For assessing susceptibility, expose flukes to 15 µg/mL TCBZ-SO for 12 hours.[10]
-
For assessing resistance, expose flukes to 15 µg/mL TCBZ-SO for 24 hours, with a medium change at 12 hours.[10]
-
Include control wells with culture medium only and a vehicle control with DMSO.
-
-
Observation Period:
-
After the exposure period, replace the drug-containing medium with fresh culture medium.
-
Observe the flukes at regular intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope.[10]
-
-
Motility Scoring:
-
Score the motility of each fluke based on a predefined scale (e.g., 3 = normal movement, 2 = slow or sluggish movement, 1 = minimal movement, 0 = no movement/dead).
-
-
Interpretation: A fluke is considered susceptible if it is non-viable (score 0) under the susceptible exposure conditions. A fluke is considered resistant if it remains viable (score > 0) under the resistant exposure conditions.[10]
Molecular Analysis of Resistance Markers
a) Quantification of ABCB1 Gene Expression by Real-Time qPCR
Objective: To quantify the relative expression of the ABCB1 gene in triclabendazole-resistant and -susceptible F. hepatica.
Materials:
-
Adult flukes (resistant and susceptible isolates).
-
RNA extraction kit (e.g., TRIzol).
-
DNase I.
-
Reverse transcription kit.
-
SYBR Green PCR Master Mix.
-
Real-time PCR instrument.
-
Primers for ABCB1 and reference genes (e.g., Fheprs, Fhtbcd).[15]
Procedure:
-
RNA Extraction:
-
Homogenize individual flukes or fluke tissue in lysis buffer from an RNA extraction kit.
-
Follow the manufacturer's protocol for total RNA extraction.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Real-Time qPCR:
-
Set up the qPCR reaction with SYBR Green Master Mix, diluted cDNA, and forward and reverse primers for the target gene (ABCB1) and reference genes.
-
Use a thermal cycling program appropriate for the primers and instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct value of the target gene to the geometric mean of the Ct values of the reference genes (ΔCt).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the resistant isolates to the susceptible isolates.
-
b) Analysis of PI3K/AKT Signaling Pathway by Western Blot
Objective: To assess the activation state of key proteins in the PI3K/AKT signaling pathway in resistant and susceptible flukes.
Materials:
-
Adult flukes (resistant and susceptible isolates).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize individual flukes in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein to determine the relative activation state.
-
Compare the activation levels between resistant and susceptible flukes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for in vitro drug resistance testing.
Caption: Key signaling pathways in TCBZ resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The comparative metabolism of triclabendazole sulphoxide by triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance-induced changes in triclabendazole transport in Fasciola hepatica: ivermectin reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Independent origins and non-parallel selection signatures of triclabendazole resistance in Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A major locus confers triclabendazole resistance in Fasciola hepatica and shows dominant inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental study on triclabendazole resistance of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance of Fasciola hepatica against triclabendazole in cattle and sheep in The netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triclabendazole resistance in Fasciola hepatica: First report in sheep from the Santa Cruz province, Argentinian Patagonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Differences in the Susceptibility Patterns to this compound in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Composite faecal egg count reduction test to detect resistance to triclabendazole in Fasciola hepatica [pubmed.ncbi.nlm.nih.gov]
- 14. Fasciola hepatica: a comparative survey of adult fluke resistance to triclabendazole, nitroxynil and closantel on selected upland and lowland sheep farms in Northern Ireland using faecal egg counting, coproantigen ELISA testing and fluke histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Triclabendazole Sulfoxide Stock Solutions for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclabendazole sulfoxide is the primary active metabolite of the anthelmintic drug triclabendazole. It is widely used in research to study its effects on various biological systems, including its anti-parasitic and potential anti-cancer activities.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro studies.
Mechanism of Action: this compound, similar to its parent compound, is believed to exert its biological effects primarily by targeting the microtubule system, thereby disrupting vital cellular processes.[3][4][5] Additionally, it has been shown to inhibit the membrane transporter ABCG2/BCRP, which may play a role in drug resistance.[1] Some studies also suggest that triclabendazole can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Quantitative Data Summary
The following tables provide key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100648-13-3 | [1] |
| Molecular Formula | C₁₄H₉Cl₃N₂O₂S | [1] |
| Molecular Weight | 375.66 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (266.20 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [1] |
| Ethanol | Soluble | [3] | |
| Acetone | Soluble | [3] | |
| Water | Insoluble | [3] |
Table 3: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | 3 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 37.57 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, use a water bath sonicator to aid dissolution.[1] Intermittent vortexing during sonication can facilitate the process.
-
Sterilization: As this compound is dissolved in 100% DMSO, which is inhospitable to most microorganisms, filter sterilization is generally not required and may lead to loss of compound due to membrane binding. Work in a sterile environment to minimize contamination.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the primary stock solution to final working concentrations in cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accuracy, it is often beneficial to perform an intermediate dilution. For example, to prepare a 10 mM intermediate solution, dilute the 100 mM stock 1:10 in sterile cell culture medium or sterile PBS.
-
Final Dilution: Further dilute the intermediate solution (or the primary stock solution) into the final cell culture medium to achieve the desired working concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. It is crucial to add the drug solution to the medium and mix immediately to prevent precipitation.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay. This accounts for any potential effects of the solvent on the cells.
-
Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control.
Example Working Concentrations: Working concentrations for this compound in cell-based assays can vary depending on the cell type and the specific assay. Published studies have used concentrations in the micromolar range. For instance, embryotoxicity studies have reported effects at concentrations as low as 10 µM.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell-based assays.
Postulated Signaling Pathway
Caption: Postulated signaling pathway of this compound.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Triclabendazole Sulfoxide in Rodent Models of Fascioliasis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triclabendazole is the primary treatment for fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica. Following oral administration, triclabendazole is rapidly metabolized in the host to its active sulfoxide and sulfone metabolites. Triclabendazole sulfoxide is considered the principal active moiety responsible for the drug's potent flukicidal activity.[1] These application notes provide a comprehensive guide to the in vivo experimental design for testing the efficacy of triclabendazole and its active metabolite, this compound, in rodent models of Fasciola hepatica infection.
The protocols outlined below are synthesized from established methodologies in the field and are intended to provide a robust framework for preclinical evaluation. While direct oral administration of this compound is less common in published efficacy studies, as the parent drug is readily converted in vivo, understanding its direct effects can be crucial for mechanistic studies and in cases of suspected metabolic resistance.
Metabolic Pathway of Triclabendazole
Triclabendazole is a prodrug that undergoes extensive metabolism to exert its anthelmintic effect. The primary metabolic conversion is the oxidation of the methylthio group to a sulfoxide, followed by further oxidation to a sulfone.
References
Analytical Techniques for Detecting Triclabendazole Sulfoxide Residues in Milk
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke, Fasciola hepatica, in livestock. Following administration, triclabendazole is metabolized in the animal's body into its active sulfoxide and sulfone metabolites. These residues can be excreted in milk, posing a potential risk to consumers. Consequently, regulatory bodies have established maximum residue limits (MRLs) for triclabendazole and its metabolites in milk. This document provides detailed application notes and protocols for the analytical techniques used to detect and quantify triclabendazole sulfoxide in milk, ensuring compliance with food safety standards. The primary metabolites found in milk are this compound and triclabendazole sulfone.[1] In some analytical approaches, the marker residue is defined as the sum of all metabolites that can be oxidized to ketotriclabendazole.[2][3]
This document outlines three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), and a general overview of the Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the quantitative analysis of triclabendazole and its metabolites in bovine milk.[4] This method offers good sensitivity and reproducibility for monitoring residue levels.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analytes | Triclabendazole, this compound, Triclabendazole Sulfone | [4] |
| Detection Limit | 0.004–0.006 µg/g | [4] |
| Mean Recovery | 89.1–95.0% | [4] |
| Relative Standard Deviation (RSD) | 1.1–2.6% | [4] |
Experimental Protocol
1. Sample Preparation
- Homogenize a 10 g milk sample with 20 g of anhydrous sodium sulfate.
- Add 50 ml of acetonitrile and homogenize for 1 minute.
- Centrifuge the mixture at 3000 rpm for 10 minutes.
- Collect the supernatant (acetonitrile layer).
- Wash the supernatant with 20 ml of n-hexane saturated with acetonitrile by shaking for 1 minute.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Discard the upper n-hexane layer.
- Evaporate the acetonitrile layer to dryness at 40°C under a gentle stream of nitrogen.
- Re-dissolve the residue in 5 ml of a solution containing 0.1 M potassium dihydrogenphosphate and 0.1 M sodium hydrogencarbonate.
2. Solid-Phase Extraction (SPE) Cleanup
- Condition a Bond Elut C18 cartridge with 5 ml of methanol followed by 5 ml of distilled water.
- Load the re-dissolved sample onto the C18 cartridge.
- Wash the cartridge with 10 ml of distilled water.
- Elute the analytes with 5 ml of methanol.
- Evaporate the eluate to dryness at 40°C under nitrogen.
- Reconstitute the residue in 1 ml of the mobile phase for HPLC analysis.
3. HPLC-UV Analysis
- Column: Capcell Pak C18 UG 120 (5 µm, 150 x 4.6 mm I.D.)[4]
- Mobile Phase: Acetonitrile and 0.05 M ammonium acetate (50:50, v/v)[4]
- Flow Rate: 0.8 ml/min[4]
- Column Temperature: 40°C[4]
- UV Detection: 295 nm[4]
- Injection Volume: 20 µl
Workflow Diagram
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it an ideal confirmatory method. This technique allows for the simultaneous determination of triclabendazole and its major metabolites with high accuracy.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analytes | Triclabendazole, this compound, Triclabendazole Sulfone, Ketotriclabendazole | [5] |
| Dynamic Range (Milk) | 1–100 µg/kg | [5] |
| Decision Limit (CCα) for Milk | 10.9–12.1 µg/kg | [5] |
| Elution Time | All analytes eluted by 2.23 min | [5] |
Experimental Protocol
1. Sample Preparation (Modified QuEChERS)
- To a 10 g milk sample, add 10 ml of acetonitrile.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Take an aliquot of the upper acetonitrile layer for analysis.
2. UHPLC-MS/MS Analysis
- Column: A suitable C18 column (e.g., Gemini NX-C18, 50 x 2.0 mm, 3 µm)[6]
- Mobile Phase:
- A: 0.1% Formic acid in water[6]
- B: 0.1% Formic acid in acetonitrile[6]
- A gradient elution is typically used.[6]
- Flow Rate: 0.6 ml/min[6]
- Column Temperature: 30°C[6]
- Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte. For this compound, a common transition is m/z 376.97 -> 360.10.
Workflow Diagram
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that can be used for the rapid detection of veterinary drug residues in food products. While specific, detailed protocols for this compound in milk were not prominently available in the searched literature, the general principles of competitive ELISA are applicable. Commercial ELISA kits are available for a wide range of veterinary drugs.
General Principles and Application
-
Principle: Competitive ELISA involves the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites coated on a microtiter plate. The signal is inversely proportional to the concentration of the analyte in the sample.
-
Application: ELISA is primarily used as a screening tool to quickly test a large number of samples. Positive results from ELISA screening should be confirmed by a more selective and sensitive method like LC-MS/MS.
-
Advantages: High throughput, relatively low cost per sample, and ease of use.
-
Limitations: Potential for cross-reactivity with structurally related compounds, leading to false-positive results. The specificity and sensitivity can vary between different commercial kits.
General Experimental Workflow
-
Sample Preparation: Milk samples may require a simple dilution or a straightforward extraction step as per the kit manufacturer's instructions.
-
Assay Procedure:
-
Addition of standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Addition of the enzyme-conjugated antigen.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Data Analysis: The concentration of the analyte is determined by comparing the absorbance of the sample to a standard curve.
Logical Relationship Diagram
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of triclabendazole and its sulphoxide and sulphone metabolites in bovine milk by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Triclabendazole (Fasinex) residue in milk: determination and excretion kinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Triclabendazole Sulfoxide Administration in a Cattle Bioequivalence Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of triclabendazole (TCBZ) in cattle, focusing on the active metabolite, triclabendazole sulfoxide (TCBZ-SO). The information is based on established veterinary bioequivalence guidelines and published research.
Introduction
Triclabendazole is a benzimidazole anthelmintic highly effective against mature and immature stages of the liver fluke (Fasciola hepatica) in cattle. Following oral administration, triclabendazole is rapidly and extensively metabolized in the liver to its sulfoxide and sulfone metabolites. This compound is the primary active metabolite responsible for the flukicidal activity. Therefore, bioequivalence studies for triclabendazole formulations in cattle focus on comparing the systemic exposure of this compound.
A bioequivalence study aims to demonstrate that a new (generic or test) formulation is comparable in rate and extent of absorption to a reference-listed new animal drug (RLNAD). If two formulations are proven to be bioequivalent, it is assumed that they will have the same therapeutic effect and safety profile.
Experimental Protocols
This section details the methodologies for conducting a this compound bioequivalence study in cattle, based on a parallel study design.
Study Design and Animals
A randomized, parallel-group study design is appropriate for this type of bioequivalence study.
-
Animals: Clinically healthy cattle of a specific breed (e.g., Holstein heifers), age, and weight range should be used.[1] The animals should be acclimated to the study conditions and confirmed to be free of any diseases that could interfere with the study. A sufficient number of animals should be enrolled to ensure statistical power; for a parallel design, a minimum of 12 animals per group is recommended. In the cited study, thirty Holstein heifers were randomly distributed into five groups, with six animals per group.[1][2]
-
Housing and Diet: Animals should be housed in appropriate facilities with access to water ad libitum and a standardized diet. Feeding schedules should be controlled, as feed can affect drug absorption.
-
Randomization: Animals should be randomly assigned to treatment groups (Reference Formulation and Test Formulations) to minimize bias.
Drug Administration
-
Test and Reference Products: The test formulation(s) and the reference formulation (e.g., Fasinex®) of triclabendazole should be clearly identified, including batch numbers and concentrations.
-
Dosage: A single oral dose of triclabendazole is administered to each animal. A commonly used and recommended therapeutic dose for cattle is 12 mg/kg body weight.[1][2][3] The dose for each animal should be calculated based on its individual body weight.
-
Administration: The oral formulation is typically administered as a drench. Care should be taken to ensure that the entire dose is swallowed by the animal.
Blood Sample Collection
-
Sampling Times: Blood samples are collected to characterize the plasma concentration-time profile of this compound. A typical sampling schedule includes collections at 0 hours (pre-administration) and at multiple time points post-administration, such as 1, 3, 6, 9, 12, 18, 24, 30, 36, 48, 72, 120, 144, and 168 hours.[1]
-
Sample Collection and Handling: Blood samples (approximately 5-10 mL) should be collected via jugular venipuncture into heparinized tubes. Plasma should be separated by centrifugation (e.g., at 3000g for 15 minutes) and stored frozen (e.g., at -20°C) until analysis.
Analytical Method
-
Quantification of this compound: The concentration of this compound in plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[1][2]
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and sensitivity (limit of quantification, LOQ). The LOQ should be sufficiently low to characterize the terminal elimination phase of the drug. For example, a defined LOQ for this compound could be 0.1 µg/mL.[1]
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters for this compound are calculated from the plasma concentration-time data for each animal:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time. This can be calculated to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
-
Statistical Analysis: The pharmacokinetic parameters are typically log-transformed before statistical analysis. Bioequivalence is assessed by comparing the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax and AUC. The formulations are considered bioequivalent if the 90% confidence intervals fall within the pre-defined acceptance range, which is typically 80-125%.
Data Presentation
The following tables summarize the pharmacokinetic data for this compound from a comparative study in heifers.
Table 1: Pharmacokinetic Parameters of this compound in Heifers Following Oral Administration of a Reference Formulation and Four Test Formulations of Triclabendazole (12 mg/kg) [1][2]
| Formulation | Cmax (µg/mL) (Mean ± SD) | Tmax (h) (Mean ± SD) | AUC0-168h (µg·h/mL) (Mean ± SD) |
| Reference | 10.3 ± 2.1 | 30.0 ± 6.0 | 418.1 ± 113.3 |
| Test I | 9.8 ± 1.9 | 32.0 ± 5.5 | 425.5 ± 98.7 |
| Test II | 8.3 ± 2.5 | 28.0 ± 4.9 | 268.9 ± 75.4 |
| Test III | 12.8 ± 3.4 | 34.0 ± 7.2 | 619.9 ± 150.1 |
| Test IV | 14.3 ± 3.8 | 36.0 ± 6.8 | 683.4 ± 165.2 |
Table 2: Bioequivalence Assessment of this compound for Test Formulations Compared to the Reference Formulation [1]
| Comparison | Parameter | Point Estimate (Ratio of Geometric Means) | 90% Confidence Interval | Bioequivalent |
| Test I / Reference | Cmax | 0.95 | 0.81 - 1.12 | Yes |
| AUC0-168h | 1.02 | 0.85 - 1.22 | Yes | |
| Test II / Reference | Cmax | 0.81 | 0.67 - 0.98 | No |
| AUC0-168h | 0.64 | 0.51 - 0.80 | No | |
| Test III / Reference | Cmax | 1.24 | 1.05 - 1.47 | No |
| AUC0-168h | 1.48 | 1.23 - 1.78 | No | |
| Test IV / Reference | Cmax | 1.39 | 1.17 - 1.65 | No |
| AUC0-168h | 1.63 | 1.35 - 1.96 | No |
Visualizations
Metabolic Pathway of Triclabendazole
Caption: Metabolic pathway of triclabendazole in cattle.
Experimental Workflow for a Cattle Bioequivalence Study
Caption: Workflow of a triclabendazole bioequivalence study in cattle.
References
Application Note: High-Recovery Solid Phase Extraction Protocol for Triclabendazole Sulfoxide from Animal Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust solid phase extraction (SPE) protocol for the efficient isolation of triclabendazole sulfoxide, the primary active metabolite of the anthelmintic drug triclabendazole, from various animal tissues. The described methodology is crucial for pharmacokinetic studies, residue analysis, and drug metabolism research. The protocol employs a strong cation exchange SPE cartridge to effectively remove matrix interferences from complex tissue homogenates, ensuring high recovery rates and clean extracts suitable for downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Triclabendazole is a widely used benzimidazole anthelmintic for treating and controlling fascioliasis in livestock and humans.[1] Following administration, it is rapidly metabolized in the liver to its sulfoxide and sulfone derivatives.[2] this compound is the main active metabolite responsible for the drug's efficacy.[2] Accurate quantification of this metabolite in tissue is essential for evaluating drug efficacy, monitoring residue levels in edible tissues, and conducting pharmacokinetic research.
Tissue matrices, particularly liver and fat, are complex and present significant analytical challenges due to the presence of endogenous interferences. Solid phase extraction is a critical sample preparation step that enhances the selectivity and sensitivity of the analysis by isolating the analyte of interest from the matrix. This protocol is based on a validated method demonstrating excellent recovery and precision for the analysis of triclabendazole and its metabolites in bovine tissues.[3][4]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is key to developing an effective SPE protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉Cl₃N₂O₂S | [5] |
| Molecular Weight | 375.7 g/mol | [5] |
| XLogP3-AA (LogP) | 4.4 | [5] |
| Solubility | Insoluble in water; Soluble in ethanol and acetone. | [6] |
Experimental Protocol
This protocol is adapted from a method developed for the determination of triclabendazole and its metabolites in bovine muscle, fat, and liver.[3][4]
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
n-Hexane, HPLC grade
-
Ethanol, analytical grade
-
Acetic acid, glacial
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (NaOH)
-
Ammonium hydroxide
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Oasis MCX (Mixed-Mode Strong Cation Exchange) SPE Cartridges
-
Tissue homogenizer
-
Centrifuge
-
Water bath or heating block
-
SPE manifold
-
Nitrogen evaporator
2. Sample Preparation and Homogenization
-
Weigh 2.0 g (± 0.1 g) of tissue (e.g., liver, muscle, fat) into a 50 mL polypropylene centrifuge tube.
-
Add 8 mL of 1 M sodium hydroxide.
-
Homogenize the sample until a uniform consistency is achieved.
-
To release bound residues, incubate the homogenate in a water bath at 90°C for 16 hours.[3]
-
Allow the digest to cool to room temperature.
3. Liquid-Liquid Extraction (LLE)
-
Add 10 mL of ethyl acetate to the cooled digest.
-
Vortex vigorously for 1 minute and then centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a new 15 mL centrifuge tube.
-
Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.
4. Defatting Step (for fat and liver samples)
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
Add 2 mL of n-hexane and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 5 minutes.
-
Discard the upper n-hexane layer. This step removes lipids.
-
The lower acetonitrile layer contains the analyte of interest.
Note: For a simpler approach in muscle tissue, extraction can be performed with acetonitrile alone, followed by purification with an enhanced matrix removal cartridge as an alternative to this LLE and SPE procedure.[7][8]
5. Oxidation (Optional - Marker Residue Method)
The reference protocol oxidizes triclabendazole and its metabolites to a single marker residue, keto-triclabendazole, for total residue determination.[3] For specific quantification of the sulfoxide, this step should be omitted and the appropriate analytical standard used. If proceeding with the total residue method:
-
To the acetonitrile layer (from step 4.6) or the reconstituted extract, add 1 mL of ethanol, 0.5 mL of acetic acid, and 0.5 mL of 30% hydrogen peroxide.[3]
-
Incubate at 90°C for 16 hours to complete the oxidation to keto-triclabendazole.[3]
-
Cool the reaction mixture.
6. Solid Phase Extraction (SPE) Cleanup
This procedure utilizes an Oasis MCX cartridge, a mixed-mode sorbent that allows for strong cation exchange retention.
-
Conditioning: Condition the Oasis MCX cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Dilute the sample extract (from step 4.6 or 5.3) with 20 mL of 2% acetic acid in water and load the entire volume onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 2% acetic acid in water to remove polar interferences. Follow with a wash of 5 mL of methanol to remove non-polar, non-basic interferences.
-
Elution: Elute the this compound (or keto-triclabendazole) from the cartridge with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase (e.g., 1 mL of acetonitrile/water 50:50, v/v) for LC-MS/MS analysis.
Workflow Diagram
Caption: Workflow for the extraction of this compound from tissue.
Performance Data
The reference method, which includes the oxidation step to keto-triclabendazole, reported excellent performance across different bovine tissues.[3] The data is summarized below.
| Tissue Type | Spiking Level (mg/kg) | Recovery (%) | Precision (%RSD) |
| Muscle | 0.01 | 95-102 | < 8 |
| Fat | 0.01 | 81-92 | < 10 |
| Liver | 0.01 | 88-99 | < 9 |
Note: The limit of quantification (LOQ) for the method was established at 0.01 mg/kg.[3] Another study focusing on muscle tissue reported average recoveries between 96.1% and 105.6% for triclabendazole and its metabolites.[8]
Downstream Analysis
The final reconstituted extract is suitable for analysis by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A C18 column is commonly used for chromatographic separation.[9][10] Detection is typically performed using positive-mode electrospray ionization (ESI) with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[7][8][10]
Conclusion
This application note provides a comprehensive and detailed solid phase extraction protocol for the determination of this compound in challenging animal tissue matrices. The combination of liquid-liquid extraction for initial cleanup followed by a strong cation exchange SPE step effectively removes interferences, leading to high-recovery, reproducible, and accurate quantification. This method serves as a valuable tool for regulatory monitoring, drug development, and veterinary pharmacology research.
References
- 1. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H9Cl3N2O2S | CID 127657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 100648-13-3 [smolecule.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Simple and rapid determination of triclabendazole and its metabolites in bovine and goat muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of triclabendazole and its metabolites in bovine and goat tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Triclabendazole Sulfoxide Uptake in Liver Fluke Explants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fascioliasis, caused by the liver flukes Fasciola hepatica and Fasciola gigantica, is a significant veterinary and human health concern. Triclabendazole is the drug of choice for treating this parasitic disease due to its efficacy against both mature and immature flukes. The primary active metabolite of triclabendazole is triclabendazole sulfoxide. Understanding the uptake of this compound by the parasite is crucial for elucidating its mechanism of action, investigating potential resistance mechanisms, and developing novel flukicidal agents.
These application notes provide detailed protocols for the in vitro culture of adult Fasciola hepatica explants and the subsequent measurement of this compound uptake. The methodologies described herein utilize common laboratory techniques and equipment, providing a robust framework for reproducible experimental outcomes.
Data Presentation
Table 1: In Vitro Experimental Parameters for this compound Uptake Studies
| Parameter | Value | Reference |
| Test Compound | This compound (TCBZ-SO) | [1] |
| Organism | Adult Fasciola hepatica | [1][2] |
| Culture Media | RPMI-1640, DMEM | [2][3] |
| Media Supplements | Penicillin (1000 IU/ml), Gentamicin (0.1 mg/ml) | [2] |
| Incubation Temperature | 37°C | [2] |
| CO₂ Level | 5% | [2] |
| TCBZ-SO Concentration | 15 µg/ml - 100 µM | [1][4] |
| Incubation Times | 20 min, 4 h, 12 h, 24 h | [1][4] |
| Analytical Method | LC-MS/MS or HPLC | [5][6][7][8] |
Table 2: Pharmacokinetic Parameters of Triclabendazole Metabolites in Sheep
| Metabolite | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) |
| This compound (TCBZ-SO) | 10.8 µg/mL | 24 hours post-treatment |
| Triclabendazole Sulfone (TCBZ-SO₂) | 12.6 µg/mL | 24 hours post-treatment |
| Data adapted from in vivo studies in sheep and represents concentrations achievable in the host.[9] |
Experimental Protocols
Protocol 1: Preparation and In Vitro Culture of Adult Fasciola hepatica Explants
This protocol details the steps for collecting, washing, and culturing adult liver fluke explants for subsequent drug uptake assays.[2]
Materials:
-
Adult Fasciola hepatica flukes
-
Hedon-Fleig media
-
RPMI-1640 or DMEM culture media
-
Penicillin-Gentamicin solution (100x)
-
Petri dishes or multi-well culture plates
-
Sterile laminar flow hood
-
Incubator (37°C, 5% CO₂)
-
Stereomicroscope
Procedure:
-
Collection: Obtain adult F. hepatica from the bile ducts of infected bovine or ovine livers from a local abattoir.
-
Initial Wash: Immediately place the collected flukes into Hedon-Fleig media at 37°C for transport to the laboratory.
-
Sterile Washing: Under a laminar flow hood, wash the flukes twice with Hedon-Fleig media supplemented with penicillin (1000 IU/ml) and gentamicin (0.1 mg/ml) to remove contaminants. Perform a final wash with the chosen culture medium (RPMI-1640 or DMEM). All washing and culture media should be pre-warmed to 37°C.[2]
-
Cultivation: Place individual flukes into petri dishes or wells of a multi-well plate containing the appropriate volume of culture medium (e.g., 5 ml per fluke).[2] The media should be supplemented with penicillin (1000 IU/ml) and gentamicin (0.1 mg/ml).
-
Incubation: Incubate the flukes at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Viability Assessment: Monitor fluke viability daily based on motility using a stereomicroscope.
Protocol 2: Measurement of this compound Uptake
This protocol describes the incubation of liver fluke explants with this compound and the subsequent quantification of the internalized compound.
Materials:
-
Cultured adult F. hepatica explants (from Protocol 1)
-
This compound (TCBZ-SO) stock solution (in DMSO)
-
Culture medium (RPMI-1640 or DMEM)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[5][7][8]
Procedure:
-
Drug Incubation: Prepare the desired concentration of TCBZ-SO in the culture medium. A final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting fluke viability.[2] Replace the medium of the cultured flukes with the TCBZ-SO-containing medium. Include a vehicle control (medium with the same concentration of DMSO but no drug).
-
Time-Course Sampling: Incubate the flukes for various time points (e.g., 20 min, 1 h, 4 h, 12 h, 24 h).[1]
-
Washing: At each time point, remove the flukes from the drug-containing medium and wash them thoroughly with ice-cold PBS to remove any externally adhered TCBZ-SO.
-
Homogenization: Blot the washed flukes dry, weigh them, and place them in a microcentrifuge tube. Add a suitable volume of acetonitrile and homogenize the tissue completely.
-
Extraction: Vortex the homogenate and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the tissue debris.
-
Sample Preparation for Analysis: Collect the supernatant, which contains the extracted TCBZ-SO. This sample may be further diluted or directly analyzed.
-
Quantification: Analyze the concentration of TCBZ-SO in the supernatant using a validated HPLC or LC-MS/MS method.[5][6][7][8] The results can be normalized to the weight of the fluke tissue.
Mandatory Visualizations
Experimental Workflow for Measuring TCBZ-SO Uptake
Caption: Workflow for measuring this compound uptake in liver fluke explants.
Proposed Mechanism of Triclabendazole Action
Caption: Proposed mechanism of action for triclabendazole in Fasciola hepatica.[10][11][12]
References
- 1. Spatial visualization of drug uptake and distribution in Fasciola hepatica using high-resolution AP-SMALDI mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Densitometric TLC Method for the Determination of Triclabendazole
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative determination of triclabendazole in pharmaceutical formulations using a validated densitometric Thin-Layer Chromatography (TLC) method.
Introduction
Triclabendazole is a benzimidazole anthelmintic agent highly effective against liver flukes. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality and efficacy. This application note describes a simple, rapid, and reliable densitometric TLC method for the determination of triclabendazole. The method is based on the separation of triclabendazole on precoated silica gel 60 F254 plates followed by quantitative analysis using a densitometer.
Principle
The method involves the chromatographic separation of triclabendazole from other components on a TLC plate. The plate is developed with a suitable mobile phase, and the separated spot corresponding to triclabendazole is quantified by scanning it with a densitometer at a specific wavelength. The intensity of the reflected light is proportional to the concentration of the compound on the spot.
Experimental Protocols
Materials and Reagents
-
Standard: Triclabendazole reference standard
-
Solvents: Methanol (AR grade), Ethyl Acetate (AR grade), Hexane (AR grade), Ammonia solution (AR grade), Chloroform (AR grade), Acetone (AR grade)
-
Stationary Phase: Precoated silica gel 60 F254 aluminium plates (20 x 10 cm)
Instrumentation
-
TLC applicator
-
TLC scanner (Densitometer)
-
Chromatographic chamber
-
UV cabinet
-
Micropipettes
-
Ultrasonic bath
Preparation of Standard Solutions
Prepare a stock solution of triclabendazole by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol to obtain a concentration of 1 mg/mL. From this stock solution, prepare working standard solutions of desired concentrations by appropriate dilutions with methanol.
Sample Preparation
For the analysis of pharmaceutical formulations (e.g., oral suspension), an amount of the formulation equivalent to 10 mg of triclabendazole is taken and dissolved in 10 mL of methanol. The solution is sonicated for 15 minutes to ensure complete dissolution and then filtered. Further dilutions can be made with methanol to achieve a concentration within the linearity range of the method.
Chromatographic Conditions
Two validated mobile phase systems are presented below. Researchers can select the system that best suits their available resources and specific sample matrix.
Method A:
-
Mobile Phase: Ethyl acetate: Hexane: Methanol: Ammonia (69:15:15:1, v/v/v/v)[1][2][3]
-
Stationary Phase: Precoated silica gel 60 F254 aluminium plates[1][2][3]
-
Application: Apply the standard and sample solutions as bands or spots onto the TLC plate.
-
Development: Develop the plate in a chromatographic chamber pre-saturated with the mobile phase for about 20 minutes. The development distance is typically 8 cm.
-
Drying: After development, air dry the plate.
-
Densitometric Analysis: Scan the dried plate at a wavelength of 215 nm[1][2][3].
Method B:
-
Mobile Phase: Chloroform: Acetone (8:2, v/v)[4]
-
Stationary Phase: Precoated silica gel 60 F254 TLC plate[4]
-
Application: Apply 10 µL of each standard and sample solution to the TLC plate[4].
-
Development: Develop the plate in the mobile phase.
-
Drying: Allow the plate to air dry.
-
Densitometric Analysis: Scan the spots densitometrically at 306 nm[4].
Data Presentation
The quantitative data from the cited methods are summarized in the tables below for easy comparison.
Table 1: Chromatographic Parameters and Performance Data
| Parameter | Method A | Method B |
| Mobile Phase | Ethyl acetate: Hexane: Methanol: Ammonia (69:15:15:1)[1][2][3] | Chloroform: Acetone (8:2)[4] |
| Stationary Phase | Precoated silica gel 60 F254 | Precoated silica gel 60 F254[4] |
| Detection Wavelength | 215 nm[1][2][3] | 306 nm[4] |
| Linearity Range | 2 - 14 µ g/spot [1][2][3] | 2.5 - 25.0 µ g/spot [4] |
| R_f Value | Not Specified | 0.79[4] |
Table 2: Validation Parameters
| Parameter | Method A | Method B |
| Accuracy (% Recovery) | 100.12 ± 0.67[1] | 100.38 ± 0.52 |
| Precision (%RSD) | Not Specified | Intraday: 0.67 - 1.85, Interday: 0.66 - 1.77[4] |
| Selectivity | Successful analysis in pharmaceutical formulations[1] | Successful analysis in pharmaceutical formulations[4] |
Visualization
The general workflow for the densitometric TLC determination of triclabendazole is illustrated in the diagram below.
Caption: Workflow for Densitometric TLC Analysis of Triclabendazole.
Conclusion
The described densitometric TLC methods are suitable for the routine quality control analysis of triclabendazole in pharmaceutical formulations. The methods are simple, accurate, and precise, offering a reliable alternative to more complex chromatographic techniques. Researchers should perform a method validation study in their laboratory to ensure the chosen method is suitable for their specific application and sample matrix.
References
- 1. Simultaneous analysis of the of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC–PDA chromatographic techniques and their greenness assessment using GAPI and AGREE methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of the of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC-PDA … [ouci.dntb.gov.ua]
- 3. Simultaneous analysis of the of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC-PDA chromatographic techniques and their greenness assessment using GAPI and AGREE methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for the Determination of Triclabendazole Sulfoxide (TCB-SO) and Triclabendazole Sulfone (TCB-SO2) in Plasma using Rotating Disk Sorptive Extraction (RDSE)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triclabendazole (TCB) is a benzimidazole anthelmintic drug widely used in veterinary medicine to treat fascioliasis. Following administration, TCB is rapidly metabolized in the liver to its active sulfoxide metabolite (TCB-SO) and further to the inactive sulfone metabolite (TCB-SO2).[1] Monitoring the plasma concentrations of these metabolites is crucial for pharmacokinetic and bioequivalence studies.[2] This document provides a detailed protocol for the extraction of TCB-SO and TCB-SO2 from plasma samples using Rotating Disk Sorptive Extraction (RDSE), followed by quantification using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The RDSE technique offers a simple, efficient, and environmentally friendly alternative to traditional sample preparation methods like solid-phase extraction (SPE).
Metabolic Pathway of Triclabendazole
Triclabendazole undergoes hepatic metabolism to form its active sulfoxide and inactive sulfone metabolites.[3][1]
Caption: Metabolic conversion of Triclabendazole (TCB).
Experimental Workflow
The overall analytical procedure involves plasma sample pretreatment, rotating disk sorptive extraction, elution of the analytes, and subsequent analysis by HPLC-DAD.[3]
Caption: RDSE-HPLC-DAD experimental workflow.
Experimental Protocols
This section details the materials and methodology for the extraction and analysis of TCB-SO and TCB-SO2 from plasma.
1. Materials and Reagents
-
This compound (TCB-SO) and Triclabendazole sulfone (TCB-SO2) reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Blank cattle plasma
-
RDSE device with a suitable sorbent phase
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)
-
C18 HPLC column
-
Magnetic stirrer
-
Centrifuge
-
Vortex mixer
3. Sample Preparation
-
Dilute plasma samples with an appropriate buffer solution.
-
Adjust the pH of the diluted plasma sample. A multivariate experimental design was used to optimize the physicochemical variables.[3]
4. Rotating Disk Sorptive Extraction (RDSE) Protocol
-
Place the conditioned RDSE disk into the pretreated plasma sample.
-
Stir the sample at a constant rotation speed (e.g., 1400 rpm) for a defined extraction time (e.g., 60 minutes) to allow for the analytes to be adsorbed onto the disk's sorbent phase. The extraction equilibrium is typically reached between 90-100 minutes.
-
After extraction, remove the disk from the sample and gently dry it.
5. Elution
-
Immerse the RDSE disk in a suitable elution solvent. The use of a hydrophilic deep eutectic solvent has been shown to allow for rapid elution of analytes from the disk surface (e.g., 2 minutes).[4]
-
Agitate the solvent to ensure complete desorption of TCB-SO and TCB-SO2 from the sorbent.
6. HPLC-DAD Analysis
-
Inject the eluate into the HPLC-DAD system.
-
Perform chromatographic separation using a C18 column with a mobile phase consisting of acetonitrile and water in an isocratic elution mode.[4]
-
The total chromatographic run time is approximately 13 minutes.[3]
-
Monitor the analytes at a specific wavelength using the DAD.
Quantitative Data Summary
The developed RDSE-HPLC-DAD method was validated according to the Veterinary International Conference on Harmonization (VICH) guidelines.[3]
Table 1: Method Validation Parameters [3]
| Parameter | TCB-SO | TCB-SO2 |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Selectivity (Response Ratio at LOQ) | 11.8% | 3.4% |
Table 2: Precision and Accuracy [3]
| Analyte | Within-Run Precision (CV%) | Between-Run Precision (CV%) | Accuracy (Bias%) |
| TCB-SO | < 8.9% | < 8.9% | < 8.9% |
| TCB-SO2 | < 8.1% | < 8.1% | < -16.7% |
Discussion
The RDSE method provides high extraction recovery for both TCB-SO and TCB-SO2 from plasma samples. The subsequent HPLC-DAD analysis is selective and sensitive for the quantification of these metabolites. The method has been successfully applied to pharmacokinetic studies in cattle following the oral administration of triclabendazole. The eco-efficiency of this method makes it a green analytical alternative for routine laboratory use.
Conclusion
The described Rotating Disk Sorptive Extraction followed by HPLC-DAD analysis is a robust and reliable method for the determination of TCB-SO and TCB-SO2 in plasma. The detailed protocol and performance data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development and veterinary pharmacology.
References
- 1. Simultaneous analysis of the of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC–PDA chromatographic techniques and their greenness assessment using GAPI and AGREE methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for triclabendazole sulfoxide detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of triclabendazole sulfoxide.
Frequently Asked Questions (FAQs)
1. What is the most effective ionization mode for detecting this compound?
Heated electrospray ionization (HESI) in positive mode is the optimal choice for detecting this compound.[1][2] Due to its chemical structure, this compound is easily protonated in an acidic mobile phase, leading to strong and stable signals.[1][2] Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been tested, with ESI providing higher and more stable signal intensity.[1][2] Positive ionization mode is significantly more effective than negative ionization, which is described as extremely poor.[1][2]
2. What are the recommended MRM transitions and collision energies for this compound and a suitable internal standard?
For this compound, the recommended Multiple Reaction Monitoring (MRM) transition is from the protonated molecular ion [M+H]+ at m/z 376.97 to the product ion at m/z 360.10, using a collision energy of 19 V.[1][2] Fenbendazole is a commonly used internal standard (IS) and ionizes well under the same conditions, with a recommended MRM transition from m/z 300.07 to m/z 268.08 at a collision energy of 23 V.[1][2]
3. What type of analytical column is suitable for the chromatographic separation?
A reverse-phase C18 column is highly effective for the separation of this compound. A Gemini NX-C18 column (e.g., 2.0 x 50 mm, 3 µm) has been successfully used to achieve optimal peak separation and good peak shape.[1][3][4][5]
4. What is a typical mobile phase composition and gradient for this analysis?
A gradient elution using a mobile phase consisting of 0.1% formic acid in acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B) is recommended.[1][3][4][5] The acidic mobile phase facilitates the protonation of this compound for positive mode ESI.[1][2] A typical flow rate is 0.6 mL/min.[1][3][4][5]
5. What is a simple and effective sample preparation method for plasma samples?
For plasma samples, a straightforward protein precipitation method using acetonitrile is effective.[1][3][4][5][6] This procedure involves adding acetonitrile to the plasma sample, vortexing to mix, and centrifuging to pellet the precipitated proteins. The resulting supernatant can then be diluted and injected into the LC-MS/MS system.
Experimental Protocols & Data
Detailed Experimental Protocol: Analysis of this compound in Ovine Plasma
This protocol is based on a validated method for the determination of this compound in ovine plasma.[1][3][4][5]
1. Internal Standard (IS) Solution Preparation:
-
Prepare a stock solution of Fenbendazole in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a working IS solution. The final concentration in the sample should be around 250 ng/mL.[5]
2. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 100 µL of the Fenbendazole IS solution.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 2 minutes.
-
Centrifuge for 3 minutes at 10,000 rpm to pellet the precipitated proteins.[5]
-
Transfer 100 µL of the clear supernatant to a chromatographic vial.
-
Dilute the supernatant with 900 µL of a 50:50 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid.[5]
-
Cap the vial and place it in the autosampler.
3. LC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.[5]
-
Perform the analysis using the parameters outlined in the tables below.
Data Presentation: Recommended Parameters
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | Gemini NX-C18 (2.0 x 50 mm, 3 µm)[1][5] |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile[1][5] |
| Mobile Phase B | 0.1% Formic Acid in Water[1][5] |
| Flow Rate | 0.6 mL/min[1][5] |
| Column Temperature | 30 °C[1][2] |
| Injection Volume | 5 µL[5] |
| Gradient Program | 0-1 min: 35% A; 1-2.5 min: 55% A; 2.5-4 min: 35% A[1][5] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | This compound | Fenbendazole (IS) |
| Ionization Mode | HESI, Positive[1][2] | HESI, Positive[1][2] |
| Precursor Ion (m/z) | 376.97[1][2] | 300.07[1][2] |
| Product Ion (m/z) | 360.10[1][2] | 268.08[1][2] |
| Collision Energy (V) | 19[1][2] | 23[1][2] |
Visualized Workflows and Guides
Caption: Experimental workflow for this compound analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for this compound
Caption: Troubleshooting low signal for this compound.
Issue 2: Poor Peak Shape (Tailing or Broadening)
-
Potential Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Potential Cause: Incompatibility between sample diluent and mobile phase.
-
Solution: Ensure the final sample diluent is similar in composition to the initial mobile phase conditions (e.g., 50:50 acetonitrile/0.1% aqueous formic acid).[5]
-
-
Potential Cause: Extra-column dead volume.
-
Solution: Check all fittings and tubing for proper connections between the injector, column, and mass spectrometer.
-
Issue 3: High Signal Variability or Poor Reproducibility
-
Potential Cause: Inconsistent sample preparation.
-
Solution: Ensure pipetting is accurate and consistent. Vortex and centrifuge all samples and standards under identical conditions.
-
-
Potential Cause: Autosampler issues.
-
Solution: Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent.
-
-
Potential Cause: Fluctuation in the ESI spray.
-
Solution: Clean the mass spectrometer's ion source. Check the positioning of the ESI probe. Ensure consistent nebulizer and drying gas flows.
-
References
- 1. akjournals.com [akjournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a rapid selective high-throughput LC-MS/MS method for the determination of this compound concentrations in sheep plasma and its use in bioequivalence studies - Acta Chromatographica - Tom Vol. 34, no. 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low recovery of triclabendazole sulfoxide during extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low recovery of triclabendazole sulfoxide during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound from plasma or serum samples consistently low?
A: The most common reason for low recovery from plasma or serum is the high degree of protein binding. This compound is approximately 98.4% bound to plasma proteins[1]. If this binding is not disrupted, the majority of the analyte will be removed with the protein fraction during extraction, leading to poor recovery.
Solution:
-
Protein Precipitation: Implement a protein precipitation step before any further extraction. This is a simple, fast, and cost-effective method for releasing the protein-bound analyte[2][3]. Adding a cold organic solvent, such as acetonitrile, in a 3:1 or 4:1 ratio to the plasma sample is a widely used and effective technique[2][3][4]. After vortexing and centrifugation, the analyte will be in the supernatant, ready for analysis or further cleanup.
Q2: I am using Liquid-Liquid Extraction (LLE) for tissue homogenates, but the yield is poor. How can I improve it?
A: Low yield in LLE can be attributed to several factors, including incorrect solvent choice, suboptimal pH, or inefficient extraction technique.
Solutions:
-
Solvent Selection: this compound is soluble in organic solvents like ethanol and acetone but is insoluble in water[5]. Acetonitrile has been shown to be effective for extracting the analyte from tissue homogenates, with recovery rates greater than 71%[4][6]. Ensure your chosen solvent has the appropriate polarity to efficiently partition the analyte from the aqueous sample matrix.
-
pH Adjustment: The pH of the aqueous sample can significantly impact the charge state and, therefore, the solubility of this compound. To maximize partitioning into an organic solvent, adjust the sample pH to a level where the analyte is in its neutral, most nonpolar form.
-
Technique Optimization: Ensure vigorous mixing (e.g., vortexing or shaking) for a sufficient amount of time to allow for the analyte to partition between the aqueous and organic phases. Also, allow for complete separation of the two phases before collecting the organic layer to avoid contamination.
Q3: My recovery after Solid-Phase Extraction (SPE) is highly variable and often low. What are the common causes?
A: Solid-Phase Extraction is a powerful cleanup technique, but it involves multiple steps where losses can occur. Low recovery is often traced back to a suboptimal protocol for the specific analyte and matrix.
Solutions:
-
Column Conditioning and Equilibration: Failure to properly activate and equilibrate the sorbent can lead to poor retention of the analyte. For silica-based columns, it is critical not to let the sorbent bed dry out between these steps and sample loading, as this can severely impact recovery[7].
-
Sample Loading: The pH of the sample loaded onto the SPE cartridge must be optimized to ensure the analyte is in the correct form to bind to the sorbent[7]. Loading the sample too quickly can also lead to channeling and breakthrough, where the analyte fails to interact with the sorbent.
-
Wash Step: The wash solvent may be too strong, causing it to prematurely elute the this compound along with the interferences. Test wash solutions with increasing solvent strength to find the optimal composition that removes interferences without affecting the analyte[7].
-
Elution Step: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Ensure the chosen solvent is strong enough and that a sufficient volume is used to achieve full elution[7][8]. A second elution step can confirm if the initial one was incomplete.
Q4: Could this compound be degrading during my sample preparation?
A: Analyte degradation can lead to lower recovery rates. While this compound is a relatively stable molecule, certain conditions can promote degradation.
Solutions:
-
Avoid Excessive Heat: When evaporating solvent, use the lowest possible temperature and a gentle stream of nitrogen. Although the molecule has a high melting point, prolonged exposure to heat can cause degradation[5][8].
-
Protect from Light: Store samples and extracts in amber vials or protect them from direct light to prevent potential photodegradation[8].
-
Minimize Time: Process samples as quickly as possible and store them at low temperatures (e.g., -20°C or -80°C) to minimize enzymatic or chemical degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉Cl₃N₂O₂S | [9][10] |
| Molecular Weight | ~375.7 g/mol | [5][9] |
| Appearance | White to off-white powder | [5] |
| Water Solubility | Insoluble | [5] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | [5] |
| Plasma Protein Binding | ~98.4% | [1] |
Table 2: Summary of Common Extraction Techniques and Performance
| Extraction Method | Typical Matrix | Key Considerations | Reported Recovery |
| Protein Precipitation | Plasma, Serum | Simple, fast, and essential for releasing protein-bound drug. Often followed by SPE or LLE for further cleanup. | Not explicitly quantified, but is a prerequisite for good recovery. |
| Liquid-Liquid Extraction (LLE) | Tissue Homogenates | Solvent choice (e.g., acetonitrile) and pH control are critical for good partitioning. | >71% from parasite tissue[4] |
| Solid-Phase Extraction (SPE) | Plasma, Milk | Requires careful method development (sorbent, pH, wash/elute solvents). Can be time-consuming. | Method dependent; requires optimization[7]. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a starting point for the extraction of this compound from plasma or serum.
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase[2][3].
Protocol 2: General Solid-Phase Extraction (Reversed-Phase)
This is a generic protocol that must be optimized for your specific application.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water (or a buffer matching the pH of your sample) through the cartridge. Do not allow the sorbent to go dry[7].
-
Load: Load the pre-treated sample (e.g., supernatant from protein precipitation diluted with water) onto the cartridge at a slow, steady flow rate (e.g., 0.5 mL/min)[7].
-
Wash: Pass 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences.
-
Elute: Pass 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid or ammonium hydroxide to ensure elution) to collect the this compound[7].
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 100648-13-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. welchlab.com [welchlab.com]
- 9. This compound | C14H9Cl3N2O2S | CID 127657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Improving the Solubility of Triclabendazole Sulfoxide for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of triclabendazole sulfoxide (TCBZ-SO) in in vitro assays.
Troubleshooting Guide
Issue: My this compound (TCBZ-SO) is precipitating out of solution when I add it to my aqueous cell culture medium.
-
Question: I dissolved TCBZ-SO in 100% DMSO to make a concentrated stock solution, but when I dilute it to my final working concentration in the cell culture medium, a precipitate forms. Why is this happening?
-
Answer: This is a common issue for hydrophobic compounds like TCBZ-SO. DMSO is a strong organic solvent that can dissolve TCBZ-SO at high concentrations. However, when this stock solution is diluted into an aqueous medium, the overall solvent properties change dramatically. The TCBZ-SO is no longer soluble in the predominantly aqueous environment and crashes out of solution. The final concentration of DMSO may not be sufficient to keep the TCBZ-SO dissolved.
-
-
Question: How can I prevent my TCBZ-SO from precipitating in my cell culture medium?
-
Answer: Here are several strategies you can employ, ranging from simple adjustments to more advanced formulation techniques:
-
Optimize your dilution process: Instead of adding the TCBZ-SO stock directly to the full volume of medium, try adding it to a smaller volume first while vortexing or stirring, and then gradually add more medium. This can sometimes help to keep the compound in solution.
-
Reduce the final concentration of TCBZ-SO: It's possible that your target concentration is above the solubility limit of TCBZ-SO in your final assay conditions. Determine if a lower, effective concentration can be used.
-
Increase the final DMSO concentration (with caution): While increasing the DMSO concentration can improve solubility, it may also introduce cellular toxicity. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects, but it is always best to perform a dose-response curve for DMSO alone to establish a safe concentration for your experiments.[1][2][3][4] Always include a vehicle control (medium with the same final DMSO concentration as your treatment groups) in your experiments.
-
Use a different co-solvent: While DMSO is common, other organic solvents like ethanol are also used.[5] However, like DMSO, these have their own potential for cellular toxicity and should be carefully evaluated.
-
Employ advanced formulation strategies: For persistent solubility issues, consider using techniques like cyclodextrin complexation, preparing a solid dispersion, or creating a nanosuspension. These methods are designed to enhance the aqueous solubility of poorly soluble drugs.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound (TCBZ-SO)?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[1] For in vitro assays, DMSO is the most commonly used solvent to prepare a concentrated stock solution.[2] It is recommended to use a freshly opened bottle of DMSO as it is hygroscopic, and absorbed water can impact the solubility of the compound.[2]
Q2: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A2: The tolerance to DMSO can vary significantly between different cell lines.[6] A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[1][2] However, for sensitive or primary cell lines, it is advisable to use a concentration of 0.1% or lower.[1][6] It is critical to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line at the intended concentration.
Q3: Can I use sonication to help dissolve my TCBZ-SO?
A3: Yes, sonication can be a useful technique to aid in the dissolution of TCBZ-SO in a solvent, particularly when preparing your initial stock solution.[2] However, be cautious with sonication as excessive heat generation can potentially degrade the compound.
Q4: What are cyclodextrins and how can they improve the solubility of TCBZ-SO?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble molecules, like TCBZ-SO, within their hydrophobic core, forming an inclusion complex.[7] This complex has improved solubility and stability in aqueous solutions. Studies on the parent compound, triclabendazole, have shown that complexation with 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) can increase its aqueous solubility by up to 256- and 341-fold, respectively.[8][9][10] A similar improvement can be expected for TCBZ-SO.
Q5: What is a solid dispersion and how can it be used for TCBZ-SO?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[11][12] This formulation can enhance the dissolution rate of the drug by reducing its particle size to a molecular level and improving its wettability.[11] For TCBZ-SO, a solid dispersion could be prepared with a water-soluble polymer like poloxamer 407 or polyethylene glycol (PEG).[13]
Q6: What is a nanosuspension and is it a suitable approach for TCBZ-SO?
A6: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with the particle size typically in the nanometer range.[14][15][16] Reducing the particle size of TCBZ-SO to the nanoscale increases its surface area, leading to a significant improvement in its dissolution rate and saturation solubility.[14][15] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.
Quantitative Data Summary
The following tables summarize key quantitative data for TCBZ-SO and related compounds to aid in experimental design.
Table 1: Solubility of Triclabendazole and its Metabolites in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Triclabendazole | DMSO | ≥15.7 mg/mL | [11] |
| Triclabendazole | DMSO | 72 mg/mL (200.18 mM) | [17] |
| This compound | DMSO | 100 mg/mL (266.20 mM) | [2] |
| Triclabendazole | Water (pH 7.4) | 0.5 µg/mL |
Table 2: Improvement of Triclabendazole Solubility using Cyclodextrins
| Cyclodextrin | Molar Ratio (Drug:CD) | Fold Increase in Solubility | Reference |
| HP-β-CD | Not Specified | Up to 256-fold | [8][9][10] |
| Me-β-CD | Not Specified | Up to 341-fold | [8][9][10] |
| HP-β-CD | 1:2 | Higher dissolution than 1:1 | [8] |
| Me-β-CD | 1:2 | Higher dissolution than 1:1 | [8] |
Note: Data for triclabendazole is presented as a proxy for what can be expected with its sulfoxide metabolite due to structural similarities.
Table 3: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Cell Type | Maximum Recommended DMSO Concentration | Key Considerations |
| Most immortalized cell lines | 0.5% - 1.0% | Always perform a dose-response curve for your specific cell line.[1][2] |
| Primary cells and sensitive cell lines | ≤ 0.1% | These cells are generally more sensitive to solvent toxicity.[1][6] |
| General recommendation | As low as possible while maintaining compound solubility | Always include a vehicle control with the same final DMSO concentration.[3][6] |
Experimental Protocols
Protocol 1: Preparation of TCBZ-SO-Cyclodextrin Inclusion Complex by Lyophilization
This protocol is adapted from methods used for other hydrophobic drugs and is a suitable starting point for TCBZ-SO.
-
Materials:
-
This compound (TCBZ-SO)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Ultrapure water
-
0.22 µm syringe filter
-
Lyophilizer (freeze-dryer)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in ultrapure water. The concentration will depend on the desired molar ratio (a 1:1 or 1:2 molar ratio of TCBZ-SO to HP-β-CD is a good starting point).
-
Prepare a saturated solution of TCBZ-SO in TBA.
-
Slowly add the TCBZ-SO solution in TBA to the aqueous HP-β-CD solution while stirring continuously. A typical volume ratio might be 1:1 (v/v) of the organic to the aqueous phase.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Sterilize the resulting solution by passing it through a 0.22 µm syringe filter.
-
Freeze the solution at -80°C until completely solid.
-
Lyophilize the frozen solution until a dry, fluffy powder is obtained. This powder is the TCBZ-SO-HP-β-CD inclusion complex.
-
The resulting powder can be reconstituted in your cell culture medium for the in vitro assay. It is recommended to determine the solubility of the complex in your medium before use.
-
Protocol 2: Preparation of TCBZ-SO Solid Dispersion by Solvent Evaporation Method
This protocol provides a general method for preparing a solid dispersion of TCBZ-SO.
-
Materials:
-
This compound (TCBZ-SO)
-
A hydrophilic carrier (e.g., Poloxamer 407, PVP K30, or PEG 6000)
-
A suitable organic solvent (e.g., ethanol or acetone)
-
Rotary evaporator or a water bath
-
Mortar and pestle
-
Sieves
-
-
Procedure:
-
Choose a drug-to-carrier ratio. A starting point could be 1:1, 1:3, and 1:5 (w/w).
-
Dissolve both the TCBZ-SO and the chosen hydrophilic carrier in the organic solvent. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a water bath at a controlled temperature (e.g., 40-50°C).
-
A solid mass will be formed. Dry this mass completely under vacuum to remove any residual solvent.
-
Grind the resulting solid mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
This powder is the solid dispersion of TCBZ-SO, which can then be dissolved in the cell culture medium for your assay.
-
Protocol 3: Preparation of TCBZ-SO Nanosuspension by Wet Media Milling
This is a common top-down method for producing nanosuspensions.
-
Materials:
-
This compound (TCBZ-SO)
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in ultrapure water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
A high-energy bead mill or planetary ball mill
-
-
Procedure:
-
Prepare a coarse suspension of TCBZ-SO in the stabilizer solution. The concentration of TCBZ-SO will depend on your experimental needs.
-
Add the coarse suspension and the milling media to the milling chamber.
-
Mill the suspension at a high speed for a specified period (this will require optimization, but could range from a few hours to a couple of days). The milling process should be carried out at a controlled temperature (e.g., refrigerated) to prevent drug degradation.
-
After milling, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized). It is important to characterize the particle size and distribution of the nanosuspension before use in in vitro assays.
-
Visualizations
Caption: A logical workflow for addressing the poor solubility of TCBZ-SO.
Caption: Signaling pathway for TCBZ-SO-induced microtubule disruption in parasites.
Caption: TCBZ-SO inhibits the ABCG2/BCRP transporter, increasing its intracellular concentration.
References
- 1. lifetein.com [lifetein.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KR100728997B1 - Method for preparing solid dispersion of poorly soluble drug using supercritical fluid process - Google Patents [patents.google.com]
- 10. sybespharmacy.com [sybespharmacy.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Triclabendazole Resistance in Fasciola hepatica
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of triclabendazole (TCBZ) resistance in Fasciola hepatica isolates.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at overcoming TCBZ resistance.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in drug efficacy assays (in vitro). | 1. Variability in the metabolic activity of fluke isolates. 2. Inconsistent drug concentrations. 3. Fluke viability issues prior to the experiment. | 1. Ensure fluke isolates are from a well-characterized resistant strain and have been maintained under consistent laboratory conditions. 2. Prepare fresh drug solutions for each experiment and verify concentrations. 3. Assess fluke viability (e.g., motility) before and during the assay. Use a standardized viability scoring system. |
| High variability in Faecal Egg Count Reduction Test (FECRT) results. | 1. Incorrect dosage or administration of the drug. 2. Reinfection of the host animal during the test period. 3. Natural fluctuations in egg shedding. | 1. Ensure accurate weighing of animals for correct dosage calculation and proper administration technique. 2. House animals in a way that prevents reinfection from contaminated pastures or feed. 3. Collect fecal samples at standardized time points (e.g., pre-treatment and 14-21 days post-treatment) and use a sensitive and standardized egg counting technique. |
| Alternative flukicide shows lower than expected efficacy against a TCBZ-resistant isolate. | 1. Cross-resistance to the alternative drug. 2. The chosen alternative drug is not effective against the specific life stage of the fluke present. | 1. Test for susceptibility to a panel of alternative drugs from different chemical classes (e.g., closantel, nitroxynil, albendazole). 2. Select an alternative flukicide based on the known life stage susceptibility profile and the predominant life stage in the host. For example, closantel and nitroxynil are effective against late immature and adult flukes, while albendazole is primarily effective against adult flukes.[1][2] |
| Combination therapy does not show a synergistic effect. | 1. The drugs in the combination do not have complementary mechanisms of action against the resistance mechanism. 2. Sub-optimal dosage of one or both drugs. | 1. Combine drugs with different proposed mechanisms of overcoming resistance. For example, combining TCBZ with a P-glycoprotein inhibitor like ivermectin can enhance the intracellular concentration of TCBZ.[3][4] 2. Perform dose-titration experiments to determine the optimal concentrations for each drug in the combination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of triclabendazole resistance in Fasciola hepatica?
A1: The primary mechanisms of TCBZ resistance are multifactorial and not yet fully elucidated.[5] However, research points to three main areas:
-
Altered drug influx/efflux: Increased activity of drug efflux pumps, such as P-glycoproteins (P-gp), which actively transport TCBZ and its active metabolite, triclabendazole sulphoxide (TCBZ-SO), out of the parasite's cells.[3][4] This reduces the intracellular drug concentration at its target site.
-
Changes in drug metabolism: TCBZ-resistant flukes may have an increased metabolic conversion of the active TCBZ-SO to a less active sulphone metabolite (TCBZ-SO2).[4]
-
Changes in the target molecule: While the primary target of TCBZ is believed to be β-tubulin, leading to disruption of microtubule formation, studies have not consistently identified mutations in the β-tubulin gene of resistant flukes that would explain the resistance, unlike in some nematodes.[6][7][8]
Q2: Which alternative drugs are available for treating TCBZ-resistant Fasciola hepatica?
A2: Several flukicides with different mechanisms of action can be used to treat infections with TCBZ-resistant F. hepatica. These include:
-
Closantel: Effective against late immature (from 6-8 weeks old) and adult flukes.[1][2]
-
Clorsulon: Effective against adult flukes.[6]
-
Albendazole: Primarily effective against adult flukes.[1][6]
-
Oxyclozanide: Effective against adult flukes.[6]
It is crucial to select the appropriate drug based on the developmental stage of the fluke causing the infection.[1]
Q3: How can combination therapy be used to overcome TCBZ resistance?
A3: Combination therapy aims to enhance efficacy and delay the development of further resistance by using drugs with different mechanisms of action.[9] Promising combinations include:
-
Triclabendazole and Ivermectin: Ivermectin can act as a P-glycoprotein inhibitor, potentially reversing the efflux-mediated resistance to TCBZ by increasing its intracellular concentration in the fluke.[3][4]
-
Triclabendazole and Levamisole: While primarily a nematocidal drug, levamisole may have immunomodulatory effects that enhance the host's response to the fluke infection, showing a better effect against F. hepatica than TCBZ alone in some studies.[9]
-
Triclabendazole and Clorsulon: Studies have shown additive effects between TCBZ and clorsulon, suggesting this combination could be valuable in treating TCBZ-resistant infections.[10]
Q4: What are the standard laboratory methods to confirm TCBZ resistance?
A4: The two most common methods for detecting and monitoring TCBZ resistance are:
-
Faecal Egg Count Reduction Test (FECRT): This in vivo test compares the number of fluke eggs in the feces of infected animals before and after treatment with TCBZ. A reduction of less than 95% is generally indicative of resistance.[6][8]
-
Egg Hatch Assay (EHA): This in vitro test assesses the ability of fluke eggs to hatch after being incubated in various concentrations of TCBZ. Eggs from resistant flukes will hatch at higher drug concentrations than those from susceptible flukes.[6][8]
Quantitative Data Summary
Table 1: Efficacy of Triclabendazole Against Susceptible and Resistant Fasciola hepatica Isolates
| Isolate | Treatment | Efficacy (%) | Reference |
| Susceptible (S) | Triclabendazole (10 mg/kg) | 99.8 | [11][12] |
| Resistant (R) | Triclabendazole (10 mg/kg) | 10.8 | [11][12] |
Table 2: Comparative Efficacy of Triclabendazole Monotherapy vs. Combination Therapy in Sheep
| Treatment | Fecal Egg Count Reduction (%) on Day 14 | Therapeutic Efficacy (%) on Day 14 | Reference |
| Triclabendazole (TBZ) alone | Not specified | 74.06 | [9] |
| Triclabendazole + Levamisole (TBZ + LVM) | 83.77 | 84.34 | [9] |
Experimental Protocols
Protocol 1: Faecal Egg Count Reduction Test (FECRT)
Objective: To determine the in vivo efficacy of triclabendazole against Fasciola hepatica in a host animal.
Materials:
-
Naturally or experimentally infected animals (e.g., sheep).
-
Triclabendazole formulation for the host species.
-
Fecal collection bags/containers.
-
Microscope, slides, coverslips.
-
Saturated salt solution (e.g., sodium chloride).
-
Counting chamber (e.g., McMaster slide).
Methodology:
-
Animal Selection: Select a group of at least 10-15 animals with patent F. hepatica infections (demonstrable eggs in feces).
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Treatment: Weigh each animal to ensure accurate dosage and administer triclabendazole according to the manufacturer's instructions. Leave a control group of at least 5-7 animals untreated.
-
Post-treatment Sampling (Day 14-21): Collect individual fecal samples from both the treated and control groups.
-
Fecal Egg Counting:
-
Weigh a standardized amount of feces (e.g., 2-4 grams).
-
Mix the feces with a known volume of saturated salt solution.
-
Strain the mixture to remove large debris.
-
Load the suspension into a McMaster slide.
-
Count the number of Fasciola eggs under a microscope.
-
Calculate the number of eggs per gram (EPG) of feces.
-
-
Calculation of Efficacy:
-
Calculate the mean EPG for the treated and control groups at both sampling times.
-
Use the following formula to calculate the percent reduction: % Reduction = [1 - (T2/T1) * (C1/C2)] * 100 Where: T1 = Mean EPG of treated group at Day 0 T2 = Mean EPG of treated group at Day 14-21 C1 = Mean EPG of control group at Day 0 C2 = Mean EPG of control group at Day 14-21
-
An efficacy of <95% suggests resistance.
-
Protocol 2: Egg Hatch Assay (EHA)
Objective: To determine the in vitro susceptibility of Fasciola hepatica eggs to triclabendazole.
Materials:
-
Fasciola hepatica eggs isolated from fecal samples.
-
Triclabendazole.
-
Dimethyl sulfoxide (DMSO) for drug dilution.
-
24-well plates.
-
Incubator.
-
Stereomicroscope.
-
Distilled water.
Methodology:
-
Egg Isolation: Isolate fluke eggs from the feces of infected animals using a series of sieves and sedimentation steps.
-
Drug Preparation: Prepare a stock solution of triclabendazole in DMSO. Make serial dilutions to achieve the desired final concentrations (e.g., ranging from 0.01 to 10 µg/ml).
-
Assay Setup:
-
Add approximately 100 eggs to each well of a 24-well plate.
-
Add the different concentrations of triclabendazole to the respective wells. Include a negative control (no drug) and a DMSO control.
-
Bring the final volume in each well to 1 ml with distilled water.
-
-
Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25-27°C) for 10-14 days.
-
Hatching: After the incubation period, expose the plates to a bright light source for 2-4 hours to stimulate hatching.
-
Data Collection: Count the number of hatched (miracidia) and unhatched eggs in each well under a stereomicroscope.
-
Data Analysis:
-
Calculate the percentage of hatched eggs for each drug concentration.
-
Plot the percentage inhibition of hatching against the drug concentration to determine the EC50 (the concentration of the drug that inhibits 50% of hatching).
-
Compare the EC50 values of the test isolate to a known susceptible isolate. A significantly higher EC50 for the test isolate indicates resistance.
-
Visualizations
Caption: Proposed mechanism of action for triclabendazole in Fasciola hepatica.
Caption: Key mechanisms of triclabendazole resistance in Fasciola hepatica.
Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).
References
- 1. magonlinelibrary.com [magonlinelibrary.com]
- 2. magonlinelibrary.com [magonlinelibrary.com]
- 3. Resistance-induced changes in triclabendazole transport in Fasciola hepatica: ivermectin reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. avensonline.org [avensonline.org]
- 7. Triclabendazole-resistant Fasciola hepatica: β-tubulin and response to in vitro treatment with triclabendazole | Parasitology | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic efficacy of triclabendazole in comparison to combination of triclabendazole and levamisole in sheep naturally infected with Fasciola sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fasciola hepatica: ultrastructural effects of a combination of triclabendazole and clorsulon against mature fluke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An experimental study on triclabendazole resistance of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Motility Scoring for In Vitro Triclabendazole Sulfoxide Susceptibility
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the in vitro assessment of Fasciola hepatica susceptibility to triclabendazole sulfoxide (TCBZ.SO) using motility scoring.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why are the control flukes showing low motility or dying prematurely? | 1. Suboptimal culture medium or conditions. 2. Bacterial or fungal contamination. 3. Damage to flukes during collection and handling. 4. Extended time between fluke collection and experiment initiation. | 1. Ensure the RPMI medium is fresh and properly supplemented with fetal bovine serum and antibiotics/antimycotics. Maintain incubator at 37°C with 5% CO2. 2. Use sterile techniques throughout the procedure. Visually inspect cultures for signs of contamination. Increase the concentration of antibiotics/antimycotics if necessary. 3. Handle flukes gently. Avoid excessive physical stress during collection from bile ducts and transfer to culture plates. 4. Minimize the time between collecting the flukes and starting the incubation to ensure their viability. |
| Why is there high variability in motility scores between replicate wells for the same treatment? | 1. Inconsistent fluke size or developmental stage. 2. Subjectivity in motility scoring. 3. Uneven distribution of TCBZ.SO in the culture medium. | 1. Select flukes of a consistent size and developmental stage for the assay.[1] 2. Have two independent researchers score motility to minimize bias. Use a standardized scoring key with clear visual descriptions for each score. 3. Ensure the TCBZ.SO stock solution is fully dissolved and thoroughly mixed into the medium before adding it to the wells. |
| The TCBZ.SO precipitate is visible in the culture wells. How can this be resolved? | 1. The concentration of TCBZ.SO exceeds its solubility in the medium. 2. Improper dissolution of the TCBZ.SO stock solution. | 1. Prepare the TCBZ.SO stock solution in a suitable solvent like DMSO at a higher concentration and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is low and consistent across all wells (including controls) to avoid solvent-related toxicity. 2. Vortex the stock solution thoroughly before each dilution step. |
| All flukes appear resistant, even those from historically susceptible populations. What could be the issue? | 1. Inactive TCBZ.SO. 2. Incorrect drug concentration. 3. Insufficient incubation time. | 1. Verify the quality and storage conditions of the TCBZ.SO. Use a fresh batch if possible. 2. Double-check all calculations for drug dilutions. 3. Ensure the incubation times are as per the established protocol (e.g., 12-24 hours of exposure followed by an observation period).[1] |
| How can I objectively quantify fluke motility to reduce subjectivity? | Manual scoring can be subjective. | Consider using automated systems like a micromotility meter or real-time cell monitoring devices that can provide a quantitative motility index.[2][3] These systems offer greater consistency and reproducibility.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary active metabolite of triclabendazole used for in vitro susceptibility testing? A1: The primary active metabolite is this compound (TCBZ.SO). Triclabendazole is rapidly metabolized to TCBZ.SO and triclabendazole sulfone, with the sulfoxide form being more abundant and active.[1]
Q2: What is a typical motility scoring system for Fasciola hepatica? A2: A common system uses a 4-point scale:
-
3+: Normal, vigorous movement and muscular contractions.
-
2+: Reduced motility, with slow or infrequent movements.
-
1+: Severely reduced motility, with only minimal, localized movements (e.g., at the sucker).
-
0+: No movement, flaccid paralysis, considered non-viable.[1]
Q3: What concentrations of TCBZ.SO are typically used in the assay? A3: A concentration of 15 µg/mL (33.2 µM) has been effectively used to differentiate between susceptible and resistant F. hepatica isolates.[1]
Q4: What are the recommended incubation and observation times? A4: To identify susceptible flukes, an exposure of 12 hours to TCBZ.SO followed by a 48-hour observation period is recommended.[1] For identifying resistant flukes, a 24-hour exposure (with a medium change at 12 hours) followed by a 72-hour observation period is suggested.[1]
Q5: What is the mechanism of action of this compound on Fasciola hepatica motility? A5: The precise mechanism is not fully elucidated, but it is known to involve binding to the parasite's β-tubulin, which disrupts microtubule formation.[1][4] This interferes with essential cellular processes, including motility.[4] It may also inhibit adenylate cyclase, an enzyme that regulates carbohydrate metabolism and motility.[5]
Data Presentation
Table 1: Motility Scoring System for Fasciola hepatica
| Score | Description of Motility | Viability Status |
| 3+ | Normal, vigorous, and continuous muscular contractions. | Fully Motile |
| 2+ | Reduced motility; movements are slow or infrequent. | Motile |
| 1+ | Severely reduced motility; only minimal, localized movements observed. | Undetermined/Severely Affected |
| 0+ | No movement observed, flaccid appearance. | Non-viable |
Source: Adapted from Cabada et al., 2022.[1]
Table 2: Example Experimental Outcomes for TCBZ.SO Susceptibility Testing
| Exposure Condition | Number of Flukes Exposed | Number Classified as Susceptible (%) | Number Classified as Resistant (%) |
| Susceptible (15 µg/mL TCBZ.SO for 12h) | 1565 | 341 (21.8%) | N/A |
| Resistant (15 µg/mL TCBZ.SO for 24h) | 1783 | N/A | 462 (25.9%) |
Data from a study on field isolates of F. hepatica. "Susceptible" was defined as a motility score of 0+ or 1+ after the exposure and observation period. "Resistant" was defined as a score of 2+ or 3+. Source: Cabada et al., 2022.[1]
Experimental Protocols
Detailed Methodology for In Vitro TCBZ.SO Susceptibility Assay
This protocol is based on the methodology described by Cabada et al., 2022.[1]
-
Fluke Collection and Preparation:
-
Collect adult F. hepatica from the bile ducts of naturally infected livestock at slaughterhouses.
-
Wash the flukes in a sterile saline solution to remove bile and debris.
-
Incubate the flukes for an acclimatization period (e.g., 48 hours) in a 12-well plate containing RPMI medium supplemented with 5% fetal bovine serum and antibiotics/antimycotics at 37°C in a 5% CO2 atmosphere. Change the medium at 6 hours and then every 12 hours.[1]
-
Select only fully motile (score 3+) flukes for the assay.
-
-
Drug Preparation:
-
Prepare a stock solution of TCBZ.SO in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the culture medium to the final desired concentration (e.g., 15 µg/mL). Ensure the final solvent concentration is consistent and non-toxic across all wells.
-
-
Susceptibility Assay:
-
Place one fully motile fluke in each well of a 12-well plate containing 3 mL of the prepared TCBZ.SO medium or control medium (medium with solvent only).
-
For Susceptibility Testing: Incubate for 12 hours. After 12 hours, replace the drug-containing medium with fresh, drug-free medium.
-
For Resistance Testing: Incubate for 24 hours, replacing the drug-containing medium with a fresh preparation at 12 hours. After 24 hours, replace with drug-free medium.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
-
Motility Scoring and Observation:
-
Observe the motility of each fluke at specified time points (e.g., at the end of the exposure period and every 24 hours during the observation period).
-
Score the motility of each fluke using the 4-point scale described in Table 1.
-
Observation Period for Susceptibility: Observe for 48 hours after the initial 12-hour exposure. Flukes with a score of 0+ or 1+ are considered susceptible.[1]
-
Observation Period for Resistance: Observe for 72 hours after the initial 24-hour exposure. Flukes with a score of 2+ or 3+ are considered resistant.[1]
-
Mandatory Visualization
Caption: Experimental workflow for TCBZ.SO susceptibility testing.
Caption: Proposed mechanism of TCBZ.SO action on fluke motility.
References
- 1. mdpi.com [mdpi.com]
- 2. Detecting in vitro anthelmintic effects with a micromotility meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Triclabendazole Sulfoxide Metabolism and Drug-Drug Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of triclabendazole sulfoxide and its potential for drug-drug interactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments.
Issue 1: Inconsistent or Unexpectedly Low Metabolism of Triclabendazole to its Sulfoxide Metabolite in Human Liver Microsomes (HLMs)
-
Possible Cause 1: Suboptimal Enzyme Activity. The primary enzyme responsible for the metabolism of triclabendazole to this compound is CYP1A2, with minor contributions from CYP2C9, CYP2C19, CYP2D6, 3A, and flavin-containing monooxygenase (FMO).[1][2] The activity of these enzymes in your HLM pool may be lower than expected.
-
Troubleshooting Steps:
-
Confirm HLM Activity: Use a known CYP1A2-specific substrate (e.g., phenacetin) to confirm the metabolic capacity of your HLM batch.
-
Optimize Incubation Conditions: Ensure your incubation buffer contains the necessary cofactors for CYP450 activity, primarily an NADPH-regenerating system.
-
Consider FMO Contribution: Include cofactors for FMO activity (e.g., NADPH) and consider using FMO-specific inhibitors (e.g., methimazole) to delineate the contribution of this enzyme system.[3][4]
-
Issue 2: Observed Inhibition of a Co-administered Drug's Metabolism is Stronger than Predicted in vitro
-
Possible Cause 1: Contribution of Triclabendazole Metabolites. Not only triclabendazole but also its metabolites, this compound and triclabendazole sulfone, can inhibit CYP enzymes.[5][6][7] Your in vitro model may not have fully accounted for the formation and subsequent inhibitory activity of these metabolites.
-
Possible Cause 2: Inhibition of Drug Transporters. Triclabendazole and its metabolites have been shown to inhibit the drug transporter ABCG2/BCRP.[8][9] If the co-administered drug is a substrate of this transporter, its efflux from cells could be reduced, leading to higher intracellular concentrations and an apparent increase in metabolic inhibition.
-
Troubleshooting Steps:
-
Evaluate Metabolite Inhibition: Conduct separate in vitro inhibition assays using this compound and triclabendazole sulfone to determine their direct inhibitory potential on the metabolic pathway of the co-administered drug.
-
Assess Transporter Interaction: Use in vitro systems, such as Caco-2 cell monolayers, to investigate if triclabendazole or its metabolites inhibit the transport of the co-administered drug.
-
Issue 3: High Variability in Pharmacokinetic Data of this compound in Animal Studies
-
Possible Cause 1: Food Effect. The bioavailability of triclabendazole and its sulfoxide metabolite is significantly increased when administered with food.[2] Variations in the feeding status of the animals can lead to high pharmacokinetic variability.
-
Possible Cause 2: Co-administration of CYP Inducers or Inhibitors. If the animals are receiving other medications, these could be inducing or inhibiting the CYP enzymes responsible for triclabendazole metabolism.
-
Troubleshooting Steps:
-
Standardize Feeding Protocol: Ensure a consistent feeding schedule for all animals in the study. Administer triclabendazole with a standardized meal to minimize variability in absorption.[2]
-
Review Co-administered Drugs: Carefully review all other substances the animals are receiving for known effects on CYP1A2, CYP2C9, and other relevant enzymes.
-
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 (CYP) isoenzymes are primarily involved in the metabolism of triclabendazole and its sulfoxide metabolite?
A1: In vitro studies indicate that triclabendazole is principally metabolized to its active sulfoxide metabolite by CYP1A2 (approximately 64%), with lesser contributions from CYP2C9, CYP2C19, CYP2D6, 3A, and FMO.[1][2] The subsequent metabolism of this compound to the sulfone metabolite is mainly carried out by CYP2C9, with minor roles for CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4.[1]
Q2: What is the potential for triclabendazole and its metabolites to act as perpetrators of drug-drug interactions?
A2: In vitro studies suggest that triclabendazole and its sulfoxide and sulfone metabolites have the potential to inhibit several CYP isoenzymes, most notably CYP2C19.[1][5][6] Inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A has also been observed to a lesser extent.[1] Therefore, there is a potential for increased plasma concentrations of co-administered drugs that are substrates of these enzymes, particularly CYP2C19 substrates.[1]
Q3: Has there been any investigation into whether triclabendazole or its metabolites can induce CYP enzymes?
A3: As of now, no in vitro studies have been conducted to assess the potential of triclabendazole and its metabolites to induce CYP enzymes.[1]
Q4: Are there any known interactions with drug transporters?
A4: Yes, triclabendazole and its major plasma metabolites, this compound and triclabendazole sulfone, have been identified as inhibitors of the ATP-binding cassette transporter ABCG2/BCRP.[8][9] This could lead to drug-drug interactions by affecting the pharmacokinetics of co-administered drugs that are substrates of this transporter.[8]
Q5: What is the clinical significance of these potential drug-drug interactions?
A5: While formal drug interaction studies in humans are lacking, the in vitro data suggest that co-administration of triclabendazole with drugs that are sensitive CYP2C19 substrates could lead to increased plasma concentrations of these drugs, potentially requiring therapeutic drug monitoring.[1] The effect is expected to be transient due to the short half-life of triclabendazole.[1] Additionally, co-administration with other drugs that prolong the QT interval should be done with caution, as transient QTc prolongation has been reported in dogs.[1]
Quantitative Data Summary
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Triclabendazole and its Metabolites
| Compound | CYP Isozyme | IC50 (µM) |
| Triclabendazole | CYP1A2 | 1.07[5][6][7] |
| CYP2C8 | 3.31[5][6][7] | |
| CYP2C9 | 1.17[5][6][7] | |
| CYP2C19 | 0.25[5][6][7] | |
| CYP3A4 | 15.11[5][6] | |
| This compound | CYP1A2 | 4.19[5][6][7] |
| CYP2C8 | 8.95[5][6][7] | |
| CYP2C9 | 1.95[5][6][7] | |
| CYP2C19 | 0.22[5][6][7] | |
| Triclabendazole Sulfone | CYP2C8 | 1.05[5][6][7] |
| CYP2C9 | 0.69[5][6][7] |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
This protocol outlines a general procedure to assess the inhibitory potential of a test compound on major CYP450 enzymes.
-
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (e.g., triclabendazole, this compound)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer
-
Positive control inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9)
-
Acetonitrile with internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare solutions of the test compound and positive control inhibitors at various concentrations.
-
In a 96-well plate, pre-incubate HLMs with the test compound or positive control inhibitor in potassium phosphate buffer at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the metabolic reaction by adding a mixture of the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 15 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: Metabolic pathway of triclabendazole to its sulfoxide and sulfone metabolites.
Caption: Workflow for investigating potential drug-drug interactions.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of cytochrome P450 activity enhances the systemic availability of triclabendazole metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole , Aldicarb, Methiocarb, Montelukast and Ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anthelmintic Triclabendazole and Its Metabolites Inhibit the Membrane Transporter ABCG2/BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to handle precipitation of triclabendazole sulfoxide in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triclabendazole sulfoxide. The focus is on addressing the common challenge of its precipitation in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is the primary active metabolite of the anthelmintic drug triclabendazole.[1][2] It is used to treat infections caused by liver flukes, such as Fasciola hepatica.[1] In research, it is studied for its antiparasitic effects, its interaction with drug transporters like ABCG2/BCRP, and to understand mechanisms of drug resistance.[1][2]
Q2: What are the basic physicochemical properties of this compound?
A2: this compound is a white to off-white powder.[1][3] Key properties are summarized in the table below.
Q3: Why does my this compound precipitate when I add it to my aqueous buffer?
A3: this compound is insoluble in water.[1][3][4] Precipitation occurs when the concentration of the compound in an aqueous solution exceeds its solubility limit. This is a common issue for many BCS Class II and IV drugs.[5] The sudden change in solvent polarity when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer is a primary trigger for precipitation.[5]
Q4: How is this compound metabolized?
A4: Triclabendazole is metabolized in the body to this compound and further to triclabendazole sulfone.[6] The initial oxidation to the sulfoxide form is primarily carried out by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYPs like CYP2C9.[1][7]
Quantitative Data Summary
For ease of reference, the key quantitative and qualitative data for this compound are presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉Cl₃N₂O₂S | [2][3] |
| Molecular Weight | 375.66 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1][2][3] |
| Melting Point | 190 °C - 194 °C | [1][3] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][3][4] |
| DMSO | 100 mg/mL (266.20 mM) | [2] |
| Ethanol | Soluble | [1][3] |
| Acetone | Soluble | [1][3] |
| Corn Oil | ≥ 2.5 mg/mL | [2] |
| 10% DMSO / 90% Saline with 20% SBE-β-CD | ≥ 2.5 mg/mL | [2] |
Troubleshooting Guide: Handling Precipitation
Problem: My this compound precipitated out of solution after I diluted my stock into an aqueous buffer.
This is the most common issue encountered. The following solutions are presented in order of increasing complexity.
Solution 1: Use of a Co-solvent (Basic Approach)
-
Cause : The aqueous buffer has a much higher polarity than the organic solvent used for the stock solution (e.g., DMSO), causing the drug to crash out.
-
Troubleshooting Step : Ensure the final concentration of the organic co-solvent in your aqueous medium is high enough to maintain solubility, but low enough to not interfere with your experiment. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid toxicity. If precipitation still occurs at non-toxic co-solvent concentrations, proceed to the next solutions.
Solution 2: Incorporate a Surfactant
-
Cause : Even with a co-solvent, the drug molecules can self-aggregate and precipitate in the aqueous environment.
-
Troubleshooting Step : Add a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, to your aqueous buffer.[8][9] Surfactants form micelles that can encapsulate the poorly soluble drug, increasing its apparent solubility and preventing precipitation.[10] Start with a low concentration (e.g., 0.1% v/v) and optimize as needed.
Solution 3: Utilize a Cyclodextrin
-
Cause : The drug requires a more effective solubilizing agent than a simple co-solvent or surfactant can provide.
-
Troubleshooting Step : Use a cyclodextrin, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][11] Cyclodextrins have a hydrophobic inner cavity that can encapsulate the drug molecule, while the hydrophilic exterior allows the entire complex to dissolve in water.[11]
Solution 4: Re-evaluate Concentration
-
Cause : The required final concentration of this compound may be fundamentally above its achievable solubility limit with simple formulation aids.
-
Troubleshooting Step : Verify the required concentration for your experiment. Is it possible to achieve the desired biological effect at a lower, more soluble concentration? If not, an advanced formulation approach like a nanosuspension or lipid-based system may be required, which typically involves more complex preparation methods.[10][11]
Caption: Troubleshooting workflow for addressing precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
This protocol is for creating a high-concentration stock solution for long-term storage.
-
Weighing : Accurately weigh the required amount of this compound powder in a suitable vial.
-
Solvent Addition : Add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).[2]
-
Dissolution : Vortex the vial vigorously. If needed, use an ultrasonic bath to aid dissolution.[2] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.[2]
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvent and Cyclodextrin
This protocol is adapted from a formulation that achieves a concentration of at least 2.5 mg/mL.[2]
-
Prepare Cyclodextrin Vehicle : Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline (0.9% NaCl). For example, dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
Prepare Intermediate Stock : Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).
-
Dilution : Add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD vehicle. For example, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the cyclodextrin vehicle.
-
Mixing : Vortex the final solution thoroughly until it is clear. This will result in a final solution of 2.5 mg/mL this compound in 10% DMSO / 90% (20% SBE-β-CD in Saline).[2]
-
Usage : Use the freshly prepared working solution immediately for your experiment.
Caption: Workflow for preparing an aqueous solution with a cyclodextrin.
Protocol 3: Quantification of this compound in Solution
To confirm the concentration of your final solution and ensure no precipitation has occurred, an analytical method like HPLC is necessary.
-
System : A reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection is suitable.[12]
-
Column : A C18 reversed-phase column (e.g., 5 µm, 250 mm x 4.6 mm) can be used for separation.[12]
-
Mobile Phase : A gradient or isocratic mobile phase consisting of acetonitrile and a buffer like ammonium acetate is effective.[12]
-
Detection : Set the UV detector to a wavelength of 300 nm for detection of this compound.[12]
-
Sample Preparation : Dilute your final aqueous solution with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Quantification : Prepare a standard curve using known concentrations of a this compound reference standard. Compare the peak area of your sample to the standard curve to determine the final concentration. Regression analysis should yield a correlation coefficient (r²) close to 1.000.[12]
Caption: Logical diagram of precipitation and its inhibition.
References
- 1. Buy this compound | 100648-13-3 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN103319417B - Method for preparing this compound - Google Patents [patents.google.com]
- 4. fao.org [fao.org]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving precision and accuracy in triclabendazole sulfoxide bioanalytical methods
Welcome to the technical support center for the bioanalysis of triclabendazole sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the precision and accuracy of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation method for this compound in plasma?
A1: Protein precipitation with acetonitrile is a widely used, simple, and rapid method for extracting this compound from plasma samples.[1][2][3] This technique effectively removes proteins that can interfere with analysis. For more complex matrices or to achieve lower detection limits, other methods like rotating disk sorptive extraction (RDSE) have also been successfully employed.[4][5][6]
Q2: What are the typical chromatographic conditions for this compound analysis by LC-MS/MS?
A2: A common approach involves using a C18 reversed-phase column (e.g., Gemini NX-C18) with a gradient elution.[1][2][3] The mobile phase often consists of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization efficiency.[1][2][3]
Q3: How can matrix effects be minimized in the bioanalysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a known challenge.[7][8] To minimize them, several strategies can be employed:
-
Effective Sample Cleanup: While protein precipitation is common, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.
-
Use of an Internal Standard: A suitable internal standard (e.g., fenbendazole) that experiences similar matrix effects to the analyte can compensate for variations.[1][2][3]
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the key validation parameters to assess for a this compound bioanalytical method?
A4: According to regulatory guidelines, key validation parameters include selectivity, linearity, precision (within-run and between-run), accuracy, recovery, and stability.[1][9] The matrix effect should also be thoroughly investigated.[1][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Replace the column or use a guard column. 2. Adjust the mobile phase pH with a suitable additive like formic acid. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 4. Reduce the injection volume or sample concentration. |
| Low Analyte Recovery | 1. Inefficient sample extraction. 2. Analyte degradation during sample processing. 3. Adsorption of the analyte to labware. | 1. Optimize the extraction solvent and procedure (e.g., vortex time, centrifugation speed). Consider a different extraction technique (e.g., SPE). 2. Perform extraction at a lower temperature and minimize sample processing time. Check the stability of the analyte under the processing conditions.[11] 3. Use silanized glassware or polypropylene tubes. |
| High Variability in Results (%RSD) | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instrument instability. | 1. Ensure precise and consistent pipetting and solvent volumes. Automate sample preparation if possible. 2. Re-evaluate and optimize the sample cleanup procedure. Use a stable isotope-labeled internal standard if available. 3. Check for fluctuations in pump pressure, and autosampler injection volume, and ensure the mass spectrometer is properly calibrated. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-eluting endogenous matrix components (e.g., phospholipids). 2. Insufficient chromatographic separation. | 1. Improve sample cleanup to remove interfering components. Consider phospholipid removal plates/cartridges. 2. Modify the gradient elution profile to better separate the analyte from the matrix interferences. Evaluate a different stationary phase. |
| Carryover | 1. Adsorption of the analyte to the injector needle or column. 2. High concentration of the preceding sample. | 1. Optimize the needle wash solvent and procedure in the autosampler settings. 2. Inject a blank sample after high-concentration samples to assess and mitigate carryover.[1] |
Experimental Protocols
LC-MS/MS Method for this compound in Ovine Plasma
This protocol is based on a validated method for the determination of this compound in sheep plasma.[1][2][3]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add an appropriate amount of internal standard (e.g., fenbendazole).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Gemini NX-C18, 50 x 2.0 mm, 3 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient:
-
0-1 min: 35% B
-
1-2.5 min: 55% B
-
2.5-4 min: 35% B
-
-
Column Temperature: 30°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: m/z 376.97 -> 360.10 for this compound
-
HPLC-DAD Method for this compound and Sulfone in Cattle Plasma
This protocol is based on a method using rotating disk sorptive extraction and HPLC with diode-array detection.[4][5][6]
-
Sample Preparation (Rotating Disk Sorptive Extraction - RDSE):
-
Condition the RDSE disk with methanol and then water.
-
Place the disk in the plasma sample.
-
Stir at a specified speed (e.g., 1400 rpm) for a defined time (e.g., 60 minutes) to allow for analyte extraction.
-
Remove the disk and wash with water.
-
Desorb the analytes from the disk using a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the desorption solvent and reconstitute the residue in the mobile phase.
-
Inject into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate).
-
Detection: Diode-Array Detector (DAD) at a wavelength suitable for this compound.
-
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | LC-MS/MS Method[1][2][3] | HPLC-DAD Method[4][5] |
| Linearity Range | 1–100 µg/mL | Not explicitly stated, but r > 0.99 |
| Correlation Coefficient (r) | > 0.9939 | > 0.99 |
| Within-Run Precision (%CV) | < 8.9% | < 8.1% |
| Between-Run Precision (%CV) | < 8.9% | < 8.1% |
| Accuracy (Bias %) | < 8.9% | < -16.7% |
| Recovery | > 71% (from fluke tissue)[12][13] | Not explicitly stated |
Table 2: Stability of this compound in Plasma[3][11]
| Condition | Stability |
| Short-term (Room Temperature) | At least 4 hours |
| Long-term (-20°C) | At least 3 months |
| Freeze-Thaw Cycles (-20°C to Room Temp.) | At least 3 cycles |
| Autosampler (5°C) | At least 24 hours |
Visualizations
Caption: LC-MS/MS experimental workflow for this compound.
Caption: Troubleshooting logic for inaccurate bioanalytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a rapid selective high-throughput LC-MS/MS method for the determination of this compound concentrations in sheep plasma and its use in bioequivalence studies - Acta Chromatographica - Tom Vol. 34, no. 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. DETERMINATION OF TRICLABENDAZOLE IN CATTLE PLASMA AS ITS SULPHOXIDE AND SULPHONE METABOLITES BY ROTATING DISK SORPTIVE EXTRACTION COMBINED WITH HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AND ITS APPLICATION TO PHARMACOKINETIC STUDIES | Journal of the Chilean Chemical Society [jcchems.com]
- 6. Determination of triclabendazole in cattle plasma as its sulphoxide and sulphone metabolites by rotating disk sorptive extraction combined with high-performance liquid chromatography and its application to pharmacokinetic studies [repositorio.uchile.cl]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to HPLC Methods for the Analysis of Triclabendazole and its Metabolites in Liver Flukes
For researchers, scientists, and drug development professionals engaged in the study of anthelmintic resistance and pharmacokinetics in trematodes, the accurate quantification of triclabendazole (TCBZ) and its metabolites within the fluke itself is of paramount importance. High-Performance Liquid Chromatography (HPLC) remains a cornerstone analytical technique for this purpose. This guide provides a detailed comparison of a validated reference HPLC method with alternative analytical approaches, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The following tables summarize the key performance indicators of a validated reversed-phase HPLC (RP-HPLC) method specifically developed for fluke tissue analysis and compares it with other HPLC and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method developed for other biological matrices, illustrating the analytical capabilities available.
Table 1: Chromatographic Conditions and Performance of a Validated RP-HPLC Method for Fluke Tissue
| Parameter | Method Details |
| Analytes | Triclabendazole (TCBZ), TCBZ-sulphoxide, TCBZ-sulphone, hydroxy-TCBZ, hydroxy-TCBZ-sulphoxide, hydroxy-TCBZ-sulphone |
| Stationary Phase | C18 reversed-phase column (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile and ammonium acetate |
| Detection | UV at 300 nm |
| Linearity Range | 0.272 to 16.331 nmol/100 mg trematode protein |
| Correlation Coefficient (r²) | 0.996 to 1.000 |
| Limit of Detection (LOD) | 0.007 to 0.079 nmol/100 mg trematode protein |
| Extraction Efficiency | >71% |
Data extracted from Mottier et al., 2004[1]
Table 2: Comparative Performance of Alternative Analytical Methods (in other biological matrices)
| Parameter | HPLC-UV Method (Pharmaceutical Suspension) | LC-MS/MS Method (Ovine Plasma) |
| Analytes | Triclabendazole, Ivermectin | Triclabendazole sulphoxide |
| Stationary Phase | Vydac C18 (250 x 4.6 mm, 5 µm) | Gemini NX-C18 (2.0 x 50 mm, 3 µm) |
| Mobile Phase | Acetonitrile, Methanol, Water (60:30:10) | 0.1% Formic acid in Acetonitrile and 0.1% Formic acid in Water (gradient) |
| Detection | UV at 254 nm | Positive ESI-MS/MS |
| Linearity Range | 0.06 - 0.14 mg/ml (TCBZ) | 1 - 100 µg/mL |
| Correlation Coefficient (r) | 0.998 (TCBZ) | > 0.9939 |
| Precision (CV%) | < 2% | < 8.9% |
| Accuracy (Bias%) | Not Specified | < 8.9% |
Data from various sources
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the validated RP-HPLC method for fluke analysis.
Validated RP-HPLC Method for Triclabendazole and Metabolites in Fluke Tissue
This method allows for the simultaneous quantification of triclabendazole and its primary sulpho- and hydroxy-metabolites.
1. Sample Preparation and Extraction:
-
Homogenization: Fluke tissue is homogenized.
-
Liquid-Liquid Extraction: Drug extraction from the parasite tissue homogenate is performed using acetonitrile.[1] This step avoids the need for solid-phase extraction cleanup.[1]
-
Centrifugation: The mixture is centrifuged to separate the supernatant containing the analytes from the tissue debris.
-
Evaporation: The supernatant is collected and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in the mobile phase for injection into the HPLC system.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase (5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate. The exact gradient or isocratic conditions would be as detailed in the original publication.
-
Flow Rate: Not explicitly specified in the abstract, but typically around 1.0 mL/min for such columns.
-
Detection: UV detection is set at a wavelength of 300 nm.
3. Validation Parameters:
The method was validated for linearity, resolution, precision, accuracy, recovery, and limits of detection and quantification to ensure its reliability for the intended application.[1]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the key stages of the analytical procedure.
References
A Comparative Guide to the Validation of Triclabendazole Sulfoxide Assays: Linearity, Precision, and Accuracy
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triclabendazole sulfoxide, the active metabolite of the anthelmintic drug triclabendazole, is critical in pharmacokinetic, bioequivalence, and residue analysis studies. The validation of the analytical methods used for this quantification is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of the validation parameters—specifically linearity, precision, and accuracy—for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established international guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
Comparison of Analytical Method Validation Parameters
The following table summarizes the performance characteristics of representative HPLC-UV and LC-MS/MS methods for the quantification of this compound, as reported in scientific literature.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH/FDA General Acceptance Criteria |
| Linearity (r²) | > 0.999[8][9][10] | > 0.99[11][12][13][14] | r² ≥ 0.99 |
| Linear Range | 50 - 150 µg/mL[8][9] | 1 - 100 µg/mL[11][12][13][14] | Should cover the expected concentration range of the samples. |
| Precision (%RSD) | |||
| - Intraday (Repeatability) | < 2%[8][9] | < 8.9%[11][12][13][14] | Typically ≤ 15% (≤ 20% at LLOQ) |
| - Interday (Intermediate Precision) | < 2%[8][9] | < 8.9%[11][12][13][14] | Typically ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery / % Bias) | 98.71% - 100.79%[8][9] | Bias < 8.9%[11][12][13][14] | Typically within ±15% of the nominal concentration (±20% at LLOQ) |
Note: The specific values presented are derived from published studies and may vary depending on the specific laboratory, instrumentation, and matrix. The ICH and FDA guidelines provide a framework for validation, and the exact acceptance criteria can be dependent on the intended use of the analytical method.
Experimental Protocols
Representative HPLC-UV Method
This protocol is a synthesized example based on common practices for the analysis of triclabendazole and its metabolites.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add a known concentration of an appropriate internal standard.
-
Add 5 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16][17]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate or a phosphate buffer), with potential pH adjustment. A common composition is a gradient or isocratic elution with a mixture like acetonitrile and water.[16][17]
-
Detection: UV detection at a wavelength of approximately 300 nm.[15]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[16][17]
Representative LC-MS/MS Method
This protocol is a synthesized example based on high-throughput methods described in the literature.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., fenbendazole).[11][12][13][14]
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[11][12][13][14]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[13]
-
Mobile Phase: Gradient elution using two solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile with a small percentage of formic acid (Solvent B).[11][12][13][14]
-
Flow Rate: A typical flow rate would be in the range of 0.4 - 0.6 mL/min.[11][12][13][14]
-
Ionization: Electrospray ionization (ESI) in positive mode.[11][12][13]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 376.97 -> 360.10.[11][12][13]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental work for validating the linearity, precision, and accuracy of an analytical method for this compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. hhs.gov [hhs.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a rapid selective high-throughput LC-MS/MS method for the determination of this compound concentrations in sheep plasma and its use in bioequivalence studies - Acta Chromatographica - Tom Vol. 34, no. 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 13. akjournals.com [akjournals.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
Triclabendazole in Ruminants: A Comparative Pharmacokinetic Analysis in Cattle and Sheep
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of triclabendazole (TCBZ), a potent flukicide, in cattle and sheep. The information presented is collated from peer-reviewed studies to support research and development in veterinary medicine.
Triclabendazole is a benzimidazole anthelmintic highly effective against mature and immature stages of Fasciola hepatica and Fasciola gigantica in ruminants.[1][2] Following oral administration, TCBZ undergoes extensive first-pass metabolism in the liver, meaning the parent drug is often undetectable in plasma.[1] It is oxidized into its active sulfoxide (TCBZ-SO) and subsequently to the sulfone (TCBZ-SO2) metabolites, which are responsible for its therapeutic effect.[1][3] The pharmacokinetic behavior of these metabolites differs significantly between cattle and sheep, influencing dosage and efficacy.
Quantitative Pharmacokinetic Parameters
The systemic exposure to triclabendazole's active metabolites varies between cattle and sheep. The following tables summarize key pharmacokinetic parameters for triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2) following oral administration of triclabendazole.
Table 1: Pharmacokinetic Parameters of this compound (TCBZ-SO) in Calves and Sheep (10 mg/kg oral dose) [4]
| Parameter | Calves (Mean ± SD) | Sheep (Mean ± SD) |
| Cmax (µg/mL) | 27.5 ± 4.5 | 29.3 ± 10.3 |
| Tmax (h) | 32.0 ± 8.7 | 27.3 ± 6.0 |
| AUC₀-∞ (µg.h/mL) | 973.8 ± 211.9 | 901.8 ± 360.5 |
| Half-life (t½) (h) | 19.3 ± 4.6 | 16.3 ± 8.1 |
Table 2: Pharmacokinetic Parameters of Triclabendazole Sulfone (TCBZ-SO2) in Calves and Sheep (10 mg/kg oral dose) [4]
| Parameter | Calves (Mean ± SD) | Sheep (Mean ± SD) |
| Cmax (µg/mL) | 11.2 ± 1.6 | 6.8 ± 2.6 |
| Tmax (h) | 68.0 ± 14.7 | 64.0 ± 12.5 |
| AUC₀-∞ (µg.h/mL) | 622.7 ± 150.3 | 315.8 ± 161.4 |
| Half-life (t½) (h) | 29.8 ± 8.2 | 21.0 ± 10.1 |
Studies show that while the absorption and metabolism of triclabendazole are qualitatively similar in cattle and sheep, there are quantitative differences.[2] Following oral administration, triclabendazole is absorbed from the gastrointestinal tract and rapidly metabolized.[2] The rumen can act as a reservoir, leading to a slow-release effect and prolonged absorption.[1]
Experimental Protocols
The data presented is derived from studies employing standardized methodologies to ensure comparability. Below is a summary of a typical experimental protocol for a comparative pharmacokinetic study of triclabendazole.
A. Subjects and Housing:
-
Healthy, adult, non-lactating female animals (e.g., Holstein female calves and Corriedale female sheep) are used.[4]
-
Animals are housed in pens with controlled environmental conditions and provided with a standard diet and water ad libitum.
-
A period of acclimatization is allowed before the commencement of the study.
B. Drug Administration and Dosing:
-
A commercial suspension of triclabendazole is administered as a single oral dose.[1][4]
-
The dosage is calculated based on the body weight of each animal (e.g., 10 mg/kg).[1][4]
C. Blood Sampling:
-
Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points.
-
Sampling times typically range from 0 (pre-dosing) to 144 hours or more post-administration to adequately characterize the absorption, distribution, and elimination phases.[1]
-
Plasma is separated by centrifugation and stored frozen until analysis.
D. Analytical Methodology:
-
Plasma concentrations of triclabendazole and its metabolites (TCBZ-SO and TCBZ-SO2) are determined using a validated high-performance liquid chromatography (HPLC) method.[1][5]
-
Solid-phase extraction (SPE) is commonly employed for sample clean-up and concentration prior to HPLC analysis.[1]
E. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is analyzed using non-compartmental methods.[1][4]
-
Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) are calculated.
Metabolic Pathway and Experimental Workflow
The metabolic conversion of triclabendazole is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic pathway of triclabendazole in ruminants.
The experimental workflow for a comparative pharmacokinetic study is designed to systematically evaluate the drug's behavior in the target species.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
References
A Comparative Analysis of the Ovicidal Efficacy of Triclabendazole Sulfoxide and Albendazole
A detailed guide for researchers on the differential effects of two key benzimidazoles on helminth egg viability, supported by experimental data and protocols.
This guide provides a comparative assessment of the ovicidal properties of triclabendazole sulfoxide, the primary active metabolite of the widely used fasciolicide triclabendazole, and albendazole, a broad-spectrum anthelmintic. Understanding the ovicidal activity of these compounds is critical for developing effective parasite control strategies that not only treat existing infections but also interrupt the parasite lifecycle and reduce environmental contamination.
Mechanism of Action: A Tale of Two Benzimidazoles
Albendazole: The ovicidal and vermicidal actions of albendazole are well-documented. Like other benzimidazoles, its principal mode of action is the inhibition of tubulin polymerization.[1][2] Albendazole binds with high affinity to the β-tubulin subunit of the parasite's microtubules. This disruption of the microtubular network impairs essential cellular functions, most notably the uptake of glucose by both larval and adult stages of the parasite.[1][3] The resulting energy deficit, caused by the depletion of glycogen stores, leads to parasite immobilization and death.[3] This mechanism extends to the parasite's reproductive system, where the disruption of spindle fiber formation during cell division blocks egg production and prevents the development and hatching of existing eggs.[1]
This compound: Triclabendazole (TCBZ) is rapidly metabolized in the body to its active sulfoxide and sulfone metabolites, with this compound (TCBZ.SO) being the more abundant and active form.[4] While also a benzimidazole, its precise mechanism of action is not fully understood but is believed to differ from that of broad-spectrum benzimidazoles like albendazole.[4] Studies suggest TCBZ and its metabolites are absorbed by the parasite's outer covering (tegument), leading to a reduction in the resting membrane potential and inhibition of tubulin function.[4] However, the lack of observed ovicidal activity casts doubt on whether tubulin disruption is the primary ovicidal pathway, or if the drug fails to reach its target within the egg.[5]
Quantitative Data Presentation: Ovicidal Activity on Fasciola hepatica Eggs
The following tables summarize the key findings from a pivotal study comparing the ovicidal effects of these compounds on eggs from both triclabendazole-susceptible and -resistant isolates of Fasciola hepatica.
Table 1: Comparative Ovicidal Effect after a 12-Hour Exposure [5][6][7]
| Compound | F. hepatica Isolate | Concentration (nmol/mL) | Ovicidal Effect (Inhibition of Egg Hatch) |
| Triclabendazole (TCBZ) | TCBZ-Susceptible & TCBZ-Resistant | 5, 10, 20 | No significant effect observed |
| This compound (TCBZ.SO) | TCBZ-Susceptible & TCBZ-Resistant | 5, 10, 20 | No significant effect observed |
| Albendazole (ABZ) | TCBZ-Susceptible & TCBZ-Resistant | 5, 10, 20 | Significant (P<0.05) inhibition |
A separate experiment with a prolonged 15-day exposure to TCBZ and TCBZ.SO also resulted in no effect on egg hatchability.[6][7]
Table 2: Dose-Dependent Ovicidal Effect of Albendazole and its Sulfoxide Metabolite [5][6]
| Compound | Concentration (nmol/mL) | Ovicidal Effect (Inhibition of Egg Hatch) |
| Albendazole (ABZ) | 5 | Significant (P<0.05) |
| 1 | Significant (P<0.05) | |
| 0.5 | Significant (P<0.05) | |
| 0.1 | Significant (P<0.05) | |
| 0.05 | Significant (P<0.05) | |
| Albendazole Sulfoxide (ABZ.SO) | 5 | Significant (P<0.05) |
| 1 | Significant (P<0.05) | |
| 0.5 | Significant (P<0.05) | |
| 0.1 | Significant (P<0.05) | |
| 0.05 | No significant effect |
The data clearly demonstrates that albendazole and its sulfoxide metabolite have a potent, dose-dependent ovicidal effect on F. hepatica eggs.[6] In contrast, triclabendazole and its primary active metabolite, this compound, show no measurable ovicidal activity, even at high concentrations and with prolonged exposure.[5][7]
Experimental Protocols
Key Experiment: In Vitro Ovicidal Activity (Egg Hatch Assay)
This protocol is synthesized from methodologies used to assess the effects of anthelmintics on the viability of Fasciola hepatica eggs.[7][8][9][10]
1. Egg Recovery and Preparation:
-
Recover adult F. hepatica flukes from the bile ducts of naturally or artificially infected cattle or sheep at necropsy.[7][8]
-
Wash the flukes in a suitable medium (e.g., PBS) to remove bile and debris.
-
Gently collect eggs released by the flukes.
-
Wash the collected eggs multiple times through sieves of decreasing mesh size to purify them from tissue and other contaminants.
-
Prepare a final egg suspension in deionized water at a standardized concentration (e.g., 200-500 eggs/mL).[7][10]
2. Drug Exposure:
-
Dispense 1 mL of the egg suspension into each well of a 24-well culture plate.
-
Prepare stock solutions of the test compounds (this compound, Albendazole) in a suitable solvent like methanol or DMSO.[11]
-
Add the appropriate volume of the drug stock solution to the wells to achieve the desired final concentrations (e.g., 0.05 to 20 nmol/mL).[7] Ensure the final solvent concentration is minimal and consistent across all wells, including controls.
-
For the control group, add only the solvent.
-
Incubate the plates for a defined period (e.g., 12 hours) at a controlled temperature (e.g., 25°C).[5][7]
3. Post-Exposure Incubation and Hatching:
-
After the drug exposure period, gently wash the eggs three times with tap water to remove the drug and solvent.[9]
-
Resuspend the eggs in fresh water and incubate the plates in complete darkness at 25°C for 15 days to allow for embryonation.[7][9]
-
To induce hatching, expose the plates to a bright light source for at least 2 hours.[9]
4. Data Collection and Analysis:
-
Using an inverted microscope, count the number of hatched (empty eggshells and free miracidia) and unhatched (embryonated or undeveloped) eggs in each well.
-
Calculate the percentage of eggs hatched for each treatment and control group.
-
The ovicidal activity is expressed as the percentage reduction in egg hatch compared to the untreated control group.
-
Use appropriate statistical tests (e.g., ANOVA) to determine if the differences between treatment groups and the control are statistically significant (P < 0.05).[6]
Mandatory Visualizations
Caption: Mechanism of Albendazole's anthelmintic and ovicidal activity.
Caption: Workflow for the in vitro Fasciola hepatica egg hatch assay.
Conclusion
The available experimental evidence provides a clear distinction between the ovicidal capabilities of albendazole and this compound. Albendazole and its sulfoxide metabolite demonstrate significant, dose-dependent ovicidal activity against Fasciola hepatica eggs.[6][12] This activity is consistent with its known mechanism of disrupting microtubule-dependent processes essential for cell division and development.[1] Conversely, triclabendazole and its primary metabolite, this compound, lack any discernible ovicidal effect.[5][7] This finding is critical for veterinary and public health professionals, as it implies that while triclabendazole is highly effective against juvenile and adult flukes, it does not contribute to reducing the environmental load of viable parasite eggs.[4] Therefore, parasite control programs relying solely on triclabendazole may not effectively limit pasture contamination and subsequent transmission. Integrating a compound with proven ovicidal efficacy, such as albendazole, could be a more comprehensive strategy for the long-term management of fascioliasis.
References
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative assessment of albendazole and triclabendazole ovicidal activity on Fasciola hepatica eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Fasciola hepatica egg development and hatching test (EDHT) using commercial drugs: a simple protocol for tackling anthelminthic resistance and promoting cattle productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing albendazole resistance in Fasciola hepatica: validation of an egg hatch test with isolates from South America and the United Kingdom | Journal of Helminthology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of an egg hatch assay for the detection of anthelmintic resistance to albendazole in Fasciola hepatica isolated from sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Fascioliasis Treatment: Triclabendazole Versus Albendazole
A Comparative Guide for Researchers and Drug Development Professionals
Fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica, poses a significant threat to both human and animal health. The cornerstone of fascioliasis control is chemotherapy, with triclabendazole and albendazole being two of the most utilized benzimidazole anthelmintics. This guide provides a comprehensive head-to-head comparison of these two drugs, summarizing their efficacy, safety, and mechanisms of action based on available experimental data.
Efficacy and Safety: A Comparative Analysis
While extensive head-to-head clinical trials in human fascioliasis are limited, existing studies and clinical experience provide valuable insights into the comparative performance of triclabendazole and albendazole. Triclabendazole is widely considered the drug of choice for fascioliasis due to its high efficacy against both mature and immature stages of the parasite.[1][2] Albendazole, while effective against the adult flukes of some trematodes, shows limited efficacy against Fasciola species, particularly the migratory juvenile stages.[3]
A case study comparing the two drugs in patients infected with Fasciola gigantica demonstrated that triclabendazole was highly effective in eliminating the parasite and its eggs, leading to the resolution of clinical symptoms. In contrast, albendazole showed no significant activity against the adult worms, although it appeared to affect egg development.[4]
| Parameter | Triclabendazole | Albendazole | References |
| Cure Rate (Human Fascioliasis) | High (often exceeding 90%) | Low and variable | [5][6] |
| Efficacy against Immature Flukes | High | Low to negligible | [1][2] |
| Efficacy against Adult Flukes | High | Moderate | [3] |
| Effect on Egg Production | Inhibits egg production and development | May affect egg development | [4] |
| Common Adverse Events | Abdominal pain, nausea, headache, urticaria (often related to dying parasites) | Abdominal pain, nausea, headache, dizziness | [7][8] |
| Serious Adverse Events | Rare; may include transient liver enzyme elevation and jaundice due to fluke expulsion | Rare; hepatotoxicity and bone marrow suppression have been reported | [7][8] |
Experimental Protocols
Detailed experimental protocols from a direct comparative study are scarce. However, a representative methodology from a case study and general clinical trial designs are outlined below.
Comparative Case Study Protocol (Fasciola gigantica in Humans)[4]
-
Patient Population: Two patients diagnosed with Fasciola gigantica infection, confirmed by the presence of parasite eggs in feces.
-
Treatment Arms:
-
Triclabendazole Group (n=1): Received 10 mg/kg body weight per day for 2 days.
-
Albendazole Group (n=1): Received 200 mg twice daily for 5 days.
-
-
Data Collection:
-
Daily fecal sample collection during and after treatment.
-
Parasite egg counts and assessment of egg development (hatching of miracidia) after incubation at 28°C.
-
Monitoring of clinical signs and symptoms.
-
-
Primary Outcome: Absence of parasite eggs in feces and resolution of clinical symptoms.
General Clinical Trial Design for Fascioliasis Treatment[9][10]
-
Study Design: Open-label, non-controlled or randomized controlled trials.
-
Patient Selection: Patients with confirmed fascioliasis (presence of Fasciola eggs in stool).
-
Intervention: Administration of the investigational drug (e.g., triclabendazole) at a specified dosage and duration.
-
Follow-up: Typically 60-90 days post-treatment.
-
Efficacy Endpoints:
-
Cure Rate: Percentage of patients with no Fasciola eggs in their feces at the end of the follow-up period.
-
Egg Reduction Rate (ERR): Percentage reduction in the number of eggs per gram of feces.
-
-
Safety Assessment: Monitoring and recording of all adverse events, along with laboratory tests for liver function and hematology.
Mechanism of Action: A Tale of Two Benzimidazoles
Both triclabendazole and albendazole belong to the benzimidazole class of anthelmintics and share a primary mechanism of action: the disruption of microtubule formation in the parasite.
Triclabendazole's Multi-pronged Attack
The precise mechanism of triclabendazole is not fully elucidated but is believed to involve multiple targets.[9] The primary mode of action is the inhibition of tubulin polymerization, a crucial protein for the formation of microtubules.[10] This disruption leads to impaired cell division, motility, and intracellular transport.[10] Furthermore, triclabendazole and its active metabolites are absorbed by the fluke's tegument, leading to membrane potential disruption and structural damage.[11] Some studies also suggest that triclabendazole may interfere with the parasite's energy metabolism by inhibiting key enzymes.[10]
Caption: Proposed mechanism of action for triclabendazole against Fasciola.
Albendazole's Focus on Microtubules
Albendazole's mechanism of action is more specifically targeted towards the inhibition of tubulin polymerization.[12][13] By binding to the colchicine-sensitive site of β-tubulin, it prevents the assembly of microtubules.[12] This disruption of the cytoskeleton severely impairs the parasite's ability to absorb glucose, leading to energy depletion and eventual death.[8][13]
Caption: Proposed mechanism of action for albendazole against helminths.
Experimental Workflow: From Diagnosis to Cure
The general workflow for a clinical study evaluating the efficacy of anthelmintic drugs for fascioliasis follows a structured approach.
References
- 1. Triclabendazole: new skills to unravel an old(ish) enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancement in Diagnosis, Treatment, and Vaccines against Fasciola hepatica: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Comparison between albendazole and triclabendazole against Fasciola gigantica in human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triclabendazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Albendazole? [synapse.patsnap.com]
Determining the Limits of Detection and Quantification for Triclabendazole Sulfoxide: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for quantifying triclabendazole sulfoxide is crucial for pharmacokinetic, residue, and efficacy studies. This guide provides a comparative overview of various analytical techniques, their reported limits of detection (LOD) and quantification (LOQ), and detailed experimental protocols.
Triclabendazole is a potent anthelmintic agent, and its primary active metabolite, this compound, is the key analyte of interest in biological matrices. The ability to accurately measure low concentrations of this compound is fundamental to understanding its behavior in the body and ensuring food safety. This guide compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of this compound in various biological samples.
Comparative Analysis of Detection and Quantification Limits
The selection of an analytical method for the determination of this compound is often dictated by the required sensitivity and the nature of the sample matrix. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for different methods and matrices, standardized to common units (ng/mL or ng/g) for ease of comparison. The molecular weight of this compound (375.66 g/mol ) was used for conversions where necessary.[1][2][3][4][5]
| Analytical Method | Matrix | Limit of Detection (LOD) (ng/mL or ng/g) | Limit of Quantification (LOQ) (ng/mL or ng/g) | Reference |
| LC-MS/MS | Bovine/Goat Muscle | 0.1 - 1.5 | 0.05 - 0.75 | [6] |
| LC-MS/MS | Bovine Tissues (Muscle, Fat, Liver) | - | 10 | [7] |
| LC-MS/MS | Sheep Plasma | - | 1000 | [8] |
| HPLC-UV | Bovine Milk | 4 - 6 | - | [9] |
| HPLC-DAD | Cattle Plasma | 35.8 | 108.4 | [10] |
| HPLC-UV | Liver Fluke Tissue | ~2.6 - 29.6 | - | [11] |
Note: Values were converted to ng/mL or ng/g for comparison. The original reported units were: µg/kg[6][7], µg/g[9], ng/mL[10], and nmol/100mg protein[11]. The conversion for the liver fluke tissue is an approximation assuming a protein density.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS determination of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a cost-effective technique suitable for routine analysis where high sensitivity is not the primary requirement.
Sample Preparation (Bovine Milk) [9]
-
Homogenize a 10 g milk sample with 30 g of anhydrous sodium sulfate.
-
Add 50 mL of acetonitrile and homogenize for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Separate the acetonitrile layer and wash it with 30 mL of n-hexane saturated with acetonitrile.
-
Evaporate the acetonitrile layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Clean up the sample using a C18 solid-phase extraction (SPE) cartridge.
Chromatographic Conditions [9]
-
Column: Capcell Pak C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05 M ammonium acetate (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 295 nm
-
Temperature: 40°C
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.
Sample Preparation (Sheep Plasma) [12]
-
To 200 µL of sheep plasma in a microcentrifuge tube, add a known concentration of an internal standard.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions [12]
-
Column: Gemini NX-C18 (50 mm x 2.0 mm, 3 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transition for this compound.
Experimental and Logical Workflows
To visualize the processes involved in determining the limit of detection and the mechanism of action of triclabendazole, the following diagrams are provided.
References
- 1. This compound | C14H9Cl3N2O2S | CID 127657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 100648-13-3 [smolecule.com]
- 3. This compound | BCRP | Parasite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS No- 100648-13-3 | Simson Pharma Limited [simsonpharma.com]
- 6. Simple and rapid determination of triclabendazole and its metabolites in bovine and goat muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of triclabendazole and its sulphoxide and sulphone metabolites in bovine milk by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
A Comparative Analysis of Triclabendazole Sulfoxide's Impact on Fluke Tegument Ultrastructure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of triclabendazole sulfoxide on the tegument ultrastructure of liver flukes, primarily Fasciola hepatica. The information is benchmarked against other common flukicides to offer a comprehensive understanding of their respective mechanisms of action at a subcellular level. This document synthesizes experimental data from various studies to aid in research and the development of novel anthelmintic drugs.
Introduction to Fluke Tegument and Drug Action
The tegument of a fluke is a dynamic, syncytial outer layer that serves as the primary interface between the parasite and its host. It is crucial for nutrient absorption, immune evasion, and protection, making it a prime target for anthelmintic drugs. Triclabendazole, a benzimidazole, is metabolized in the host to its active form, this compound, which exerts potent flukicidal activity. Understanding the precise ultrastructural changes induced by this compound and other anthelmintics is vital for elucidating their mechanisms of action and combating emerging drug resistance.
Comparative Ultrastructural Effects on Fluke Tegument
The following table summarizes the key ultrastructural changes observed in the tegument of Fasciola hepatica following in vitro and in vivo exposure to this compound and other selected anthelmintics. The severity of the effects can vary depending on the drug concentration, duration of exposure, and the developmental stage of the fluke.
| Anthelmintic Agent | Key Ultrastructural Effects on Tegument | Target | Reference(s) |
| This compound | Severe swelling and blebbing of the tegumental syncytium, disruption and loss of spines, vacuolization of the syncytial cytoplasm, and disruption of microtubule organization. Leads to extensive sloughing of the tegument.[1][2] | Primarily β-tubulin, leading to microtubule disruption.[1][3][4] | [1][2] |
| Clorsulon | Swelling of the tegument, blebbing of the apical surface, and disruption of the basal infolds. The gut is also a primary target.[5][6] | Glycolytic pathway enzymes. | [5][6] |
| Albendazole Sulfoxide | Moderate swelling and blebbing of the tegument, disruption of secretory body transport, and some microtubule disorganization. Effects are generally less severe and slower to develop compared to this compound. | β-tubulin. | |
| Closantel | Swelling and extensive sloughing of the tegument, particularly at the anterior and posterior ends. Also causes damage to mitochondria within the tegumental cells. | Uncoupler of oxidative phosphorylation. | [7][8] |
| Oxyclozanide | Tegumental swelling, blebbing, and erosion. Disruption of spines and suckers. | Uncoupler of oxidative phosphorylation. | [9] |
| Nitroxynil | Swelling, blebbing, and eventual sloughing of the tegument. Spines can become blunted and disorganized. | Uncoupler of oxidative phosphorylation. | [10] |
Experimental Protocols
In Vitro Drug Incubation of Fasciola hepatica
This protocol outlines a general procedure for the in vitro culture and drug treatment of adult Fasciola hepatica for subsequent ultrastructural analysis.
Materials:
-
Adult Fasciola hepatica flukes
-
RPMI-1640 culture medium
-
Antibiotic-antimycotic solution (e.g., penicillin-streptomycin)
-
Fetal bovine serum (FBS), heat-inactivated
-
Anthelmintic drug stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
6-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Fluke Collection and Preparation: Aseptically collect adult flukes from the bile ducts of infected animals. Wash the flukes several times with pre-warmed (37°C) PBS to remove any host debris.
-
Culture Medium Preparation: Prepare the culture medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% antibiotic-antimycotic solution.
-
Incubation Setup: Place individual flukes into the wells of a 6-well plate containing 10 mL of the prepared culture medium. Allow the flukes to acclimatize for at least 2 hours in the incubator.
-
Drug Treatment: After acclimatization, replace the medium with fresh medium containing the desired concentration of the anthelmintic drug. A solvent control (medium with the same concentration of the solvent used to dissolve the drug) should be run in parallel.
-
Incubation: Incubate the flukes for the desired time points (e.g., 6, 12, 24 hours).
-
Sample Collection: Following incubation, wash the flukes with PBS to remove any residual drug and prepare them immediately for electron microscopy.
Preparation of Flukes for Electron Microscopy
This protocol describes the standard procedure for fixing and processing fluke samples for both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Materials:
-
Glutaraldehyde (2.5% in 0.1 M cacodylate buffer)
-
Osmium tetroxide (1% in 0.1 M cacodylate buffer)
-
Cacodylate buffer (0.1 M, pH 7.4)
-
Ethanol series (30%, 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS) for SEM
-
Propylene oxide
-
Epoxy resin (for TEM)
-
Uranyl acetate
-
Lead citrate
Procedure:
-
Primary Fixation: Immediately after collection, fix the flukes in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 4 hours at 4°C.
-
Washing: Wash the samples three times in 0.1 M cacodylate buffer for 15 minutes each.
-
Post-fixation: Post-fix the samples in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C. This step enhances contrast.
-
Washing: Wash the samples again three times in 0.1 M cacodylate buffer for 15 minutes each.
-
Dehydration: Dehydrate the samples through a graded ethanol series (30%, 50%, 70%, 90%, 100%), with 15-minute incubations at each concentration. For TEM, two final changes in 100% ethanol are recommended.
-
Drying (for SEM): For SEM, after dehydration, immerse the samples in HMDS for 10 minutes and then allow them to air-dry in a fume hood.
-
Infiltration and Embedding (for TEM): For TEM, after dehydration, infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% epoxy resin overnight. Embed the samples in fresh resin and polymerize at 60°C for 48 hours.
-
Sectioning and Staining (for TEM): Cut ultrathin sections (70-90 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate before viewing.
-
Imaging: Mount the prepared samples for viewing with either a scanning or transmission electron microscope.
Signaling Pathways and Mechanisms of Action
This compound's Interaction with β-Tubulin
The primary mechanism of action of this compound is the disruption of microtubule polymerization by binding to the parasite's β-tubulin subunits.[1][3][4] This interaction is more specific to the fluke's tubulin compared to the host's, providing a degree of selective toxicity.[3]
Experimental Workflow for Ultrastructural Analysis
The following diagram illustrates a typical workflow for studying the effects of an anthelmintic on fluke tegument ultrastructure.
Conclusion
This compound induces severe and rapid damage to the tegument of Fasciola hepatica, primarily through the disruption of microtubule-dependent processes. This leads to a loss of structural integrity, impaired function, and ultimately, the death of the parasite. Comparative analysis with other flukicides reveals distinct differences in the specific ultrastructural damage patterns, reflecting their diverse mechanisms of action. This detailed understanding at the subcellular level is crucial for the rational design of new anthelmintic therapies and for developing strategies to overcome the growing threat of drug resistance. Further research employing quantitative methods to assess tegumental damage will provide more objective comparisons and a deeper understanding of the efficacy of different fasciolicides.
References
- 1. Triclabendazole-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triclabendazole-resistant Fasciola hepatica: β-tubulin and response to in vitro treatment with triclabendazole | Parasitology | Cambridge Core [cambridge.org]
- 3. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fasciola hepatica: ultrastructural effects of a combination of triclabendazole and clorsulon against mature fluke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy of closantel and triclabendazole against Fasciola hepatica in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of triclabendazole, combined tetramisole with Oxyclozanide, and albendazole against ovine fasciolosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of flukicides on Fasciola gigantica, a food-borne zoonotic helminth affecting livestock in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Triclabendazole Sulfoxide
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. Triclabendazole sulfoxide, a key compound in anthelmintic research, requires careful handling and disposal to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Due to its environmental hazards, it is imperative to avoid releasing this compound into the sewer system or the general trash[1][3][4][5]. The following table summarizes key hazard information.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| Acute aquatic toxicity (Category 1) | H400 | P273: Avoid release to the environment. |
| Chronic aquatic toxicity (Category 1) | H410 | P391: Collect spillage. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The recommended procedure is to manage it as hazardous chemical waste, ensuring it is collected and treated by a licensed waste disposal service[6][7]. Adherence to institutional and local regulations is essential[1].
1. Waste Identification and Classification:
-
Immediately upon deciding to discard this compound, it must be classified as a hazardous chemical waste.[8] This applies to the pure compound, contaminated labware (e.g., glassware, pipette tips), and any solutions containing it.
2. Segregation of Waste:
-
This compound waste must be segregated from non-hazardous waste streams.[6]
-
It is also crucial to avoid mixing it with incompatible chemicals. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Collect halogenated and non-halogenated solvent wastes in separate containers if applicable to your institution's waste management plan.[9]
3. Proper Waste Containment:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[10]
-
The container must be kept tightly sealed except when adding waste.[8]
4. Labeling of Waste Containers:
5. Safe Storage of Waste:
-
Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.[6]
-
Ensure the storage area has adequate ventilation.[1]
-
Store in secondary containment to prevent spills from reaching the environment.[8]
6. Arranging for Professional Disposal:
-
Do not attempt to treat or dispose of this compound waste through standard laboratory procedures like neutralization or sewer disposal.[3][11][12]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][8]
-
The primary method for the disposal of pharmaceutical waste of this nature is incineration at a permitted facility.[7][13]
7. Handling Spills and Decontamination:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Absorb the spill with an inert material such as diatomite or universal binders.[1]
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
All materials used for cleaning the spill should also be disposed of as hazardous waste.
8. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[8][9]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[8][9]
-
After triple-rinsing, the container may be disposed of in the regular trash, although it is best practice to deface the label first.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|100648-13-3|MSDS [dcchemicals.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
